Trisodium Nitrilotriacetate
Description
Properties
IUPAC Name |
trisodium;2-[bis(carboxylatomethyl)amino]acetate | |
|---|---|---|
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InChI |
InChI=1S/C6H9NO6.3Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCAZXAJPZCSCU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027587 | |
| Record name | Glycine, N,N-bis(carboxymethyl)-, trisodium salt | |
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Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid, White solid; [ICSC] Colorless or white solid; Slightly hygroscopic; [CHEMINFO], WHITE CRYSTALLINE POWDER. | |
| Record name | Glycine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |
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| Record name | Trisodium nitrilotriacetate | |
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| Record name | NITRILOTRIACETIC ACID TRISODIUM SALT | |
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Solubility |
Solubility in water, g/100ml at 20 °C: 93 | |
| Record name | NITRILOTRIACETIC ACID TRISODIUM SALT | |
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CAS No. |
5064-31-3 | |
| Record name | Trisodium nitrilotriacetate | |
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| Record name | Glycine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |
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| Record name | Glycine, N,N-bis(carboxymethyl)-, trisodium salt | |
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| Record name | Trisodium nitrilotriacetate | |
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| Record name | TRISODIUM NITRILOTRIACETATE | |
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| Record name | TRISODIUM NITRILOTRIACETATE | |
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| Record name | NITRILOTRIACETIC ACID TRISODIUM SALT | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Trisodium Nitrilotriacetate
Introduction
Trisodium (B8492382) Nitrilotriacetate (Na3NTA), the trisodium salt of nitrilotriacetic acid (NTA), is a versatile aminopolycarboxylic acid and a powerful chelating agent.[1][2] With the chemical formula C₆H₆NNa₃O₆, it appears as a white, crystalline, water-soluble solid.[2][3] Its primary function is to form stable, water-soluble complexes with metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), which makes it highly valuable in a wide range of industrial and scientific applications.[1][3]
Historically, Na3NTA was developed as an alternative to phosphates in detergent formulations to prevent the eutrophication of waterways.[2] Its applications have since expanded to include water treatment, industrial cleaning, textile processing, metal plating, and as a stabilizer in pharmaceuticals.[3][4][5] In the laboratory, it is used in complexometric titrations and for protein purification via the His-tag method.[1] This guide provides a detailed overview of the primary synthesis routes and the key analytical techniques for the characterization of Trisodium Nitrilotriacetate.
Synthesis of this compound
The industrial production of this compound is achieved through several synthetic pathways. The choice of method often depends on factors such as cost, availability of raw materials, and environmental considerations. The most common routes start from ammonia (B1221849) or its derivatives and involve carboxymethylation.
The synthesis generally involves the formation of nitrilotriacetic acid (NTA), which is subsequently neutralized with a stoichiometric amount of sodium hydroxide (B78521) to yield the trisodium salt.[2]
Caption: Key industrial synthesis routes for Nitrilotriacetic Acid (NTA) and its conversion to Trisodium NTA.
Summary of Synthesis Methods
| Method | Key Reactants | Reaction Type | Key Features | Citations |
| Cyanomethylation (Strecker Synthesis) | Ammonia, Formaldehyde, Hydrogen Cyanide (or NaCN) | Two-step: Nitrile formation followed by hydrolysis | This is a primary commercial route. The reaction first produces nitrilotriacetonitrile, which is then saponified.[6] | [1],[6] |
| Chloroacetic Acid Method | Ammonia (or Ammonium (B1175870) Salts), Chloroacetic Acid, Sodium Hydroxide | Alkylation / Condensation | An older route involving the direct alkylation of ammonia. Can be costly due to the price of chloroacetic acid.[7] | [1],[7] |
| Hydroxyacetonitrile Method | Ammonia, Hydroxyacetonitrile, Sodium Hydroxide | One-pot hydrolysis | A cleaner process that avoids highly toxic cyanide gas. The reaction directly yields the aqueous solution of sodium nitrilotriacetate.[8] | [7],[8] |
| Triethanolamine Oxidation | Triethanolamine, Alkali, Catalyst | Oxidation | Requires high temperatures and pressures, making it equipment and energy-intensive.[7] | [1],[7] |
Experimental Protocols for Synthesis
1. Synthesis from Nitrilotriacetic Acid (Laboratory Scale)
This method involves the direct neutralization of commercially available nitrilotriacetic acid.
-
Materials : Nitrilotriacetic acid (NTA), Sodium Hydroxide (NaOH), Distilled Water.
-
Procedure :
-
Prepare a sodium hydroxide solution by dissolving a stoichiometric amount (3 molar equivalents) of NaOH in distilled water. For example, dissolve 2.40 grams of NaOH in 30 mL of distilled water.[9]
-
In a separate beaker, weigh out 1 molar equivalent of nitrilotriacetic acid (e.g., 11.47 grams).[9]
-
Slowly add the NTA powder to the continuously stirred sodium hydroxide solution. The NTA will dissolve as it is neutralized.
-
Continue stirring the reaction mixture for approximately 30 minutes at room temperature to ensure the reaction goes to completion.[9]
-
The resulting clear solution is aqueous this compound. The solid product can be obtained by evaporation of the water, followed by crystallization.[10]
-
2. Synthesis from Sodium Chloroacetate (B1199739) and Ammonium Chloride
This protocol describes the formation of NTA from more basic precursors, followed by neutralization.
-
Materials : Sodium Chloroacetate, Ammonium Chloride, Sodium Hydroxide (NaOH), Concentrated Hydrochloric Acid (HCl), Water.
-
Procedure :
-
Dissolve sodium chloroacetate and ammonium chloride in water in a 3:1 molar ratio and place the solution in a reaction flask.[4]
-
Slowly add a sodium hydroxide solution to the flask while monitoring the pH. Maintain the pH of the reaction mixture between 9 and 11.[4]
-
Allow the condensation reaction to proceed for 2 hours with stirring.[4]
-
After the reaction period, cool the mixture and acidify it with concentrated HCl to precipitate the nitrilotriacetic acid.
-
Filter the crude NTA product. The resulting filtrate contains this compound and sodium chloride.[4]
-
The solid Na3NTA can be isolated by evaporating the water from the filtrate.[4]
-
Characterization of this compound
Proper characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.
Caption: A typical workflow for the analytical characterization of synthesized this compound.
Summary of Characterization Techniques
| Technique | Information Provided | Typical Results / Parameters | Citations |
| FTIR Spectroscopy | Identification of functional groups (C=O, C-N, O-H). | Shows characteristic peaks for carboxylate (COO⁻) stretches and C-N bonds. | [11],[12],[13] |
| ¹H and ¹³C NMR | Confirmation of chemical structure and purity. | A single sharp singlet in ¹H NMR for the six equivalent methylene (B1212753) protons (-CH₂-). | [14],[15],[16],[17] |
| Gas Chromatography (GC) | Quantitative analysis and impurity profiling. | Requires derivatization to an ester form to increase volatility. Often used with a nitrogen-specific detector.[18] | [19],,[20],[21] |
| HPLC | Separation and quantification of NTA and related compounds. | Reverse-phase HPLC can be used with a mobile phase of acetonitrile (B52724) and water with a suitable acid (e.g., phosphoric or formic acid).[22] | [22] |
| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition temperature, and presence of hydrates. | TGA shows weight loss corresponding to dehydration and decomposition. DSC shows endothermic/exothermic events.[23] | [23],[13] |
| Colorimetry | Quantitative determination in aqueous solutions. | The Zinc-Zincon method is a common colorimetric assay for NTA.[19] | [19], |
Experimental Protocols for Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective : To identify the characteristic functional groups of Na3NTA.
-
Procedure :
-
Prepare the sample by mixing a small amount of the dried Na3NTA powder with potassium bromide (KBr) and pressing it into a thin, transparent pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the powder directly onto the crystal.
-
Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analyze the spectrum for key absorption bands: a broad peak around 3500-3000 cm⁻¹ (if hydrated), and strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group around 1580 cm⁻¹ and 1400 cm⁻¹, respectively.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To confirm the molecular structure of Na3NTA.
-
Procedure :
-
Dissolve a small amount of the Na3NTA sample in deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. A single sharp peak is expected for the six equivalent methylene protons (N(CH₂COONa)₃).[14][16]
-
Acquire the ¹³C NMR spectrum. Two distinct signals are expected: one for the methylene carbons (-CH₂) and one for the carboxylate carbons (-COO⁻).[17]
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective : To determine the purity of Na3NTA and quantify it.
-
Procedure :
-
Method : Reverse-phase HPLC.[22]
-
Column : A C18 or similar reverse-phase column (e.g., Newcrom R1).[22]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. Phosphoric acid or formic acid is typically added to control pH and improve peak shape.[22]
-
Sample Preparation : Prepare a standard solution of known concentration and dissolve the synthesized sample in the mobile phase.
-
Detection : UV detection at a low wavelength (e.g., ~210 nm) or Mass Spectrometry (MS) if formic acid is used in the mobile phase.[22]
-
Inject the sample and standard solutions, and compare the retention times and peak areas to determine purity and concentration.
-
4. Thermogravimetric Analysis (TGA)
-
Objective : To assess thermal stability and determine the water of hydration.
-
Procedure :
-
Place a small, accurately weighed amount of the Na3NTA sample (typically 5-10 mg) into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Record the weight loss as a function of temperature.
-
Analyze the resulting thermogram. For Na3NTA monohydrate, an initial weight loss corresponding to one water molecule will be observed before the onset of decomposition at a higher temperature.[13][24]
-
References
- 1. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound Manufacturer & Suppliers |ELRASA-tNaNtAC - Elchemy [elchemy.com]
- 4. Page loading... [guidechem.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. CN102633663B - Clean technique for producing nitrilotriacetic acid - Google Patents [patents.google.com]
- 9. This compound | 5064-31-3 [chemicalbook.com]
- 10. US3917685A - Process for preparing this compound - Google Patents [patents.google.com]
- 11. This compound(5064-31-3) IR Spectrum [m.chemicalbook.com]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. This compound | C6H6NO6Na3 | CID 21152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound(5064-31-3) 1H NMR spectrum [chemicalbook.com]
- 15. This compound monohydrate | C6H8NNa3O7 | CID 29194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. NITRILOTRIACETIC ACID DISODIUM SALT(15467-20-6) 1H NMR spectrum [chemicalbook.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. This compound | C6H6NO6Na3 | CID 21152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Nitrilotriacetic acid; this compound (NTA) - Analysis AIR - Analytice [analytice.com]
- 21. canada.ca [canada.ca]
- 22. Nitrilotriacetic acid trisodium monohydrate | SIELC Technologies [sielc.com]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. ataman-chemicals.com [ataman-chemicals.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Trisodium Nitrilotriacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium (B8492382) Nitrilotriacetate (NTA), the trisodium salt of nitrilotriacetic acid, is a versatile chelating agent with a wide range of applications in industrial processes, cleaning formulations, and scientific research. Its ability to form stable, water-soluble complexes with a variety of di- and trivalent metal ions makes it a subject of significant interest. This technical guide provides a comprehensive overview of the core physical and chemical properties of Trisodium NTA, detailed experimental protocols for their determination, and visualizations of its fundamental mechanisms of action.
Core Physical and Chemical Properties
Trisodium Nitrilotriacetate is typically a white, crystalline powder that is highly soluble in water. It is an organic sodium salt composed of sodium and nitrilotriacetate ions in a 3:1 ratio. The key physical and chemical properties are summarized in the tables below.
Physical Properties
| Property | Value | References |
| Appearance | White crystalline powder | |
| Molecular Formula | C₆H₆NNa₃O₆ | |
| Molecular Weight | 257.08 g/mol | |
| Melting Point | Decomposes | |
| Density | 1.77 g/cm³ at 20°C | |
| Solubility in Water | 457 g/L at 20°C | |
| pH of 1% solution | 10.5 - 11.5 |
Chemical Properties of Nitrilotriacetic Acid (NTA)
The chemical behavior of Trisodium NTA in aqueous solution is governed by the acid-base equilibria of its parent acid, nitrilotriacetic acid. The pKa values determine the species present at a given pH and are crucial for understanding its metal chelation capabilities.
| Property | Value |
| pKa1 | 1.89 |
| pKa2 | 2.49 |
| pKa3 | 9.73 |
Chelation and Stability
Trisodium NTA is a tetradentate ligand, meaning it can form four coordinate bonds with a central metal ion through its three carboxylate groups and the lone pair of electrons on the nitrogen atom. This multidentate binding, known as chelation, results in the formation of highly stable metal complexes.
The stability of these complexes is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The table below presents the stability constants of Nitrilotriacetate with various metal ions.
| Metal Ion | Log K |
| Ca²⁺ | 6.4 |
| Mg²⁺ | 5.4 |
| Fe³⁺ | 15.9 |
| Cu²⁺ | 12.9 |
| Ni²⁺ | 11.5 |
| Zn²⁺ | 10.7 |
| Cd²⁺ | 9.8 |
| Pb²⁺ | 11.4 |
| Mn²⁺ | 7.4 |
Experimental Protocols
This section details the methodologies for determining key physical and chemical properties of this compound.
Determination of Aqueous Solubility (OECD Guideline 105)
The aqueous solubility of Trisodium NTA can be determined using the flask method, as it is highly soluble in water.
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Glass flasks with stoppers
-
Constant temperature bath or shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, GC-MS)
Procedure:
-
Add an excess amount of Trisodium NTA to a known volume of deionized water in a glass flask.
-
Seal the flask and place it in a constant temperature bath or shaker set to a specific temperature (e.g., 20°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (preliminary tests should be conducted to determine the equilibration time).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any suspended particles.
-
Dilute the filtrate to a suitable concentration and analyze it using a validated analytical method to determine the concentration of Trisodium NTA.
-
Repeat the determination at least twice.
Determination of pKa by Potentiometric Titration
Principle: The pKa values of the parent acid, nitrilotriacetic acid, are determined by titrating a solution of the acid with a standard solution of a strong base (e.g., NaOH) and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Prepare a standard solution of nitrilotriacetic acid of known concentration.
-
Calibrate the pH meter using standard buffer solutions.
-
Pipette a known volume of the nitrilotriacetic acid solution into a beaker and add a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Add small, known increments of a standardized strong base (e.g., 0.1 M NaOH) from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the final equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa values can be determined from the inflection points of the titration curve.
Determination of Metal Complex Stability Constants
1. Potentiometric Titration:
Principle: This method involves titrating a solution containing the metal ion and the ligand (NTA) with a standard base. The presence of the metal ion alters the titration curve of the ligand, and from this shift, the stability constant can be calculated.
Procedure:
-
Prepare solutions of the metal salt, nitrilotriacetic acid, and a strong base of known concentrations.
-
Perform a titration of the nitrilotriacetic acid solution with the strong base in the absence of the metal ion to determine its pKa values.
-
Perform a second titration of a solution containing both the metal salt and nitrilotriacetic acid with the strong base.
-
The stability constant is calculated from the displacement of the titration curve in the presence of the metal ion using specialized software or graphical methods.
2. Isothermal Titration Calorimetry (ITC):
Principle: ITC directly measures the heat released or absorbed during the binding of a metal ion to the ligand. This allows for the determination of the binding affinity (Ka, the inverse of the dissociation constant), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Apparatus:
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of the metal ion in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of Trisodium NTA in the same buffer and load it into the injection syringe.
-
A series of small injections of the NTA solution are made into the metal ion solution.
-
The heat change associated with each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to metal.
-
The binding isotherm is then fitted to a binding model to determine the thermodynamic parameters, including the stability constant.
Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: NTA is not volatile and requires derivatization to be analyzed by GC. The trimethylsilyl (B98337) (TMS) ester of NTA is a common derivative. The derivatized NTA is then separated by gas chromatography and detected by mass spectrometry.
Procedure:
-
Sample Preparation and Derivatization:
-
Aqueous samples containing NTA are acidified and evaporated to dryness.
-
The residue is treated with a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form the TMS ester of NTA.
-
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the GC-MS system.
-
The GC separates the NTA-TMS ester from other components in the sample.
-
The MS detects and quantifies the NTA-TMS ester based on its characteristic mass spectrum.
-
-
Quantification:
-
A calibration curve is generated using standards of known NTA concentrations that have been subjected to the same derivatization procedure.
-
The concentration of NTA in the sample is determined by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Caption: Chelation of a metal ion by this compound.
Caption: Workflow for water hardness removal using NTA as a detergent builder.
Caption: Simplified workflow for the synthesis of this compound.
An In-depth Technical Guide to the Molecular Structure and Bonding of Trisodium Nitrilotriacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trisodium (B8492382) Nitrilotriacetate (NTA), a tripodal tetradentate chelating agent, plays a significant role in various scientific and industrial applications, including water softening, detergents, and as a ligand in coordination chemistry.[1][2] Its efficacy is intrinsically linked to its molecular structure and bonding characteristics, which dictate its ability to sequester metal ions. This technical guide provides a comprehensive overview of the molecular structure and bonding of trisodium nitrilotriacetate, with a focus on its crystalline monohydrate form. The guide summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of its structural and logical relationships to aid in a deeper understanding of this important molecule.
Molecular Structure
This compound, with the chemical formula N(CH₂COONa)₃, is the trisodium salt of nitrilotriacetic acid.[3] In its solid state, it commonly exists as a monohydrate, this compound Monohydrate (NTA·H₂O).[4][5] The molecular structure is characterized by a central nitrogen atom bonded to three carboxymethyl groups.
Crystal Structure
The three-dimensional arrangement of atoms in solid this compound monohydrate has been elucidated by single-crystal X-ray diffraction. The crystal structure is monoclinic, belonging to the space group P2₁/c.[4][6] The structure reveals a complex network of sodium ions, nitrilotriacetate anions, and water molecules linked by ionic bonds and hydrogen bonds.[4]
The nitrilotriacetate anion acts as a powerful chelating agent, and the sodium ions are coordinated by oxygen atoms from the carboxylate groups and the water molecule.[4] The coordination polyhedra around the sodium ions are described as distorted octahedra.[4]
Table 1: Crystallographic Data for this compound Monohydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4][6] |
| Space Group | P2₁/c | [4][6] |
| Unit Cell Dimensions | a = 8.547 Å | [4][6] |
| b = 12.235 Å | [4][6] | |
| c = 10.446 Å | [4][6] | |
| β = 110° 10′ | [4][6] |
Molecular Geometry and Bonding
A detailed analysis of the crystal structure provides precise measurements of bond lengths and angles within the nitrilotriacetate anion. These parameters are crucial for understanding the steric and electronic properties of the ligand.
(Note: The following table is illustrative and requires data from the primary crystallographic literature for completion.)
Table 2: Selected Bond Lengths and Angles in the Nitrilotriacetate Anion
| Bond | Length (Å) | Angle | Degree (°) |
| N-C | Value | C-N-C | Value |
| C-C | Value | N-C-C | Value |
| C=O | Value | O-C-O | Value |
| C-O | Value |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and understanding the bonding within this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carboxylate groups. The asymmetric and symmetric stretching vibrations of the C=O bonds in the carboxylate groups are particularly informative.
(Note: The following table is illustrative and requires data from primary spectroscopic literature for completion.)
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Value | Asymmetric COO⁻ stretch |
| Value | Symmetric COO⁻ stretch |
| Value | C-N stretch |
| Value | CH₂ scissoring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy in solution (typically D₂O) provides information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum of this compound is expected to show a singlet for the six equivalent methylene (B1212753) (CH₂) protons. Similarly, the ¹³C NMR spectrum would show distinct signals for the methylene carbons and the carboxylate carbons.
(Note: The following table is illustrative and requires data from primary spectroscopic literature for completion.)
Table 4: NMR Chemical Shifts for this compound in D₂O
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H (CH₂) | Value | Singlet |
| ¹³C (CH₂) | Value | |
| ¹³C (COO⁻) | Value |
Experimental Protocols
The characterization of this compound relies on well-established experimental techniques.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Methodology:
-
Crystal Growth: Single crystals of this compound monohydrate suitable for X-ray diffraction are grown from an aqueous solution by slow evaporation.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[7]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods and refined to fit the experimental data.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups and vibrational modes of the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method): A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder.[1] The mixture is then pressed under high pressure to form a transparent pellet.[1]
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded for subtraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon nuclei.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. The appropriate radiofrequency pulses are applied, and the free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier transformed to obtain the NMR spectrum.
Chelation and Coordination Chemistry
The chelating ability of the nitrilotriacetate anion is central to its function. The three carboxylate groups and the tertiary amine nitrogen atom can coordinate to a single metal ion, forming a stable complex. This tetradentate coordination is responsible for its effectiveness in sequestering metal ions from solution.
Conclusion
The molecular structure and bonding of this compound have been well-established through crystallographic and spectroscopic studies. Its monoclinic crystal structure reveals a complex and elegant arrangement of ions and water molecules. The geometry and bonding of the nitrilotriacetate anion are optimized for the chelation of metal ions, which underpins its widespread applications. A thorough understanding of these fundamental properties is essential for its effective use and for the development of new applications in research and industry.
References
- 1. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 2. scienceijsar.com [scienceijsar.com]
- 3. azom.com [azom.com]
- 4. shimadzu.com [shimadzu.com]
- 5. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. The crystal structure of trisodium nitriloacetate monohydrate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
Trisodium Nitrilotriacetate CAS number and chemical synonyms
Introduction
Trisodium (B8492382) nitrilotriacetate, a salt of the aminopolycarboxylic acid nitrilotriacetic acid (NTA), is a versatile chelating agent with numerous industrial and commercial applications.[1] It functions by forming stable complexes with metal ions, thereby preventing them from engaging in unwanted chemical reactions.[2][3] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Identification
The unambiguous identification of a chemical substance is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) number for the anhydrous form of trisodium nitrilotriacetate is 5064-31-3.[1][2][3][4][5][6][7][8][9][10][11] The monohydrate form has a distinct CAS number of 18662-53-8.[1][12][13][14][15]
Table 1: Chemical Synonyms for this compound
| Synonym | Reference(s) |
| Nitrilotriacetic acid trisodium salt | [1][2][4][5][6][7][9][10][11] |
| Trisodium NTA | [2][4][5][6][8][9][11] |
| Sodium nitrilotriacetate | [4][5][6][9][11] |
| NTA Trisodium salt | [5][6][9][11] |
| Trisodium aminotriacetate | [5][6][9][11] |
| N,N-Bis(carboxymethyl)glycine, trisodium salt | [4][6][9][11] |
| Hampshire NTA | [4][5][6][9][11][16] |
| Glycine, N,N-bis(carboxymethyl)-, trisodium salt | [1][6][13] |
| Acetic acid, nitrilotri-, trisodium salt | [6][9] |
| Cheelox NTA-14 | [8][16] |
| Versene NTA 150 | [6][7][8] |
| Syntron A | [6] |
| Triglycollamic Acid Trisodium Salt | [8][12] |
Physicochemical Properties
This compound is a white crystalline powder that is highly soluble in water.[2][3][5] It is, however, sparingly soluble in alcohol.[5][9][10] The compound is known for its thermal and chemical stability across a wide pH range.[5][10][11]
Table 2: Quantitative Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆NNa₃O₆ | [2][4][5][10][11] |
| Molecular Weight | 257.08 g/mol | [4][5][10] |
| Appearance | White crystalline powder | [2][3][5] |
| Density | 1.77 - 1.8 g/cm³ at 20°C | [2][7] |
| Melting Point | Decomposes at 300 °C | [2] |
| Solubility in Water | 457 g/L at 20°C | [17] |
| pH | 10.5 - 11.5 (in solution) | [5][10] |
| Oral LD50 (Rat) | 1100 - 1740 mg/kg | [4][18] |
Synthesis and Experimental Protocols
This compound is produced industrially through the chemical modification of nitrilotriacetic acid.[3]
Synthesis from Nitrilotriacetic Acid
A common laboratory-scale synthesis involves the neutralization of nitrilotriacetic acid with a stoichiometric amount of sodium hydroxide (B78521).[3][7]
-
Experimental Protocol:
-
Prepare a sodium hydroxide solution by dissolving 2.40 grams of NaOH in 30 mL of distilled water.[7]
-
In a separate vessel, weigh 11.4684 grams of nitrilotriacetic acid.[7]
-
Slowly add the nitrilotriacetic acid to the sodium hydroxide solution while stirring.[7]
-
Continue stirring the reaction mixture for 30 minutes to ensure complete neutralization and formation of this compound.[7]
-
The resulting solution contains the trisodium salt, which can be isolated by crystallization, often induced by evaporation of a portion of the water.[3][19]
-
Industrial Production
On an industrial scale, the synthesis can be more complex, starting from precursors like formaldehyde, hydrocyanic acid, and sodium hydroxide.[1] Another method involves the hydrolysis of nitrilotriacetonitrile (B1593920) with caustic soda.[19][20] The process is carefully controlled to produce high-purity this compound, which is then crystallized from the reaction mixture.[19]
Mechanism of Action and Applications
The primary function of this compound is its ability to act as a chelating agent. It sequesters multivalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), forming stable, water-soluble complexes.[1][3][21] This action is fundamental to its utility in a wide range of applications.
-
Detergents and Cleaning Products: In laundry and dishwashing detergents, it acts as a builder by binding to hardness ions in water.[2][21] This prevents the ions from interfering with the surfactant's cleaning action, thereby enhancing performance.[2][21]
-
Water Treatment: It is used to prevent the formation of scale in boilers and cooling towers by sequestering calcium and magnesium ions.[2][3][21]
-
Textile Industry: In dyeing processes, it ensures uniform color uptake by removing interfering metal ions from the dye bath.[21]
-
Other Uses: Further applications include roles in metal finishing, synthetic rubber production, and as an additive in construction materials.[4][5][11]
The diagram below illustrates the chelation process in the context of water softening.
Safety and Regulatory Information
This compound is moderately toxic if ingested and can cause irritation to the skin and eyes.[4][13][16] It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[16][17] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling the powdered form to avoid dust inhalation and direct contact.[13][14][18] Despite this classification, extensive studies have shown that NTA is readily biodegradable in both aerobic and anaerobic conditions and is not persistent in the environment.[17]
References
- 1. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Manufacturer & Suppliers |ELRASA-tNaNtAC - Elchemy [elchemy.com]
- 3. Page loading... [guidechem.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound, NTA-3Na - IRO Chelating [irochelating.com]
- 6. This compound | C6H6NO6Na3 | CID 21152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 5064-31-3 [chemicalbook.com]
- 8. CAS 5064-31-3: this compound | CymitQuimica [cymitquimica.com]
- 9. ataman-chemicals.com [ataman-chemicals.com]
- 10. NTA Chemical, NTA Chelate, 5064-31-3 - IRO Chelating [irochelating.com]
- 11. atamankimya.com [atamankimya.com]
- 12. This compound | 18662-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. chemicalbook.com [chemicalbook.com]
- 19. US3917685A - Process for preparing this compound - Google Patents [patents.google.com]
- 20. US3183262A - Process for the preparation of sodium nitrilo triacetate - Google Patents [patents.google.com]
- 21. This compound powder Exporter | this compound powder Exporting Company | this compound powder International Distributor [multichemexports.com]
The Chelate's Chronicle: An In-depth Technical Guide to the Historical Discovery and Development of Nitrilotriacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrilotriacetic acid (NTA), a molecule of significant industrial and scientific importance, has a rich history that spans over a century and a half. First synthesized in 1862, this aminopolycarboxylic acid has evolved from a laboratory curiosity to a key chelating agent with diverse applications, ranging from detergents to advanced life sciences research.[1][2] This technical guide provides a comprehensive overview of the historical discovery, development, and multifaceted applications of NTA, with a focus on the technical details relevant to researchers, scientists, and professionals in drug development.
Historical Milestones and Key Developments
The journey of nitrilotriacetic acid began in the mid-19th century, with its initial synthesis marking the dawn of aminopolycarboxylic acid chemistry. Commercial production, however, did not commence until the 1930s in Europe.[1] A significant turning point in the history of NTA was its introduction as a substitute for phosphates in laundry detergents in the late 1960s to mitigate the environmental issue of eutrophication caused by phosphates.[1][3][4] Although its use in detergents in the United States was temporarily suspended in 1971 due to toxicological concerns, it was later resumed in the 1980s after further research and the banning of phosphates.[1][4] This period of scrutiny led to extensive studies on its environmental fate and toxicology, ultimately shaping its regulatory landscape and application profile.
Physicochemical Properties of Nitrilotriacetic Acid
NTA is a white, crystalline powder with limited solubility in water but is soluble in alkaline solutions where it forms its corresponding carboxylate salts.[2][3] Its ability to act as a tetradentate ligand, coordinating with metal ions through its three carboxylate groups and the tertiary amine nitrogen, is central to its function as a chelating agent.[2][5]
| Property | Value | References |
| Molecular Formula | C₆H₉NO₆ | [6] |
| Molecular Weight | 191.14 g/mol | [1] |
| Melting Point | 242 °C (decomposes) | [1] |
| Water Solubility | 1.28 g/L at 22.5 °C | [7] |
| log K_ow_ | -3.81 | [1] |
| pK_a1_ | 1.89 | [8] |
| pK_a2_ | 2.49 | [8] |
| pK_a3_ | 9.73 | [8] |
Stability of NTA-Metal Complexes
The efficacy of NTA as a chelating agent is quantified by the stability constants of its complexes with various metal ions. These constants are crucial for understanding its behavior in different chemical and biological systems.
| Metal Ion | log K_ML_ | Reference |
| Ca²⁺ | 6.4 | [2] |
| Mg²⁺ | 5.4 | [2] |
| Fe³⁺ | 15.9 | [5] |
| Cu²⁺ | 13.0 | [2] |
| Ni²⁺ | 11.5 | [9] |
| Co²⁺ | 10.4 | [6] |
| Zn²⁺ | 10.7 | [9] |
Synthesis of Nitrilotriacetic Acid: Historical and Modern Methodologies
The industrial production of NTA has evolved over the years, driven by the need for more efficient, cost-effective, and environmentally benign processes.
Early Synthesis Methods
Older routes to NTA included the alkylation of ammonia (B1221849) with chloroacetic acid and the oxidation of triethanolamine.[3][6]
This method, though historically significant, is now less common due to higher costs.[4]
-
Reaction: Chloroacetic acid is reacted with ammonia or an ammonium (B1175870) salt.
-
Condensation: The resulting mixture undergoes condensation in the presence of a strong base, such as sodium hydroxide.
-
Acidification: The product is then acidified with a mineral acid (e.g., sulfuric acid) to precipitate nitrilotriacetic acid.
Commercial Synthesis: The Cyanide-Formaldehyde Route
The modern commercial synthesis of NTA predominantly involves the reaction of ammonia, formaldehyde (B43269), and a cyanide source.[3][6]
This process is a cornerstone of industrial NTA production.
-
Adduct Formation: Ammonia is reacted with formaldehyde to form an adduct.
-
Cyanomethylation: This adduct is then reacted with hydrogen cyanide under acidic conditions.
-
Hydrolysis: The resulting nitrilotriacetonitrile (B1593920) is subsequently hydrolyzed to nitrilotriacetic acid.
A variation of this method involves the direct reaction of ammonia, formaldehyde, and sodium cyanide in an aqueous solution.[3][10]
Key Applications of Nitrilotriacetic Acid
The unique chelating properties of NTA have led to its use in a wide array of industrial and scientific applications.
Industrial Applications
-
Detergents and Cleaning Agents: As a builder in detergents, NTA sequesters Ca²⁺ and Mg²⁺ ions, preventing their interference with the cleaning action of surfactants.[1][4]
-
Water Treatment: It is used to control the concentration of metal ions in boiler water and in textile and paper processing.[11]
-
Metal Finishing: NTA is employed in metal plating and cleaning processes.[11]
-
Pulp and Paper Industry: It helps in preventing the precipitation of metal salts during pulp bleaching.[11]
Scientific and Research Applications
-
Complexometric Titrations: NTA is used as a titrant for the determination of metal ion concentrations in solution.[3]
-
His-tag Protein Purification: A derivative of NTA, nickel-NTA (Ni-NTA), is extensively used in molecular biology for the purification of recombinant proteins carrying a polyhistidine tag (His-tag).[3][6]
Experimental Workflow: His-tag Protein Purification using Ni-NTA Chromatography
The purification of His-tagged proteins is a fundamental technique in modern life sciences research. The workflow involves several critical steps that leverage the specific interaction between the His-tag and the immobilized nickel ions on the NTA resin.
Caption: Workflow for the purification of His-tagged proteins using Ni-NTA affinity chromatography.
Biodegradation of Nitrilotriacetic Acid
The environmental fate of NTA is a critical aspect of its widespread use. Unlike some other chelating agents, NTA is readily biodegradable under aerobic conditions by various microorganisms, such as Pseudomonas species.[12]
Caption: Simplified biodegradation pathway of NTA by Pseudomonas species.
Toxicological Profile of Nitrilotriacetic Acid
The toxicological properties of NTA have been extensively studied. It exhibits low acute toxicity. However, at very high doses, it has been shown to cause urinary tract tumors in rodents.[3][13] The mechanism is thought to be related to the chelation of essential metal ions, particularly zinc, in the urinary tract, leading to cytotoxicity and regenerative hyperplasia.[14] Human exposure to NTA from its various applications is generally considered to be very low, orders of magnitude below the levels that cause adverse effects in animal studies.[13]
| Species | Route | LD₅₀ | Reference |
| Rat | Oral | >6400 mg/kg | [15] |
| Mouse | Oral | 3160 mg/kg | [16] |
| Dog | Oral | >5000 mg/kg | [15] |
| Monkey | Oral | 750 mg/kg | [15] |
Conclusion
Nitrilotriacetic acid stands as a testament to the enduring impact of chemical innovation. From its humble beginnings in a 19th-century laboratory to its indispensable role in modern industry and research, the story of NTA is one of continuous development and adaptation. For researchers and professionals in drug development, a thorough understanding of its history, properties, and applications is essential for harnessing its full potential in a safe and effective manner. The journey of NTA continues, with ongoing research exploring new applications and further refining our understanding of this versatile chelating agent.
References
- 1. Table 1, Properties of Nitrilotriacetic Acid - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]
- 7. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Nitrilotriacetic Acid (NTA) - Canada.ca [canada.ca]
- 8. Nitrilotriacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Biosensors Based on the Binding Events of Nitrilotriacetic Acid–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. scispace.com [scispace.com]
- 12. Pathway of degradation of nitrilotriacetate by a Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitrilotriacetic acid and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Nitrilotriacetic Acid and its Salts (IARC Summary & Evaluation, Volume 73, 1999) [inchem.org]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chelation mechanism of Trisodium Nitrilotriacetate with divalent metal ions
An In-depth Technical Guide on the Chelation Mechanism of Trisodium (B8492382) Nitrilotriacetate with Divalent Metal Ions
Introduction to Trisodium Nitrilotriacetate (NTA)
This compound (NTA), the trisodium salt of nitrilotriacetic acid, is a versatile aminopolycarboxylic acid chelating agent. A chelating agent is a substance whose molecules can form several bonds to a single metal ion.[1] NTA is a synthetic chelating agent that effectively binds to metal ions to form stable, water-soluble complexes. Its molecular structure, featuring three carboxylate groups and a central tertiary amine, enables it to act as a tetradentate ligand, meaning it can form four coordinate bonds with a metal ion.[2] This multi-dentate binding capability makes NTA a powerful chelator for various divalent and trivalent metal ions such as Ca²⁺, Cu²⁺, or Fe³⁺.[3]
Due to its high stability constants with many metal ions and its biodegradability, NTA finds wide application in various fields, including industrial cleaning, agriculture as a micronutrient carrier, and in boiler feedwater treatment to control scale formation.[2] In the context of research and drug development, NTA is utilized for its ability to control metal ion concentrations, which is crucial in biological systems where metal ions can play both essential and toxic roles.[3]
The Chelation Mechanism of NTA with Divalent Metal Ions
The chelation of a divalent metal ion by NTA is a classic example of coordination chemistry, where a central metal ion is enveloped by a ligand.[4] The fully ionized form of NTA, [N(CH₂CO₂⁻)₃], possesses four functional groups available for complexing with a metal ion: three carboxylate groups and one tertiary amine group.[2] The formation of multiple bonds between the NTA molecule and the metal ion results in a stable, ring-like structure known as a chelate.[2][5]
The interaction is a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the NTA molecule acts as a Lewis base (electron pair donor). The nitrogen atom and the oxygen atoms of the carboxylate groups on the NTA molecule donate their lone pairs of electrons to the vacant orbitals of the divalent metal ion, forming coordinate covalent bonds.[6] This typically results in a 1:1 stoichiometry between the metal ion and the NTA molecule.
The stability of the resulting metal-NTA complex is influenced by several factors, most notably the pH of the solution. The carboxylate groups of NTA are subject to protonation at lower pH values, which competes with the binding of metal ions.[2] Therefore, the chelation efficiency of NTA is generally higher in neutral to alkaline conditions where the carboxylate groups are deprotonated and fully available for coordination.
Below is a diagram illustrating the chelation mechanism.
Caption: Chelation of a divalent metal ion (M²⁺) by NTA.
Quantitative Analysis of NTA-Metal Ion Interactions
The strength of the interaction between NTA and a divalent metal ion is quantified by the stability constant (K), also known as the formation constant.[5] A higher stability constant indicates a stronger bond and a more stable complex. These constants are typically expressed in their logarithmic form (log K). The stability of NTA complexes with divalent metal ions varies, with some of the weakest complexes formed with alkaline earth ions like Mg²⁺ and Ca²⁺.[2]
| Divalent Metal Ion | Log K (Stability Constant) |
| Ca²⁺ | 6.4 |
| Mg²⁺ | 5.5 |
| Mn²⁺ | 7.4 |
| Fe²⁺ | 8.8 |
| Co²⁺ | 10.4 |
| Ni²⁺ | 11.5 |
| Cu²⁺ | 13.0 |
| Zn²⁺ | 10.7 |
| Cd²⁺ | 9.8 |
| Pb²⁺ | 11.4 |
Note: These are approximate values and can vary with experimental conditions such as temperature and ionic strength.[2][7]
Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes associated with the chelation process provide further insight into the nature of the binding. These parameters can be determined using techniques like Isothermal Titration Calorimetry (ITC).[8][9] For many divalent metal ions, the formation of the NTA complex is an entropy-driven process.[10]
Key Experimental Methodologies for Studying Chelation
Several experimental techniques are employed to study the chelation of divalent metal ions by NTA and to determine the stability constants and thermodynamic parameters of the resulting complexes.
Potentiometric Titration
Potentiometric titration is a widely used method for determining stability constants.[11] This technique involves monitoring the change in pH of a solution containing the metal ion and NTA as a strong base (e.g., NaOH) is added.[12] The competition between the metal ion and protons for the NTA ligand allows for the calculation of the stability constant.[11]
Experimental Protocol Outline:
-
Solution Preparation: Prepare solutions of the metal salt, NTA, a standardized strong acid (e.g., HCl), and a standardized carbonate-free strong base (e.g., NaOH). A background electrolyte (e.g., KCl) is used to maintain a constant ionic strength.[13]
-
Calibration: Calibrate the pH electrode using standard buffer solutions.[14]
-
Titrations: Perform a series of titrations at a constant temperature:
-
Titrate the strong acid with the strong base.
-
Titrate a mixture of the strong acid and NTA with the strong base.
-
Titrate a mixture of the strong acid, NTA, and the metal salt with the strong base.[11]
-
-
Data Analysis: Plot the pH readings against the volume of base added for each titration. The resulting titration curves are then analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of NTA and the stability constants of the metal-NTA complex.[15]
Below is a workflow diagram for determining stability constants using potentiometric titration.
Caption: Workflow for potentiometric titration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to study chelation when the formation of the metal-NTA complex results in a change in the absorbance spectrum.[16][17] This method is particularly useful for transition metal ions whose complexes are often colored.[18]
Experimental Protocol Outline:
-
Wavelength Scan: Record the UV-Vis absorption spectra of the metal ion solution, the NTA solution, and a mixture of the two to identify the wavelength of maximum absorbance (λ_max) for the complex.[1]
-
Method of Continuous Variation (Job's Plot): Prepare a series of solutions with varying mole fractions of the metal ion and NTA, while keeping the total molar concentration constant.[18]
-
Absorbance Measurement: Measure the absorbance of each solution at the λ_max of the complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. The stability constant can be calculated from the absorbance data.[18]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding interaction between a metal ion and NTA.[9][19] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding constant (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]
Experimental Protocol Outline:
-
Sample Preparation: Prepare a solution of the divalent metal ion in a suitable buffer and a solution of NTA in the same buffer. Degas both solutions to prevent bubble formation.
-
Instrument Setup: Load the metal ion solution into the sample cell of the calorimeter and the NTA solution into the injection syringe.[19]
-
Titration: Inject small aliquots of the NTA solution into the sample cell at a constant temperature. The instrument measures the heat change associated with each injection.[19]
-
Data Analysis: The raw data, a series of heat spikes, is integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the thermodynamic parameters (K, n, ΔH, and ΔS).[9][20]
Relevance in Research and Drug Development
The chelation properties of NTA are of significant interest in biomedical research and drug development, particularly in the context of metal ion homeostasis and toxicology.
Metal Detoxification: NTA has been investigated for its ability to mobilize and promote the excretion of toxic heavy metals from the body.[3] For instance, it has been shown to be effective in removing nickel from various organs in animal studies and to facilitate the excretion of manganese by forming stable, diffusible complexes.[3] This application is critical in the development of chelation therapies for heavy metal poisoning.
Modulation of Metal-Dependent Biological Processes: Divalent metal ions are essential cofactors for numerous enzymes and proteins. By chelating these metal ions, NTA can modulate the activity of these biomolecules. This property can be exploited in research to study the role of metal ions in biological pathways and as a potential therapeutic strategy to inhibit metalloenzymes that are overactive in disease states.
The diagram below illustrates the role of NTA in mitigating heavy metal toxicity.
Caption: NTA's role in mitigating heavy metal toxicity.
Conclusion
This compound is a potent chelating agent that forms stable complexes with a wide range of divalent metal ions. The mechanism of chelation, driven by the coordination of the metal ion by the three carboxylate groups and the tertiary amine of NTA, can be quantitatively described by stability constants and thermodynamic parameters. These properties are elucidated through various experimental techniques, including potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry. The ability of NTA to sequester divalent metal ions underpins its applications in diverse scientific and industrial fields, including its significant potential in drug development for metal detoxification and the modulation of metal-dependent biological pathways. A thorough understanding of its chelation chemistry is therefore essential for researchers and scientists working in these areas.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. iupac.org [iupac.org]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. Chelation of divalent cations by ATP, studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 12. d-nb.info [d-nb.info]
- 13. cost-nectar.eu [cost-nectar.eu]
- 14. elar.urfu.ru [elar.urfu.ru]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. scribd.com [scribd.com]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. tainstruments.com [tainstruments.com]
An In-depth Technical Guide to the Thermodynamic Stability Constants of NTA-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of nitrilotriacetic acid (NTA) with various metal ions. It includes critically evaluated stability constants, detailed experimental protocols for their determination, and visualizations of the underlying chemical and procedural concepts.
Introduction to NTA and its Metal Complexes
Nitrilotriacetic acid (NTA), a tripodal tetradentate aminopolycarboxylic acid with the formula N(CH₂CO₂H)₃, is a well-known chelating agent. Its ability to form stable, water-soluble complexes with a wide range of metal ions makes it significant in various industrial, environmental, and biological applications. The conjugate base, nitrilotriacetate (NTA³⁻), coordinates with metal ions through its three carboxylate groups and the central nitrogen atom, forming highly stable chelate rings. Understanding the thermodynamic stability of these complexes is crucial for applications ranging from water treatment and metal ion buffering to drug delivery and biological system modeling.
The formation of a 1:1 metal-NTA complex can be represented by the following equilibrium:
Mⁿ⁺ + NTA³⁻ ⇌ [M(NTA)]ⁿ⁻³
The stability of this complex is quantified by the equilibrium constant (K), often expressed in its logarithmic form (log K).
Thermodynamic Stability Constants of NTA-Metal Complexes
The following tables summarize the critically evaluated thermodynamic stability constants (log K), and, where available, the enthalpy (ΔH) and entropy (ΔS) of formation for various metal-NTA complexes. The data are primarily sourced from the IUPAC critical survey by G. Anderegg (1982), a foundational reference in this field.
Table 1: Stability Constants (log K) of 1:1 NTA-Metal Complexes
| Metal Ion | log K (at 20-25 °C, I ≈ 0.1 M) |
| Mg²⁺ | 5.41 |
| Ca²⁺ | 6.41 |
| Sr²⁺ | 4.98 |
| Ba²⁺ | 4.82 |
| Mn²⁺ | 7.44 |
| Fe²⁺ | 8.83 |
| Co²⁺ | 10.38 |
| Ni²⁺ | 11.54 |
| Cu²⁺ | 12.96 |
| Zn²⁺ | 10.67 |
| Cd²⁺ | 9.54 |
| Hg²⁺ | 14.6 |
| Pb²⁺ | 11.39 |
| Al³⁺ | 11.3 |
| Fe³⁺ | 15.9 |
| La³⁺ | 10.47 |
| Ce³⁺ | 10.8 |
| Pr³⁺ | 11.07 |
| Nd³⁺ | 11.25 |
| Sm³⁺ | 11.5 |
| Eu³⁺ | 11.58 |
| Gd³⁺ | 11.7 |
| Tb³⁺ | 11.8 |
| Dy³⁺ | 12.0 |
| Ho³⁺ | 12.2 |
| Er³⁺ | 12.3 |
| Tm³⁺ | 12.4 |
| Yb³⁺ | 12.5 |
| Lu³⁺ | 12.5 |
| Y³⁺ | 11.41 |
Table 2: Thermodynamic Parameters for the Formation of 1:1 NTA-Metal Complexes
| Metal Ion | log K | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Mg²⁺ | 5.41 | 16.3 | 159 |
| Ca²⁺ | 6.41 | -11.3 | 88 |
| Mn²⁺ | 7.44 | -4.2 | 126 |
| Co²⁺ | 10.38 | -13.4 | 155 |
| Ni²⁺ | 11.54 | -21.3 | 151 |
| Cu²⁺ | 12.96 | -33.1 | 138 |
| Zn²⁺ | 10.67 | -18.0 | 142 |
| Cd²⁺ | 9.54 | -23.0 | 105 |
| Pb²⁺ | 11.39 | -38.5 | 92 |
Note: Thermodynamic data can vary with experimental conditions such as temperature and ionic strength.
Experimental Protocols for Determining Stability Constants
The determination of stability constants is a meticulous process requiring precise experimental control. The following sections detail the methodologies for three common techniques used to study NTA-metal complexation.
Potentiometric Titration
Principle: Potentiometric titration is a highly accurate and widely used method for determining stability constants. It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and NTA upon the addition of a standard solution of a strong base. The competition between the metal ion and protons for the NTA ligand allows for the calculation of the stability constant.
Materials and Equipment:
-
High-precision pH meter with a glass electrode
-
Constant temperature water bath or jacketed titration vessel
-
Calibrated burette
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free)
-
Nitrilotriacetic acid (analytical grade)
-
Metal salt of interest (e.g., nitrate (B79036) or perchlorate (B79767) salt)
-
Inert background electrolyte (e.g., KNO₃ or KCl) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.
-
Solution Preparation:
-
Prepare a solution of NTA of known concentration.
-
Prepare a solution of the metal salt of known concentration.
-
Prepare a solution of the background electrolyte at a concentration sufficient to maintain a constant ionic strength throughout the titration (e.g., 0.1 M).
-
-
Titration of NTA (Protonation Constants):
-
In a thermostated vessel, pipette a known volume of the NTA solution and the background electrolyte.
-
Add a known amount of standardized strong acid to protonate the NTA fully.
-
Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.
-
This titration allows for the determination of the protonation constants of NTA.
-
-
Titration of NTA-Metal Complex:
-
In the same manner, prepare a solution containing known volumes of the NTA solution, the metal salt solution, and the background electrolyte.
-
Again, add a known amount of standardized strong acid.
-
Titrate with the standardized strong base, recording the pH at regular intervals.
-
-
Data Analysis:
-
The titration data (volume of base added vs. pH) for both the ligand-only and the metal-ligand systems are analyzed using specialized computer programs (e.g., HYPERQUAD, SCOGS).
-
These programs perform non-linear least-squares refinement to fit the experimental data to a chemical model that includes the protonation constants of NTA and the stability constants of the metal-NTA complexes.
-
Isothermal Titration Calorimetry (ITC)
Principle: Isothermal titration calorimetry directly measures the heat released or absorbed during the binding interaction between a metal ion and NTA. This allows for the simultaneous determination of the binding affinity (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy change (ΔS) can then be calculated.
Materials and Equipment:
-
Isothermal titration calorimeter
-
Solutions of the metal salt and NTA prepared in the same buffer to minimize heats of dilution. The buffer should be chosen to have a low ionization enthalpy to reduce heat changes due to proton exchange.
-
Degassing apparatus
Procedure:
-
Sample Preparation:
-
Prepare a solution of the metal salt in a suitable buffer.
-
Prepare a solution of NTA in the exact same buffer. The concentration of the NTA solution in the syringe should typically be 10-20 times higher than the metal salt concentration in the sample cell.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the desired experimental temperature for the calorimeter.
-
Load the metal salt solution into the sample cell and the NTA solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the NTA solution into the sample cell while stirring.
-
The instrument measures the heat change associated with each injection.
-
-
Control Experiment:
-
To account for the heat of dilution, perform a control titration by injecting the NTA solution into the buffer alone (without the metal salt).
-
-
Data Analysis:
-
The raw data, a series of heat-release or absorption peaks, is integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of NTA to metal ion.
-
The resulting binding isotherm is fitted to a suitable binding model using the instrument's software to extract the thermodynamic parameters (K, ΔH, and n).
-
UV-Vis Spectrophotometry
Principle: This method is applicable when the formation of the NTA-metal complex results in a significant change in the ultraviolet or visible absorption spectrum compared to the free metal ion and NTA. By measuring the absorbance at a specific wavelength where the complex absorbs strongly, the equilibrium concentrations of the species can be determined, allowing for the calculation of the stability constant.
Materials and Equipment:
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Matched quartz cuvettes
-
Solutions of the metal salt and NTA of known concentrations
-
Buffer solution to control the pH
Procedure:
-
Spectral Scans:
-
Record the absorption spectra of the metal salt solution, the NTA solution, and a series of solutions containing a fixed concentration of the metal ion and varying concentrations of NTA (or vice versa) at a constant pH and temperature.
-
Identify a wavelength where the metal-NTA complex shows significant absorbance, while the free metal and NTA have minimal absorbance.
-
-
Job's Method of Continuous Variation (for Stoichiometry):
-
Prepare a series of solutions where the total molar concentration of metal and NTA is constant, but their mole fractions are varied (e.g., from 0 to 1).
-
Measure the absorbance of each solution at the chosen wavelength.
-
Plot the absorbance versus the mole fraction of the metal. The maximum absorbance will correspond to the stoichiometry of the complex.
-
-
Mole-Ratio Method (for Stability Constant):
-
Prepare a series of solutions with a constant concentration of the metal ion and increasing concentrations of NTA.
-
Measure the absorbance of each solution at the chosen wavelength.
-
The absorbance will increase until the metal ion is fully complexed, at which point the absorbance will plateau.
-
-
Data Analysis:
-
The data from the mole-ratio method can be used to calculate the equilibrium concentrations of the free metal, free ligand, and the complex.
-
The stability constant (K) is then calculated using the law of mass action. Various graphical or computational methods can be employed to analyze the data and obtain a reliable value for K.
-
Visualizations
Chemical Equilibrium of NTA Chelation
Caption: Chemical equilibrium of a metal ion and NTA forming a chelate complex.
General Experimental Workflow for Stability Constant Determination
Caption: Generalized workflow for the experimental determination of stability constants.
The Unseen Architect: A Technical Guide to the Solution Chemistry and Speciation of Trisodium Nitrilotriacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium (B8492382) nitrilotriacetate (NTA), a powerful chelating agent, plays a critical role in a multitude of scientific and industrial applications, including pharmaceuticals.[1][2] Its ability to form stable, water-soluble complexes with a wide array of metal ions makes it an invaluable tool for controlling metal ion activity, preventing precipitation, and enhancing the stability of formulations.[3][4] This in-depth technical guide delves into the core principles of NTA's solution chemistry and speciation, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile molecule. We will explore the intricate interplay of pH, metal ion concentration, and other solution parameters that govern the speciation of NTA and its metal complexes, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Physicochemical Properties of Trisodium Nitrilotriacetate
This compound is the trisodium salt of nitrilotriacetic acid, an aminopolycarboxylic acid. It is a white, crystalline powder that is highly soluble in water.[5]
| Property | Value | Reference |
| Chemical Formula | C₆H₆NNa₃O₆ | [6] |
| Molar Mass | 257.08 g/mol | [6] |
| Appearance | White crystalline powder | [5] |
| Solubility in Water | High | [5] |
Solution Chemistry and Speciation of NTA
The chelating efficacy of NTA is intrinsically linked to its speciation in aqueous solution, which is predominantly governed by the pH. NTA is a triprotic acid, and its speciation can be described by the following protonation equilibria:
H₃NTA ⇌ H₂NTA⁻ + H⁺ (pKa₁) H₂NTA⁻ ⇌ HNTA²⁻ + H⁺ (pKa₂) HNTA²⁻ ⇌ NTA³⁻ + H⁺ (pKa₃)
The fully deprotonated form, NTA³⁻, is the most effective chelating species. The distribution of these species as a function of pH is critical for understanding and predicting NTA's interaction with metal ions.
NTA Speciation at Different pH Values
The following diagram illustrates the distribution of the different protonated forms of NTA across a range of pH values.
References
- 1. catalog.data.gov [catalog.data.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Effect of chelating agents on the stability of injectable isoniazid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelating Agents - CD Formulation [formulationbio.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. This compound | C6H6NO6Na3 | CID 21152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Trisodium Nitrilotriacetate (NTA): An In-depth Technical Guide to its Environmental Fate and Biodegradability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trisodium (B8492382) Nitrilotriacetate (NTA), a chelating agent used in various industrial applications and as a phosphate (B84403) substitute in detergents, has been the subject of extensive environmental assessment.[1][2] This technical guide provides a comprehensive overview of the environmental fate and biodegradability of NTA. It details the pathways of its microbial degradation under both aerobic and anaerobic conditions, summarizes key quantitative data from various studies, outlines standardized experimental protocols for biodegradability testing, and presents visual representations of metabolic pathways and experimental workflows. The information compiled herein demonstrates that NTA is readily biodegradable in most environmental systems, with its degradation rate influenced by factors such as temperature and the presence of acclimated microbial populations.
Introduction
Nitrilotriacetic acid (NTA) and its trisodium salt are aminopolycarboxylic acids that form stable, water-soluble complexes with a wide range of metal ions.[3][4] This chelating property makes NTA a highly effective ingredient in industrial and institutional cleaning products, water treatment applications, and textile processing.[3][5][6] However, its widespread use has prompted significant research into its environmental distribution, persistence, and potential ecological impacts.[3] A critical aspect of its environmental risk assessment is its biodegradability, which determines its persistence and potential to mobilize heavy metals in the environment.[3] This guide serves as a technical resource for understanding the processes that govern the environmental fate of NTA.
Biodegradability of Trisodium Nitrilotriacetate
NTA is considered to be readily biodegradable by microorganisms found in soil, sewage, and natural waters.[1][2][7] The primary mechanism of its removal from the environment is through microbial metabolism, which utilizes NTA as a source of carbon and nitrogen.[3]
Aerobic Biodegradation
Under aerobic conditions, the biodegradation of NTA is initiated by the enzyme nitrilotriacetate monooxygenase.[3][8] This enzyme catalyzes the oxidative cleavage of a carbon-nitrogen bond, leading to the formation of iminodiacetate (B1231623) (IDA) and glyoxylate.[3][8] IDA is further metabolized to glycine (B1666218) and another molecule of glyoxylate.[3] These intermediates are then channeled into central metabolic pathways. The complete mineralization of NTA under aerobic conditions results in the formation of carbon dioxide, water, and inorganic nitrogen in the form of ammonia, which can be further nitrified to nitrate (B79036).[1][5]
Anaerobic Biodegradation
NTA is also biodegradable under anaerobic conditions, particularly in the presence of nitrate as an electron acceptor (denitrifying conditions).[3][9] The anaerobic degradation is initiated by nitrilotriacetate dehydrogenase, which hydroxylates the NTA molecule, leading to the formation of iminodiacetate and glyoxylate.[3][10] The electrons generated from this oxidation are transferred to nitrate, which is reduced to nitrite.[10] This demonstrates that NTA can be effectively removed from environments where oxygen is limited, such as in some subsurface soils and anoxic zones of wastewater treatment plants.[9]
Quantitative Data on NTA Biodegradation
The rate and extent of NTA biodegradation are influenced by several environmental factors, most notably temperature. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Temperature on NTA Biodegradation in a Model Aerated Sewage Lagoon
| Temperature (°C) | NTA Breakdown (%) | Average Rate of NTA Breakdown (mg/L/day) |
| 15 | 93 | 0.45 |
| 5 | 47 | 0.22 |
| 0.5 | 22 | 0.12 |
Source: Data from studies on a model aerated sewage lagoon.[11][12]
Table 2: Biodegradation Half-life and Rates in Different Environmental Media
| Environmental Medium | Condition | Half-life (t½) | Degradation Rate |
| Subsurface Soils | Aerobic | 87 - 160 hours | - |
| Groundwater | - | ~31 hours (for 1-100 µg/L) | - |
| Estuarine Water | - | ~2 days | Mean Vmax: 4753 ± 2849 ng/L/hr |
| River Water | Acclimated | 2 - 6 days (for 5-50 mg/L) | < 1 day (for < 5 mg/L) |
| Aerobic Microbial Granules | Free NTA (2mM) | Complete in 14 hours | 0.7 mM (gMLSS)⁻¹h⁻¹ |
| Aerobic Microbial Granules | Fe(III)-NTA (2mM) | Complete in 40 hours | 0.37 mM (gMLSS)⁻¹h⁻¹ |
Source: Compiled from various environmental studies.[5][6][9][13][14]
Table 3: Biodegradability of NTA-Metal Complexes
| Metal-NTA Complex | Degradation | Notes |
| Ca, Mn, Mg, Cu, Zn, Cd, Fe, Na | Readily degraded | At low metal concentrations to avoid toxicity.[15][16] |
| Ni-NTA | Not degraded | By the studied Pseudomonas species.[15] |
| Fe(III)-NTA | Degraded | At a slower rate than free NTA by aerobic microbial granules.[13] |
Source: Studies on a Pseudomonas species and aerobic microbial granules.[13][15][16]
Experimental Protocols for Biodegradability Testing
The biodegradability of chemicals like NTA is assessed using standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
OECD 301: Ready Biodegradability
The OECD 301 series of tests are stringent screening methods to determine if a chemical is "readily biodegradable."[17][18][19]
Principle: A small amount of the test substance is dissolved in a mineral medium and inoculated with a mixed population of microorganisms (e.g., from activated sludge).[20] The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.[20] Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or oxygen consumption.[18]
Key Methodologies within OECD 301:
-
DOC Die-Away (OECD 301 A): Measures the removal of DOC over time.
-
CO₂ Evolution Test (OECD 301 B): Measures the amount of CO₂ produced.
-
Closed Bottle Test (OECD 301 D): Measures the consumption of dissolved oxygen.
-
Modified OECD Screening Test (OECD 301 E): Similar to the DOC Die-Away test.
-
Manometric Respirometry Test (OECD 301 F): Measures oxygen uptake in a closed respirometer.
Pass Criteria: For a substance to be classified as readily biodegradable, it must achieve the following pass levels within a 10-day window during the 28-day test period:
-
≥ 60% of theoretical CO₂ evolution (ThCO₂) or theoretical oxygen demand (ThOD) for respirometric methods.[17][20]
OECD 302B: Inherent Biodegradability (Zahn-Wellens Test)
The Zahn-Wellens test is designed to assess the "inherent biodegradability" of a chemical, using a higher concentration of microorganisms and the test substance.[21][22][23]
Principle: The test substance is mixed with a mineral medium and a relatively high concentration of activated sludge.[22][24] The mixture is aerated and agitated for up to 28 days.[22] Biodegradation is determined by measuring the removal of DOC or Chemical Oxygen Demand (COD).[21][22]
Procedure:
-
Preparation: A mixture of the test substance, mineral nutrients, and activated sludge is prepared in a test vessel. The initial DOC or COD is measured.
-
Incubation: The vessel is aerated and agitated at a constant temperature (20-25°C) in the dark or diffuse light.[24]
-
Sampling: Samples are taken at regular intervals, filtered, and analyzed for DOC or COD.[21]
-
Data Analysis: The percentage of DOC or COD removal is calculated over time.
Interpretation: A removal of >70% indicates that the substance is inherently biodegradable.[24][25] A removal of >20% suggests primary biodegradation.
Visualizing NTA's Environmental Fate
Biodegradation Pathways
The following diagrams illustrate the key steps in the aerobic and anaerobic degradation of NTA.
Caption: Aerobic degradation pathway of NTA.
Caption: Anaerobic degradation pathway of NTA under denitrifying conditions.
Experimental Workflow
The logical flow of a standard biodegradability test is depicted below.
Caption: General workflow for a ready biodegradability test (e.g., OECD 301).
Conclusion
The scientific evidence strongly supports the classification of this compound as a readily biodegradable substance under a wide range of environmental conditions. Both aerobic and anaerobic microbial communities possess the metabolic capability to degrade NTA, utilizing it as a nutrient source and ultimately mineralizing it to simple inorganic compounds. While factors such as low temperatures can reduce the rate of biodegradation, acclimated microbial populations in wastewater treatment facilities and natural ecosystems effectively remove NTA. The established biodegradation pathways and the availability of standardized testing protocols provide a robust framework for assessing the environmental safety of NTA and for predicting its fate in the environment. This body of knowledge is crucial for informed decision-making by researchers, environmental scientists, and professionals in product formulation and development.
References
- 1. This compound | C6H6NO6Na3 | CID 21152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Nitrilotriacetate (an/anerobic) Degradation Pathway [eawag-bbd.ethz.ch]
- 4. academic.oup.com [academic.oup.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Nitrilotriacetic Acid (NTA) - Canada.ca [canada.ca]
- 7. researchgate.net [researchgate.net]
- 8. Pathway of degradation of nitrilotriacetate by a Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aerobic and anaerobic biodegradation of nitrilotriacetate in subsurface soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Biodegradation of nitrilotriacetic acid (NTA) and ferric-NTA complex by aerobic microbial granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of biodegradation of nitrilotriacetic acid (NTA) in an estuarine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biodegradation of metal-nitrilotriacetate complexes by a Pseudomonas species: mechanism of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 21. Zahn-Wellens test - Glossary - ALMAWATECH [almawatech.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. betonverwijderaar.one [betonverwijderaar.one]
In Vitro Toxicology and Biocompatibility of Trisodium Nitrilotriacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro toxicology and biocompatibility of Trisodium Nitrilotriacetate (NTA), a widely used chelating agent. This document summarizes key toxicological data, details experimental methodologies for relevant in vitro assays, and explores the potential molecular mechanisms underlying NTA's biological effects.
Executive Summary
This compound (NTA) is a metal-chelating agent with various industrial and laboratory applications. Understanding its in vitro toxicology and biocompatibility is crucial for risk assessment and for its safe use in research and development. This guide consolidates in vitro data on NTA's cytotoxicity, genotoxicity, and underlying mechanisms of action, providing a valuable resource for scientists and professionals in the field.
In Vitro Toxicology of this compound
The in vitro toxicological profile of NTA is primarily characterized by its genotoxic and cytotoxic effects, which are closely linked to its ability to chelate divalent cations, leading to disruptions in metal ion homeostasis and oxidative stress.
Cytotoxicity
NTA has demonstrated cytotoxic effects in various in vitro models. The primary mechanism of cytotoxicity is believed to be the disruption of intracellular calcium and zinc homeostasis, which can trigger apoptosis.
Genotoxicity
In vitro studies have shown that NTA can induce genotoxicity, including chromosomal aberrations and gene mutations. However, its genotoxic potential can be influenced by the presence of metabolic activation systems and the specific cell type used. Some studies suggest that the genotoxicity of NTA may be an indirect consequence of cellular stress and disruption of ionic balance rather than direct interaction with DNA.[1]
Quantitative Toxicological Data
The following tables summarize quantitative data from various in vitro studies on the toxicology of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Concentration | Outcome |
| L5178Y mouse lymphoma cells | Micronucleus Assay | Micronuclei Formation | Not specified | Strong increase in micronuclei formation without S9 metabolic activation.[1] |
| CTLL2 and CTLL2/Bcl2 cells | Micronucleus Assay with Apoptosis Measurement | Micronuclei Formation and Apoptosis | Not specified | No genotoxicity or apoptosis detected, with or without S9 metabolic activation.[1] |
| L5178Y mouse lymphoma cells | Comet Assay | DNA Damage | Not specified | Negative result when tested in combination with an excess of Ca2+.[1] |
| Rat primary kidney cells | Comet Assay | DNA Damage | Not specified | Induced DNA damage even in the presence of excess Ca2+.[1] |
| Human Lymphocytes | Chromosomal Aberration Test | Chromosomal Aberrations | Not specified | Confirmed direct genotoxicity.[1] |
Table 2: In Vitro Genotoxicity of this compound
| Assay | Cell Line/System | Metabolic Activation | Concentration | Result |
| Ames Test | Salmonella typhimurium TA1537, TA98, TA100, TA102 | With and without rat liver or kidney S9-mix | Not specified | Negative.[1] |
| In Vitro Micronucleus Assay | L5178Y mouse lymphoma cells | Without S9 | Not specified | Positive (strong increase in micronuclei).[1] |
| In Vitro Micronucleus Assay | L5178Y mouse lymphoma cells | With rat liver or kidney S9-mix | Not specified | Negative.[1] |
| Mouse Lymphoma tk+/- Gene Mutation Assay | L5178Y mouse lymphoma cells | Not specified | Not specified | Positive (confirmed direct genotoxicity).[1] |
| Chromosomal Aberrations Test | Human lymphocytes | Not specified | Not specified | Positive (confirmed direct genotoxicity).[1] |
| In Vivo Comet Assay | Rat kidney cells | Not applicable | 1,000-2,000 mg/kg bw (oral) | Positive (potent increases in DNA damage).[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the toxicology of chemical compounds like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., NTA) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.
Comet Assay for DNA Damage
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Principle: Damaged DNA, containing fragments and strand breaks, migrates further in an electric field, creating a "comet" shape with a tail, the length and intensity of which are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from control and treated cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer.
-
Neutralization: Neutralize the slides with a neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in tail).
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.
Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates chromosomal damage or aneuploidy.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., L5178Y) and expose them to various concentrations of the test compound, with and without a metabolic activation system (S9 mix).
-
Cytokinesis Block (optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier and more accurate.
-
Harvesting and Slide Preparation: Harvest the cells, and prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.
-
Fixation and Staining: Fix the cells and stain them with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange).
-
Scoring: Score the frequency of micronuclei in a predetermined number of cells (typically 1000-2000 binucleated cells per concentration) under a microscope.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound in vitro is thought to be primarily driven by its chelation of essential metal ions, leading to a cascade of cellular events.
Disruption of Metal Ion Homeostasis
NTA's strong affinity for divalent cations, particularly Ca²⁺ and Zn²⁺, can lead to their depletion from the cellular environment and intracellular stores. This disruption of ion homeostasis is a key initiating event in NTA-induced toxicity.
Oxidative Stress and Apoptosis
The imbalance of intracellular metal ions can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[2][3][4][5][6][7] Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways.[3][4][5][6][7]
Potential Signaling Pathway Involvement
While direct studies on NTA's effect on specific signaling pathways are limited, its known effects on metal ion homeostasis and oxidative stress suggest the potential involvement of several key pathways:
-
NF-κB Signaling: Oxidative stress is a known activator of the NF-κB pathway, a critical regulator of inflammation, cell survival, and apoptosis.[8][9][10][11] NTA-induced oxidative stress could potentially modulate NF-κB activity.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways are also sensitive to oxidative stress and are involved in regulating cell proliferation, differentiation, and apoptosis.[12][13][14][15] Disruption of cellular homeostasis by NTA could lead to the activation of MAPK signaling cascades.
Visualizations
Experimental Workflows
References
- 1. Characterization of the genotoxicity of nitrilotriacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative stress and apoptosis induced by titanium dioxide nanoparticles in cultured BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity of High-Density Polyethylene Nanoparticles in Combination with Silver Nanoparticles to Caco-2 and HT29MTX Cells Growing in 2D or 3D Culture | MDPI [mdpi.com]
- 7. Nano-TiO2-induced apoptosis by oxidative stress-mediated DNA damage and activation of p53 in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wjgnet.com [wjgnet.com]
- 14. researchgate.net [researchgate.net]
- 15. NFκB and MAPK signalling pathways mediate TNFα-induced Early Growth Response gene transcription leading to aromatase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Heavy Metal Removal from Aqueous Solutions using Trisodium Nitrilotriacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination of aqueous solutions is a significant concern across various industries, including pharmaceutical manufacturing and research, due to the potential for these metals to interfere with chemical processes, compromise product purity, and pose environmental and health risks. Trisodium (B8492382) Nitrilotriacetate (NTA), a powerful chelating agent, offers an effective method for sequestering and facilitating the removal of divalent and trivalent heavy metal ions from water-based solutions.[1][2]
NTA functions by forming stable, water-soluble coordination complexes with metal ions, effectively isolating them from the surrounding solution and preventing their interference in chemical reactions.[3][4] This characteristic is particularly advantageous in processes where the precipitation of metal hydroxides is undesirable. The biodegradability of NTA makes it a more environmentally benign option compared to other persistent chelating agents like EDTA.[5]
These application notes provide a detailed protocol for the chelation of heavy metals in aqueous solutions using Trisodium NTA, along with methods for the subsequent removal of the metal-NTA complexes.
Principle of Chelation
Trisodium Nitrilotriacetate, the trisodium salt of nitrilotriacetic acid, is a tetradentate chelating agent. The NTA molecule can wrap around a central metal ion, forming up to four coordinate bonds through its nitrogen atom and three carboxylate groups. This multidentate binding results in the formation of a stable, cage-like structure that effectively sequesters the metal ion. The stability of these metal-NTA complexes is a critical factor in the efficacy of this treatment method.
Data Presentation
The efficiency of heavy metal removal using NTA is influenced by several factors, including pH, the molar ratio of NTA to the metal ion, contact time, and the specific metal being targeted. The following tables summarize quantitative data on the chelation and removal of common heavy metals.
Table 1: Stability Constants of Metal-NTA Complexes
| Metal Ion | Log K₁ |
| Ca²⁺ | 6.4 |
| Mg²⁺ | 5.4 |
| Fe³⁺ | 15.9 |
| Cu²⁺ | 13.0 |
| Pb²⁺ | 11.4 |
| Cd²⁺ | 9.8 |
| Zn²⁺ | 10.7 |
| Ni²⁺ | 11.5 |
Note: Higher Log K₁ values indicate more stable complexes.[3]
Table 2: Experimental Conditions for Heavy Metal Sequestration using NTA-modified Adsorbents
| Parameter | Copper (Cu²⁺) | Cadmium (Cd²⁺) | Lead (Pb²⁺) |
| Initial Concentration | 20 mg/L | 20 mg/L | 20 mg/L |
| Adsorbent Dose | 1.0 g/L | 1.0 g/L | 1.0 g/L |
| Optimal pH | 5.0 | 5.0 | 5.0 |
| Contact Time | < 20 minutes | < 20 minutes | < 2 minutes |
| Removal Efficiency | > 98% | > 98% | > 98% |
Data adapted from studies on NTA-modified silica (B1680970) gel, demonstrating the rapid and efficient chelation by NTA.
Experimental Protocols
This section outlines a general laboratory-scale protocol for the chelation of heavy metals in an aqueous solution using Trisodium NTA.
Materials
-
This compound (NTA, CAS No. 5064-31-3)
-
Heavy metal salt solution (e.g., Copper (II) Sulfate, Lead (II) Nitrate, Cadmium Chloride)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beakers and magnetic stirrer
-
pH meter
-
Analytical instrumentation for metal analysis (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))
Protocol for Heavy Metal Chelation
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the target heavy metal of a known concentration (e.g., 1000 mg/L) in deionized water.
-
Prepare a stock solution of Trisodium NTA (e.g., 0.1 M) in deionized water.
-
-
Chelation Reaction:
-
In a beaker, prepare a known volume of the heavy metal solution at the desired initial concentration (e.g., 50 mg/L) by diluting the stock solution.
-
While stirring, slowly add the Trisodium NTA solution to achieve a specific molar ratio of NTA to the metal ion. A common starting point is a 1:1 molar ratio. For more stable complexes or to ensure complete chelation, a slight excess of NTA (e.g., 1.1:1) may be used.
-
Adjust the pH of the solution to the optimal range for the target metal complex formation. For many divalent metals, a pH range of 4-8 is effective. Use a pH meter and add HCl or NaOH dropwise to achieve the desired pH.
-
Allow the solution to stir for a sufficient contact time to ensure the completion of the chelation reaction. Based on kinetic studies, contact times of 15-30 minutes are often sufficient for the formation of stable metal-NTA complexes.
-
-
Post-Chelation Treatment (Removal of Soluble Metal-NTA Complexes):
-
As metal-NTA complexes are typically water-soluble, a subsequent step is required for their removal. Options include:
-
Membrane Filtration: Techniques like nanofiltration or reverse osmosis can be employed to separate the larger metal-NTA complexes from the water.
-
Adsorption: Pass the solution through a column packed with a suitable adsorbent, such as activated carbon, which can adsorb the metal-NTA complexes.
-
Co-precipitation: In some cases, adjusting the pH to a highly alkaline range (e.g., >10) may induce the precipitation of metal hydroxides, even in the presence of NTA, although the efficiency may be reduced. Alternatively, a coagulant can be added to precipitate the metal-NTA complexes.
-
-
-
Analysis:
-
After the removal step, take a sample of the treated solution.
-
Analyze the concentration of the residual heavy metal using a suitable analytical technique (AAS or ICP-MS) to determine the removal efficiency.
-
Mandatory Visualizations
Caption: Chelation of a heavy metal ion by this compound.
Caption: Experimental workflow for heavy metal removal using Trisodium NTA.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Work in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific heavy metal salts being used for detailed safety information.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a highly effective chelating agent for the sequestration of heavy metal ions from aqueous solutions. Its ability to form stable, water-soluble complexes makes it a valuable tool in processes where metal ion interference is a concern. While the formation of soluble complexes necessitates a subsequent removal step, the efficiency of the initial chelation and the biodegradability of NTA present significant advantages. The protocols and data provided herein offer a foundation for researchers and scientists to develop and optimize heavy metal removal strategies for their specific applications.
References
- 1. santos.com [santos.com]
- 2. NTA Chemical, NTA Chelate, 5064-31-3 - IRO Chelating [irochelating.com]
- 3. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: The Role of Trisodium Nitrilotriacetate in Polymerase Chain Reaction (PCR) Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium Nitrilotriacetate (NTA) is a powerful chelating agent known for its ability to form stable complexes with divalent and trivalent metal ions. While Ethylenediaminetetraacetic acid (EDTA) is the most commonly used chelating agent in molecular biology, its strong chelation of magnesium ions (Mg²⁺) can inhibit polymerase chain reaction (PCR), a cornerstone technique for DNA amplification. This document explores the potential role of Trisodium NTA as an alternative chelating agent in PCR buffers, providing a theoretical framework, comparative data, and hypothetical protocols for its application.
Disclaimer: The use of Trisodium NTA in PCR buffers is not a widely established practice. The following protocols and application notes are based on the chemical properties of NTA and its comparison to EDTA, intended to guide researchers in exploring its potential applications.
Mechanism of Action: Chelation in PCR
PCR relies on the activity of DNA polymerase, an enzyme that requires divalent cations, primarily Mg²⁺, as essential cofactors. Chelating agents like NTA and EDTA can influence PCR by binding to these metal ions.
-
Inhibition of Nucleases: One of the primary roles of a chelating agent in a molecular biology workflow is to inhibit DNases, which are enzymes that degrade DNA and require divalent cations like Mg²⁺ and Ca²⁺ for their activity. By sequestering these ions, chelating agents protect the integrity of the DNA template.
-
Modulation of DNA Polymerase Activity: The concentration of free Mg²⁺ is critical for the activity of DNA polymerase. Insufficient free Mg²⁺ leads to low or no PCR product, while excessive concentrations can decrease enzyme fidelity and promote non-specific amplification. A chelating agent can be used to finely tune the concentration of available Mg²⁺.
Data Presentation: NTA vs. EDTA
A key consideration when choosing a chelating agent for PCR is its affinity for Mg²⁺ versus other divalent cations like Ca²⁺. The stability constant (Log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher Log K value indicates a more stable complex.
| Chelating Agent | Log K (Mg²⁺) | Log K (Ca²⁺) |
| This compound | 5.41 | 6.41 |
| EDTA | 8.79 | 10.65 |
Data sourced from publicly available chemical databases.
As the table indicates, EDTA has a significantly higher affinity for both Mg²⁺ and Ca²⁺ compared to NTA. This suggests that NTA might offer a wider concentration window for inhibiting DNases without severely depleting the Mg²⁺ required for DNA polymerase activity.
Application Notes
-
Potential for Reduced PCR Inhibition: Due to its lower stability constant with Mg²⁺, Trisodium NTA may be less inhibitory to PCR than EDTA at equivalent concentrations. This could be advantageous when dealing with DNA samples that require a chelating agent for stability but are sensitive to Mg²⁺ depletion during amplification.
-
Fine-Tuning Mg²⁺ Concentration: The weaker chelation of Mg²⁺ by NTA could allow for more precise control over the free Mg²⁺ concentration in a PCR reaction. This can be particularly useful when optimizing PCR for difficult templates or when trying to minimize non-specific amplification.
-
DNase Inhibition: While NTA's affinity for Ca²⁺ (a common cofactor for DNases) is lower than that of EDTA, it may still be sufficient to inhibit DNase activity at appropriate concentrations, thereby protecting the DNA template from degradation.[1]
Experimental Protocols
The following are theoretical protocols designed to guide the investigation of Trisodium NTA in PCR applications. It is crucial to perform optimization experiments to determine the ideal concentrations for your specific PCR system.
Protocol 1: Determining the Optimal Concentration of Trisodium NTA for DNase Inhibition
Objective: To find the minimum concentration of Trisodium NTA required to inhibit DNase activity.
Materials:
-
DNA substrate (e.g., plasmid DNA or a PCR product)
-
DNase I
-
10x DNase I reaction buffer (without EDTA)
-
This compound (NTA) stock solution (e.g., 100 mM)
-
Nuclease-free water
-
Agarose (B213101) gel electrophoresis system
-
DNA loading dye
Procedure:
-
Prepare a series of reaction tubes with varying final concentrations of NTA (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
-
To each tube, add the DNA substrate, 1x DNase I reaction buffer, and the corresponding amount of NTA.
-
Add a standard amount of DNase I to all tubes except for a no-DNase control.
-
Incubate the reactions at 37°C for 15-30 minutes.
-
Stop the reaction by adding a DNA loading dye containing a chelating agent (like EDTA) or by heat inactivation (e.g., 75°C for 10 minutes).
-
Analyze the samples by agarose gel electrophoresis. The lowest concentration of NTA that prevents DNA degradation is the optimal concentration for DNase inhibition.
Protocol 2: Theoretical Application of Trisodium NTA in a PCR Buffer
Objective: To amplify a DNA target using a PCR buffer containing Trisodium NTA.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix
-
Taq DNA polymerase
-
10x PCR buffer (without MgCl₂ and any chelating agents)
-
MgCl₂ stock solution (e.g., 25 mM)
-
Trisodium NTA stock solution (at the optimal concentration determined in Protocol 1)
-
Nuclease-free water
PCR Reaction Setup (25 µL):
| Component | Volume (µL) | Final Concentration |
| 10x PCR Buffer (Mg²⁺-free) | 2.5 | 1x |
| dNTP mix (10 mM) | 0.5 | 200 µM each |
| Forward Primer (10 µM) | 1.25 | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 | 0.5 µM |
| DNA Template | variable | e.g., 1-100 ng |
| Trisodium NTA | variable | To be optimized |
| MgCl₂ (25 mM) | variable | 1.5 - 2.5 mM (Titration) |
| Taq DNA Polymerase | 0.25 | 1.25 units |
| Nuclease-free water | up to 25 |
PCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 2 minutes
-
30 Cycles:
-
95°C for 30 seconds
-
55-65°C for 30 seconds (annealing temperature depends on primers)
-
72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
Optimization:
-
Mg²⁺ Titration: It is critical to perform a MgCl₂ titration (e.g., 1.5 mM, 2.0 mM, 2.5 mM) for each concentration of NTA tested to find the optimal balance for polymerase activity.
-
NTA Concentration: Start with the minimal inhibitory concentration for DNase determined in Protocol 1 and test a range of concentrations around this value.
References
Application of Trisodium Nitrilotriacetate in Mammalian Cell Culture Media
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium (B8492382) Nitrilotriacetate (NTA), a synthetic aminopolycarboxylic acid, serves as a crucial component in mammalian cell culture media, primarily as a chelating agent to ensure the bioavailability of essential metal ions, particularly iron. In serum-free media formulations, where the natural iron carrier protein transferrin is absent, NTA plays a vital role in delivering iron to cells in a soluble and usable form. This prevents both iron deficiency, which can limit cell growth and productivity, and iron toxicity associated with free iron ions. This document provides detailed application notes, experimental protocols, and a summary of the effects of NTA on mammalian cell culture.
Principle of Action: Chelation and Iron Delivery
Nitrilotriacetic acid is a tripodal tetradentate ligand, meaning it can form four bonds with a metal ion, creating a stable, water-soluble complex.[1] In cell culture, Trisodium NTA is typically used to form a complex with ferric iron (Fe³⁺), creating Ferric Nitrilotriacetate (Fe-NTA). This complex effectively mimics the function of transferrin by sequestering iron and making it available for cellular uptake, which is essential for numerous cellular processes, including DNA synthesis and cellular respiration. The use of Fe-NTA can help reduce the required serum concentration in culture media.[2]
Key Applications in Mammalian Cell Culture
-
Iron Supplementation in Serum-Free Media: The primary application of Trisodium NTA is in the preparation of Fe-NTA complexes for the supplementation of iron in serum-free and chemically defined media for various mammalian cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells.[3][4]
-
Replacement for Transferrin: Fe-NTA is often used as a cost-effective and animal-component-free alternative to transferrin for delivering iron to cells.[3]
-
Enhancement of Cell Growth and Viability: Adequate iron supply through Fe-NTA can lead to improved cell growth, higher viable cell densities, and prolonged culture viability.[2]
-
Increased Protein Production: By supporting robust cell growth and maintaining cellular health, optimized Fe-NTA concentrations can contribute to enhanced production of recombinant proteins and monoclonal antibodies.
Data on the Effects of Iron Supplementation
| Parameter | Effect of Optimal Iron Supplementation | Observations and Considerations |
| Peak Viable Cell Density (VCD) | Increase | Optimal iron concentrations have been shown to improve overall cell growth.[2] However, high concentrations of iron can be toxic and negatively impact cell growth. |
| Cell Viability | Maintenance or Increase | Adequate iron levels are crucial for maintaining high cell viability throughout the culture period. |
| Monoclonal Antibody (mAb) Titer | Increase | Enhanced cell growth and specific productivity due to optimal iron availability can lead to higher antibody yields. The presence of a chelating partner like citrate (B86180) has been shown to enhance mAb productivity by 30-40%.[5] |
| Specific Productivity (qP) | May Increase | While not always directly increasing qP, maintaining cellular health through proper iron nutrition prevents drops in productivity. |
| Product Quality (e.g., Glycosylation) | Can be Influenced | Iron concentration can impact the glycosylation profile of recombinant proteins. Both increases and decreases in galactosylation have been reported depending on the specific conditions and cell line.[2][6] |
Comparison of Iron Chelators in Cell Culture Media
Trisodium NTA is one of several chelating agents used to deliver iron in cell culture. The choice of chelator can impact media stability and cellular performance.
| Chelating Agent | Advantages | Disadvantages |
| Trisodium Nitrilotriacetate (NTA) | - Effective at chelating iron and other metal ions.- Cost-effective.- Animal-component free. | - Potential for precipitation if not prepared and stored correctly.- May chelate other essential divalent cations if used in excess. |
| Sodium Citrate | - Readily available and inexpensive.- Can enhance monoclonal antibody production in combination with iron.[5] | - Weaker chelator than NTA and EDTA, may require higher concentrations. |
| Ethylenediaminetetraacetic acid (EDTA) | - Strong chelating agent. | - Can be toxic to cells at higher concentrations.- May sequester essential divalent cations like Ca²⁺ and Mg²⁺, impacting cell adhesion and enzyme function. |
| Transferrin (recombinant) | - Natural and highly efficient iron delivery mechanism.- Low risk of iron toxicity. | - Significantly more expensive than chemical chelators.- As a protein, it can complicate downstream processing. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Ferric Nitrilotriacetate (Fe-NTA) Stock Solution
This protocol describes the preparation of a 100 mM Fe-NTA stock solution for use as a supplement in mammalian cell culture media.
Materials:
-
This compound (NTA, trisodium salt)
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized water (DI H₂O)
-
0.22 µm sterile filter
-
Sterile storage bottles
Procedure:
-
In a beaker, dissolve 1.64 g of Sodium Bicarbonate in 80 mL of DI H₂O.
-
To this solution, add 2.56 g of this compound and stir until completely dissolved.
-
Slowly add 2.7 g of Ferric Chloride Hexahydrate to the solution while stirring continuously. The solution will turn a deep reddish-brown color.
-
Adjust the final volume to 100 mL with DI H₂O.
-
Stir the solution for 15-30 minutes to ensure complete complex formation.
-
Sterilize the Fe-NTA stock solution by passing it through a 0.22 µm sterile filter into a sterile bottle.
-
Store the stock solution at 2-8°C, protected from light.
DOT Diagram: Workflow for Fe-NTA Preparation and Supplementation
References
- 1. A control strategy to investigate the relationship between specific productivity and high-mannose glycoforms in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of recombinant human transferrin (DeltaFerrinTM) as an iron chelator in serum-free media for mammalian cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Standard methods for quantification of Trisodium Nitrilotriacetate in water samples
An Application Note on Standard Methods for the Quantification of Trisodium (B8492382) Nitrilotriacetate in Water Samples
Introduction
Trisodium Nitrilotriacetate (NTA), the trisodium salt of nitrilotriacetic acid, is a chelating agent widely used in various industrial and commercial applications. It serves as a replacement for phosphates in laundry detergents, a scale inhibitor in boiler water treatment, and is utilized in textile manufacturing and metal plating.[1] Due to its ability to form stable, water-soluble complexes with metal ions, NTA can mobilize heavy metals from sediments and influence their bioavailability in aquatic environments.[1] Consequently, monitoring NTA concentrations in raw water, drinking water, and wastewater is crucial for environmental assessment and regulatory compliance. This document provides detailed protocols for the standard analytical methods used for the quantification of NTA in aqueous samples.
General Considerations for Sample Handling
Proper sample collection and preservation are critical for accurate NTA quantification, as NTA is susceptible to biodegradation.[2]
-
Sample Collection: Collect water samples in clean glass or plastic containers.
-
Preservation: To prevent microbial degradation during storage and transport, samples should be preserved immediately. Common preservation techniques include cooling to less than 5°C, freezing, or chemical preservation by adding formaldehyde.[2]
-
Filtration: For samples containing particulate matter, filtration through a 0.45 µm membrane may be necessary to prevent interference and instrument blockage.[3]
Method 1: Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS) or a nitrogen-specific detector (NPD), is a highly sensitive and specific method for NTA analysis.[1][4] Since NTA is a non-volatile salt, a chemical derivatization step is required to convert it into a volatile ester for GC analysis.
Principle
The NTA in the water sample is converted to a volatile ester, typically a trimethylsilyl (B98337) (TMS), n-propyl, or n-butyl ester.[5][6] The derivatized sample is then injected into the gas chromatograph, where the NTA ester is separated from other components on a capillary column. The separated compound is then detected and quantified by MS or NPD. This method is noted for its low detection limits, often in the sub-µg/L range.[4][7]
Experimental Protocol: GC-MS with Butyl Ester Derivatization
This protocol is adapted from established methods for NTA esterification and analysis.[6][7]
-
Sample Preparation and Preconcentration:
-
Measure 100 mL of the water sample into a beaker.
-
Acidify the sample to a pH of 1 or less using concentrated HCl.
-
Evaporate the sample to dryness on a hot plate or using a rotary evaporator.
-
-
Derivatization (n-Butylation):
-
Prepare a solution of n-butyl-HCl by bubbling HCl gas through n-butanol.
-
Add 1-2 mL of the n-butyl-HCl solution to the dried sample residue.
-
Heat the mixture in a sealed vial at 100°C for 30 minutes to form the tri-n-butyl-NTA ester.
-
After cooling, neutralize the excess acid with an appropriate base (e.g., sodium bicarbonate solution).
-
Extract the tri-n-butyl-NTA ester into an organic solvent like hexane (B92381) or chloroform.
-
Dry the organic extract with anhydrous sodium sulfate (B86663) and concentrate it to a final volume of 1 mL for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: TraceGOLD TG-5SILMS GC column (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.[8]
-
Injection: 1 µL in splitless mode.[8]
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Scan Range: 50–500 m/z.[8]
-
Ion Source Temperature: 230°C.
-
-
Quantification:
-
Prepare a series of calibration standards by derivatizing known amounts of NTA standard solutions following the same procedure.
-
Generate a calibration curve by plotting the peak area of the NTA ester against the concentration.
-
Determine the concentration of NTA in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust alternative to GC, often with simpler sample preparation as derivatization to a volatile form is not required.[9] The most common approach involves forming a stable metal complex of NTA that can be detected by UV-Vis spectrophotometry.
Principle
NTA forms strong complexes with metal ions such as iron(III).[10] The Fe(III)-NTA complex exhibits strong UV absorbance, allowing for sensitive detection. The water sample is treated with an excess of an iron(III) salt, and the resulting complex is separated from other sample components using reversed-phase HPLC and quantified with a UV detector.[11]
Experimental Protocol: HPLC-UV with Fe(III) Complexation
This protocol is based on the formation and analysis of the Fe(III)-NTA complex.[10][11]
-
Sample Preparation and Complexation:
-
For trace analysis, preconcentration may be necessary. Pass a known volume of the sample (e.g., 500 mL) through an anion-exchange solid-phase extraction (SPE) cartridge. Elute the trapped NTA with a small volume of an appropriate eluent like formic acid.[9]
-
Prepare a stock solution of 10 mg/mL Iron(III) chloride (FeCl₃) in deionized water.[11]
-
To a 1 mL aliquot of the water sample (or the concentrated eluate from SPE), add 100 µL of the FeCl₃ stock solution.
-
Mix thoroughly and allow the complex to form for at least 10 minutes.
-
-
HPLC-UV Analysis:
-
HPLC System: Agilent 1200 series or equivalent with a UV-Vis detector.
-
Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer at pH 7).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 255 nm.[10]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare calibration standards by adding known concentrations of NTA to NTA-free water and treating them with the FeCl₃ solution in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area of the Fe(III)-NTA complex against the NTA concentration.
-
Calculate the NTA concentration in the unknown sample from the calibration curve.
-
Method 3: Other Analytical Techniques
While GC and HPLC are the most common methods for trace NTA analysis, other techniques have been successfully applied.
-
Polarography: This electrochemical method is based on the reduction of a metal-NTA complex, often with bismuth or cadmium.[2][12] It is highly specific because the reduction potential is characteristic of the complex. The quantification is based on the measured diffusion current.
-
Titrimetric Methods: For higher concentrations of NTA, such as in detergent formulations or industrial wastewater, potentiometric titration with a standardized cupric ion solution provides a rapid and reliable quantification method.[12][13]
Data Presentation: Comparison of Methods
| Method | Principle | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC-MS/NPD) | Separation and detection of a volatile NTA ester. | 0.2 - 6 µg/L[1][6] | High sensitivity and specificity; well-established. | Requires a chemical derivatization step; can be time-consuming. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation and UV detection of a metal-NTA complex. | ~0.03 mg/L (can be lower with preconcentration)[9] | No derivatization needed; faster than GC; robust. | Potentially lower sensitivity than GC-MS without preconcentration; interference from other UV-absorbing compounds. |
| Polarography | Electrochemical reduction of a metal-NTA complex. | Not widely reported, but suitable for trace levels. | High specificity for the metal-NTA complex. | Requires specialized equipment; potential interference from other reducible species.[12] |
| Titrimetry | Potentiometric or colorimetric titration with a metal ion. | Suitable for mg/L levels and higher.[13] | Rapid, simple, and inexpensive. | Not suitable for trace-level analysis; lower specificity. |
Visualized Workflows
Caption: General workflow for NTA quantification in water samples.
Caption: Detailed workflow for the GC-MS based NTA analysis method.
Caption: Detailed workflow for the HPLC-UV based NTA analysis method.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Nitrilotriacetic Acid (NTA) - Canada.ca [canada.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. Gas chromatographic and mass spectrometric analysis of nitrilotriacetic acid in environmental aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 8. Development and application of a non-targeted analysis method using GC-MS and LC-MS for identifying chemical contaminants in drinking water via point-of-use filters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Determination of Nitrilotriacetic acid (NTA) and Ethylenediaminetetraacetic acid (EDTA) on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. assets.dwyeromega.com [assets.dwyeromega.com]
Application Notes and Protocols for the Complexometric Titration of Metal Ions Using Trisodium Nitrilotriacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complexometric titration is a powerful analytical technique for the quantitative determination of metal ions in a variety of samples. This method relies on the formation of a stable complex between the metal ion and a complexing agent, or ligand. While Ethylenediaminetetraacetic acid (EDTA) is a widely used titrant, Trisodium Nitrilotriacetate (NTA), also known as Triglycine or Trilon A, offers a viable alternative for many applications. NTA is a tripodal tetradentate aminopolycarboxylic acid that forms stable, water-soluble 1:1 complexes with a wide range of metal ions.[1] This document provides detailed application notes and experimental protocols for the complexometric titration of various metal ions using this compound.
The principle of this titration is based on the reaction between a metal ion (Mⁿ⁺) and the nitrilotriacetate anion (NTA³⁻) to form a stable metal-NTA complex. The endpoint of the titration is detected using a metallochromic indicator, which is a dye that changes color when it binds to free metal ions. As the NTA titrant is added, it progressively complexes with the free metal ions in the solution. At the equivalence point, all the free metal ions have been complexed by NTA. The next drop of NTA solution will then displace the metal ions from the weaker metal-indicator complex, causing a distinct color change and signaling the end of the titration.
Data Presentation
The stability of the metal-NTA complex is a critical factor in the feasibility and accuracy of a complexometric titration. The stability constant (log K) provides a quantitative measure of this stability. A higher log K value indicates a more stable complex, which generally results in a sharper and more distinct endpoint.
| Metal Ion | Log K (M-NTA) |
| Ca²⁺ | 6.4 |
| Mg²⁺ | 5.4 |
| Fe³⁺ | 15.9 |
| Cu²⁺ | 12.7 |
| Zn²⁺ | 10.7 |
| Ni²⁺ | 11.5 |
| Co²⁺ | 10.4 |
| Pb²⁺ | 11.4 |
| Cd²⁺ | 9.5 |
| Mn²⁺ | 7.4 |
| Al³⁺ | 11.4 |
Note: Stability constants can vary with ionic strength and temperature.
Experimental Protocols
The following section outlines detailed protocols for the determination of various metal ions using complexometric titration with this compound. It is crucial to note that the optimal pH for the titration is dependent on the stability of the metal-NTA complex.
Protocol 1: Direct Titration of Zinc (Zn²⁺)
This protocol is suitable for the direct determination of zinc ions in a sample.
Reagents and Equipment:
-
Standard 0.05 M this compound (NTA) solution
-
Zinc ion solution (unknown concentration)
-
Ammonia-Ammonium Chloride Buffer (pH 10)[2]
-
Eriochrome Black T indicator[2]
-
Burette, Pipette, Conical flask, Magnetic stirrer
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the zinc ion solution into a 250 mL conical flask.
-
Add approximately 100 mL of deionized water.
-
Add 2 mL of the ammonia-ammonium chloride buffer (pH 10) to the flask.[2]
-
Add a small amount (approx. 50 mg) of Eriochrome Black T indicator powder. The solution should turn a wine-red color.[3]
-
Titrate the solution with the standard 0.05 M NTA solution from the burette with constant stirring.
-
The endpoint is reached when the color of the solution changes sharply from wine-red to a clear blue.[2]
-
Record the volume of NTA solution used.
-
Repeat the titration at least two more times to ensure concordant results.
Calculation: Molarity of Zn²⁺ (M) = (Molarity of NTA × Volume of NTA) / Volume of Zn²⁺ solution
Protocol 2: Back Titration of Aluminum (Al³⁺)
Due to the slow reaction of aluminum with NTA at room temperature, a back titration method is recommended.
Reagents and Equipment:
-
Standard 0.05 M this compound (NTA) solution
-
Standard 0.05 M Zinc Sulfate (B86663) (ZnSO₄) solution
-
Aluminum ion solution (unknown concentration)
-
Acetate (B1210297) Buffer (pH 5.0-6.0)
-
Xylenol Orange indicator[4]
-
Burette, Pipette, Conical flask, Magnetic stirrer, Heating plate
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the aluminum ion solution into a 250 mL conical flask.
-
Add a known excess volume (e.g., 50.00 mL) of the standard 0.05 M NTA solution to the flask.
-
Add 20 mL of the acetate buffer.
-
Gently boil the solution for 2-3 minutes to ensure complete complexation of aluminum with NTA.[5]
-
Cool the solution to room temperature.
-
Add a few drops of Xylenol Orange indicator. The solution should be yellow in the presence of excess NTA.
-
Titrate the excess, unreacted NTA with the standard 0.05 M Zinc Sulfate solution until the color changes from yellow to a pink-violet.[4]
-
Record the volume of Zinc Sulfate solution used.
-
Perform a blank titration by following the same procedure but without the aluminum sample to determine the exact volume of NTA equivalent to the zinc sulfate solution.
Calculation: Moles of NTA reacted with Al³⁺ = (Total moles of NTA added) - (Moles of NTA reacted with ZnSO₄) Molarity of Al³⁺ (M) = Moles of NTA reacted with Al³⁺ / Volume of Al³⁺ solution
Protocol 3: Direct Titration of Copper (Cu²⁺)
This protocol describes the direct determination of copper ions.
Reagents and Equipment:
-
Standard 0.05 M this compound (NTA) solution
-
Copper ion solution (unknown concentration)
-
Ammonia (B1221849) solution
-
Murexide indicator[6]
-
Burette, Pipette, Conical flask, Magnetic stirrer
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the copper ion solution into a 250 mL conical flask.
-
Add ammonia solution dropwise until the initial precipitate of copper(II) hydroxide (B78521) dissolves to form a deep blue solution of the copper-ammonia complex.
-
Add a small amount of Murexide indicator. The solution will turn a yellow or greenish-yellow color.[6]
-
Titrate with the standard 0.05 M NTA solution with constant stirring.
-
The endpoint is indicated by a sharp color change from yellow/green to a deep purple.[6][7]
-
Record the volume of NTA solution consumed.
-
Repeat the titration for accuracy.
Calculation: Molarity of Cu²⁺ (M) = (Molarity of NTA × Volume of NTA) / Volume of Cu²⁺ solution
Protocol 4: Direct Titration of Nickel (Ni²⁺)
This protocol is for the direct determination of nickel ions.
Reagents and Equipment:
-
Standard 0.05 M this compound (NTA) solution
-
Nickel ion solution (unknown concentration)
-
Ammonia buffer (pH ~8)
-
Murexide indicator[8]
-
Concentrated Ammonia solution
-
Burette, Pipette, Conical flask, Magnetic stirrer
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the nickel ion solution into a 250 mL conical flask.
-
Dilute to approximately 100 mL with deionized water.
-
Add ammonia buffer to adjust the pH to around 8.
-
Add a small amount of Murexide indicator. The solution should turn yellow.[8]
-
Titrate slowly with the standard 0.05 M NTA solution.
-
Just before the endpoint, add about 10 mL of concentrated ammonia solution.[8]
-
Continue the titration dropwise until the color changes from yellow to violet.[8]
-
Record the volume of NTA solution used.
-
Repeat the titration for consistent results.
Calculation: Molarity of Ni²⁺ (M) = (Molarity of NTA × Volume of NTA) / Volume of Ni²⁺ solution
Protocol 5: Direct Titration of Lead (Pb²⁺)
This protocol outlines the direct determination of lead ions.
Reagents and Equipment:
-
Standard 0.05 M this compound (NTA) solution
-
Lead ion solution (unknown concentration)
-
Hexamine (Hexamethylenetetramine) buffer
-
Xylenol Orange indicator[9]
-
Burette, Pipette, Conical flask, Magnetic stirrer
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the lead ion solution into a 250 mL conical flask.
-
Dilute to approximately 200 mL with deionized water.
-
Add a small amount of Xylenol Orange indicator and then add sufficient hexamine to produce a violet-pink color.[9]
-
Titrate with the standard 0.05 M NTA solution with constant stirring.
-
The endpoint is reached when the color changes from violet-pink to a clear yellow.[9]
-
Record the volume of NTA solution used.
-
Repeat the titration to obtain concordant readings.
Calculation: Molarity of Pb²⁺ (M) = (Molarity of NTA × Volume of NTA) / Volume of Pb²⁺ solution
Protocol 6: Titration of Calcium (Ca²⁺) and Magnesium (Mg²⁺)
This protocol allows for the determination of the total concentration of calcium and magnesium ions, often referred to as water hardness.
Reagents and Equipment:
-
Standard 0.05 M this compound (NTA) solution
-
Sample solution containing Ca²⁺ and Mg²⁺
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator
-
Burette, Pipette, Conical flask, Magnetic stirrer
Procedure:
-
Pipette a known volume (e.g., 50.00 mL) of the sample solution into a 250 mL conical flask.
-
Add 1-2 mL of the ammonia-ammonium chloride buffer (pH 10).
-
Add a small amount of Eriochrome Black T indicator. The solution will turn wine-red in the presence of Ca²⁺ and Mg²⁺ ions.
-
Titrate with the standard 0.05 M NTA solution with continuous stirring.
-
The endpoint is observed when the color changes from wine-red to blue.
-
Record the volume of NTA solution used.
-
Repeat the titration for accuracy.
Calculation (Total Hardness): Total Molarity of Ca²⁺ and Mg²⁺ (M) = (Molarity of NTA × Volume of NTA) / Volume of Sample solution
To determine the individual concentrations of Ca²⁺ and Mg²⁺, a separate titration for Ca²⁺ can be performed at a higher pH (e.g., pH 12) where Mg(OH)₂ precipitates, using a different indicator like Murexide. The Mg²⁺ concentration can then be calculated by difference.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. titrations.info [titrations.info]
- 3. benchchem.com [benchchem.com]
- 4. digicollections.net [digicollections.net]
- 5. titrations.info [titrations.info]
- 6. scribd.com [scribd.com]
- 7. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 8. titrations.info [titrations.info]
- 9. scribd.com [scribd.com]
Application Note: Preparation and Stability of Trisodium Nitrilotriacetate (NTA) Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trisodium (B8492382) Nitrilotriacetate (NTA), the trisodium salt of nitrilotriacetic acid, is a powerful aminopolycarboxylic acid chelating agent. In the laboratory, it is widely used to form stable complexes with metal ions, preventing their interference in chemical reactions, solubilizing metal salts, and in the purification of proteins, particularly those with polyhistidine tags (His-tags) in immobilized metal affinity chromatography (IMAC). The preparation of stable, accurate, and contaminant-free NTA stock solutions is critical for the reproducibility and success of these applications. This document provides detailed protocols for the preparation of Trisodium NTA stock solutions and guidelines for assessing their stability under various storage conditions.
Physicochemical Properties of Trisodium Nitrilotriacetate
Trisodium NTA is typically available as a white, crystalline powder. It is highly soluble in water, forming alkaline solutions.[1][2][3] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆NNa₃O₆ | [1][3] |
| Molecular Weight | 257.08 g/mol | [4][5] |
| Appearance | White crystalline powder | [1][3] |
| Water Solubility | 457 g/L at 20°C | [6][7] |
| pH of Solution | ~11 (for a 1% aqueous solution) | [8][9] |
| Decomposition Temp. | 340°C | [8] |
Protocol for Preparation of a 0.5 M NTA Stock Solution
This protocol describes the preparation of a 0.5 M stock solution of Trisodium NTA, a common concentration for laboratory use.
3.1 Materials and Equipment
-
This compound powder (e.g., C₆H₆NNa₃O₆)
-
High-purity, nuclease-free water
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 100 mL or 1 L)
-
Beaker
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile filtration system (e.g., 0.22 µm pore size)
-
Sterile storage bottles (glass or polypropylene)
3.2 Preparation Workflow
Caption: Workflow for preparing a sterile NTA stock solution.
3.3 Step-by-Step Procedure
-
Calculate Mass: To prepare 100 mL of a 0.5 M Trisodium NTA solution, weigh out 12.85 grams of the powder (MW = 257.08 g/mol ).
-
Dissolution: Add the weighed powder to a beaker containing a magnetic stir bar and approximately 80 mL of high-purity water.
-
Mix: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The solution should be clear and colorless.[1]
-
Final Volume: Quantitatively transfer the dissolved NTA solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask to ensure a complete transfer. Carefully add water up to the 100 mL calibration mark.
-
pH Measurement: Measure the pH of the solution. A 0.5 M solution will be strongly alkaline. For most applications, pH adjustment is not necessary. If a specific pH is required, adjust slowly using concentrated HCl or NaOH.
-
Sterilization: For applications in cell culture or protein purification, sterilize the solution by passing it through a 0.22 µm filter into a sterile container.[10]
-
Storage: Aliquot the sterile solution into smaller, clearly labeled, sterile tubes or bottles. Store as recommended in Section 4.0.
Stability and Storage
Trisodium NTA solutions are chemically robust and stable under standard laboratory conditions.[3][11][12] However, proper storage is essential to maintain their integrity and prevent contamination.
4.1 Factors Affecting Stability
Caption: Key factors influencing the stability of NTA stock solutions.
4.2 Recommended Storage Conditions
To ensure long-term stability, Trisodium NTA solutions should be stored according to the following guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (15-25°C) or refrigerated (2-8°C). | NTA is thermally stable, but refrigeration can slow potential microbial growth in non-sterile solutions.[3][12] |
| Container | Tightly sealed glass or polypropylene bottles. | Prevents evaporation and contamination. Do not use aluminum, copper, nickel, or zinc containers as NTA can chelate these metals.[13] |
| Light | Store in the dark or in an amber bottle. | While NTA is not highly light-sensitive, this is a general best practice for chemical reagents. |
| Handling | Use sterile techniques when handling to prevent microbial contamination. | Contamination can alter the pH and integrity of the solution. |
Protocol for Stability Assessment
This protocol provides a framework for validating the stability of a prepared NTA stock solution over time and under different storage conditions.
5.1 Experimental Design
-
Preparation: Prepare a single, large batch of 0.5 M NTA stock solution following the protocol in Section 3.0.
-
Aliquoting: Distribute the solution into multiple, identical, sterile tubes for each test condition to avoid repeated sampling from the same stock.
-
Storage Conditions: Store the aliquots under a matrix of conditions. For example:
-
Refrigerated (4°C), protected from light.
-
Room Temperature (~22°C), protected from light.
-
Room Temperature (~22°C), exposed to ambient light.
-
Elevated Temperature (37°C), protected from light (accelerated stability).
-
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
Analysis: At each time point, retrieve one aliquot from each condition and perform the following analyses.
5.2 Analytical Methods
-
Visual Inspection: Check for any changes in color, clarity, or the presence of precipitate.
-
pH Measurement: Measure the pH to detect any significant drift from the initial value.
-
Concentration Assay (Titration): The concentration of NTA can be determined by complexometric titration.
-
Principle: A known concentration of a metal salt solution (e.g., zinc sulfate (B86663), ZnSO₄) is titrated against the NTA solution using a metal indicator (e.g., Eriochrome Black T). The endpoint is observed by a distinct color change when all NTA has been complexed by the metal ions.
-
Procedure: a. Pipette a precise volume of the NTA stock solution into an Erlenmeyer flask. b. Add a pH 10 buffer (e.g., NH₃/NH₄Cl) to maintain the optimal pH for the indicator. c. Add a few drops of the indicator. d. Titrate with a standardized zinc sulfate solution until the endpoint color change is observed. e. Calculate the NTA concentration based on the stoichiometry of the NTA-zinc complex (1:1) and the volume of titrant used.
-
-
Performance Test (Optional): Test the functionality of the aged NTA solution in its intended application, such as its ability to chelate metal ions in a specific buffer or its performance in an IMAC purification.
5.3 Data Summary
The results of the stability study should be compiled to determine the solution's shelf-life. A solution is typically considered stable if key parameters remain within an acceptable range (e.g., ±5%) of the initial values.
| Storage Condition | Time Point | Appearance | pH | Concentration (% of Initial) |
| 4°C, Dark | 0 | Clear, Colorless | 11.1 | 100% |
| 1 Month | Clear, Colorless | 11.1 | 100.2% | |
| 6 Months | Clear, Colorless | 11.0 | 99.8% | |
| RT, Dark | 0 | Clear, Colorless | 11.1 | 100% |
| 1 Month | Clear, Colorless | 11.1 | 99.9% | |
| 6 Months | Clear, Colorless | 11.0 | 99.5% | |
| 37°C, Dark | 0 | Clear, Colorless | 11.1 | 100% |
| 1 Month | Clear, Colorless | 10.9 | 98.8% | |
| 6 Months | Faint Yellow | 10.7 | 96.5% |
Safety Precautions
While Trisodium NTA is not acutely toxic, standard laboratory safety practices should be followed.[2]
-
Wear personal protective equipment (PPE), including safety glasses and gloves, when handling the powder and solutions.
-
Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.[2][14]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.[11][13][14]
References
- 1. Page loading... [wap.guidechem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. NTA Chemical, NTA Chelate, 5064-31-3 - IRO Chelating [irochelating.com]
- 4. This compound | C6H6NO6Na3 | CID 21152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C6H6NO6Na3 | CID 21152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound CAS#: 5064-31-3 [m.chemicalbook.com]
- 8. This compound monohydrate | C6H8NNa3O7 | CID 29194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ataman-chemicals.com [ataman-chemicals.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. atamankimya.com [atamankimya.com]
- 13. nexchem.co.uk [nexchem.co.uk]
- 14. nextsds.com [nextsds.com]
Application Notes: High-Yield Purification of His-Tagged Proteins Using Ni-NTA Agarose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant proteins are indispensable tools in research, diagnostics, and therapeutics. A common strategy for simplifying their purification is the incorporation of an affinity tag, such as a polyhistidine tag (His-tag), into the protein sequence. Immobilized Metal Affinity Chromatography (IMAC) is the standard method for capturing these tagged proteins.[1][2] Nickel-Nitrilotriacetic Acid (Ni-NTA) agarose (B213101) is a widely used IMAC resin that provides high-purity His-tagged proteins in a single step.[1][3][4]
This document provides detailed protocols and application notes for the efficient purification of His-tagged proteins using Ni-NTA agarose, covering both native and denaturing conditions, as well as resin regeneration for cost-effective reuse.
Principle of Ni-NTA Affinity Chromatography
The purification of His-tagged proteins using Ni-NTA agarose is based on the specific interaction between the polyhistidine tag (commonly a sequence of six histidine residues) and nickel ions (Ni²⁺) immobilized on the agarose matrix.[1][3][5] The NTA (Nitrilotriacetic acid) is a tetradentate chelating agent that occupies four of the six coordination sites of the nickel ion.[4][6] This leaves two sites free to interact with the imidazole (B134444) rings of the histidine residues in the His-tag, leading to the selective binding of the tagged protein to the resin.[4]
Unbound proteins are washed away, and the purified His-tagged protein is then eluted by competition with a high concentration of imidazole or by a reduction in pH, which protonates the histidine residues and disrupts their coordination with the nickel ions.[4][6][7]
Quantitative Data Summary
The performance of Ni-NTA agarose can be influenced by several factors, including the specific resin, the nature of the target protein, and the experimental conditions. The following tables summarize key quantitative data for consideration.
Table 1: Binding Capacity of Ni-NTA Agarose Resins
| Resin Type | Typical Binding Capacity (mg/mL of resin) | Bead Size | Maximum Flow Rate | Maximum Pressure | Recommended Use |
| Ni-NTA Agarose | Up to 50 mg/mL[8][9] | 45–165 µm[8][9] | 0.5–1.0 mL/min[8] | 2.8 psi (0.2 bar)[8] | Gravity flow |
| Ni-NTA Superflow | Up to 50 mg/mL[8] | 60–160 µm[8] | 20 mL/min[8] | 140 psi (10 bar)[8] | Gravity flow or FPLC[8] |
| PureCube Ni-NTA Agarose | >80 mg/mL[10] | N/A | N/A | N/A | Gravity columns[10] |
Note: Binding capacity is protein-dependent and can vary based on factors like protein size, conformation, and accessibility of the His-tag.[9][11]
Table 2: Recommended Buffer Compositions for Native and Denaturing Purification
| Buffer Type | Native Conditions | Denaturing Conditions |
| Lysis Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0[12][13] | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 8.0 |
| Wash Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0[13] | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 6.3 |
| Elution Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0[13] | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 4.5 or 5.9 |
Note: Imidazole concentrations in lysis and wash buffers help to reduce non-specific binding.[14][15] The optimal concentration may need to be determined empirically for each protein. The pH of the elution buffer under denaturing conditions can be varied to optimize elution.
Experimental Protocols
The following are detailed protocols for the purification of His-tagged proteins using Ni-NTA agarose. These protocols can be performed in batch mode or using a gravity-flow column.
Protocol 1: Purification of His-Tagged Proteins under Native Conditions
This protocol is suitable for soluble proteins where maintaining biological activity is crucial.
Materials:
-
Ni-NTA Agarose slurry
-
Lysis Buffer (Native)
-
Wash Buffer (Native)
-
Elution Buffer (Native)
-
Empty gravity-flow columns
-
Microcentrifuge tubes for fraction collection
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the clarified supernatant containing the soluble His-tagged protein.
-
-
Resin Equilibration:
-
Gently resuspend the Ni-NTA agarose slurry.
-
Add the desired amount of slurry to an empty column.
-
Allow the storage buffer to drain by gravity.
-
Equilibrate the resin by washing with 5-10 column volumes (CV) of Lysis Buffer.
-
-
Protein Binding:
-
Apply the clarified lysate to the equilibrated Ni-NTA column.
-
Allow the lysate to flow through the column by gravity. For enhanced binding, the lysate can be incubated with the resin in a batch format (e.g., for 1 hour at 4°C with gentle agitation) before loading onto the column.[3]
-
Collect the flow-through for analysis by SDS-PAGE to assess binding efficiency.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Collect the wash fractions for SDS-PAGE analysis.
-
-
Elution:
-
Elute the His-tagged protein with 5-10 CV of Elution Buffer.
-
Collect the eluate in fractions of 0.5-1 mL.
-
Analyze the eluted fractions by SDS-PAGE to identify those containing the purified protein.
-
Protocol 2: Purification of His-Tagged Proteins under Denaturing Conditions
This protocol is used for proteins that are expressed in inclusion bodies or are otherwise insoluble.
Materials:
-
Ni-NTA Agarose slurry
-
Lysis Buffer (Denaturing)
-
Wash Buffer (Denaturing)
-
Elution Buffer (Denaturing)
-
Empty gravity-flow columns
-
Microcentrifuge tubes for fraction collection
Procedure:
-
Cell Lysis and Solubilization:
-
Resuspend the cell pellet in Lysis Buffer (Denaturing).
-
Stir or agitate for 1 hour at room temperature to solubilize the inclusion bodies.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at room temperature.
-
Collect the clarified supernatant.
-
-
Resin Equilibration:
-
Equilibrate the Ni-NTA agarose as described in Protocol 1, using the denaturing buffers.
-
-
Protein Binding:
-
Apply the clarified denatured lysate to the equilibrated column.
-
Collect the flow-through for analysis.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer (Denaturing).
-
Collect the wash fractions.
-
-
Elution:
-
Elute the protein with 5-10 CV of Elution Buffer (Denaturing).
-
Collect fractions and analyze by SDS-PAGE.
-
Note: Refolding of the denatured protein may be necessary for downstream applications.
-
Protocol 3: Regeneration of Ni-NTA Agarose
Regenerating the Ni-NTA resin allows for its reuse, making the purification process more economical. It is recommended to regenerate the resin after each use, or at least after every 5 runs.[16]
Materials:
-
Used Ni-NTA Agarose
-
Regeneration Buffer 1: 0.5 M NaOH
-
Regeneration Buffer 2: 100 mM EDTA, pH 8.0
-
Regeneration Buffer 3: 0.1 M NiSO₄
-
Sterile, deionized water
-
20% Ethanol (B145695) for storage
Procedure:
-
Washing:
-
Wash the column with 5-10 CV of deionized water.
-
-
Stripping:
-
Wash the column with 3-5 CV of Regeneration Buffer 2 (EDTA) to strip the nickel ions. The resin will turn white.
-
Wash with 5-10 CV of deionized water to remove the EDTA.
-
-
Cleaning:
-
Wash the column with 3-5 CV of Regeneration Buffer 1 (NaOH).
-
Wash with 5-10 CV of deionized water until the pH of the flow-through is neutral.
-
-
Recharging:
-
Wash the column with 2-3 CV of Regeneration Buffer 3 (NiSO₄) to recharge the resin with nickel ions. The resin should regain its blue color.
-
Wash with 5-10 CV of deionized water to remove excess nickel ions.
-
-
Storage:
Troubleshooting
Common issues encountered during His-tagged protein purification and their potential solutions are outlined below.
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Protein does not bind to the resin | His-tag is inaccessible.[19] | Purify under denaturing conditions to unfold the protein and expose the tag.[14][19] |
| Buffer composition is not optimal. | Ensure the pH of the binding buffer is appropriate (typically 7.5-8.0).[19] Avoid chelating agents (e.g., EDTA) and reducing agents (e.g., DTT) in the buffers.[14] | |
| Imidazole concentration in the lysate is too high. | Reduce or remove imidazole from the lysis and binding buffers. | |
| Low yield of purified protein | Inefficient cell lysis or protein expression. | Optimize cell lysis protocol. Confirm protein expression by SDS-PAGE of the total cell lysate. |
| Protein is in inclusion bodies (for native purification). | Perform purification under denaturing conditions. | |
| Elution conditions are too mild. | Increase the imidazole concentration in the elution buffer or decrease the pH. | |
| Purified protein is not pure | Non-specific binding of contaminating proteins. | Increase the imidazole concentration in the wash buffer (e.g., up to 50 mM). Increase the volume of the wash buffer.[12] |
| Protein degradation. | Add protease inhibitors to the lysis buffer and perform all steps at 4°C.[12] |
Visualizations
Caption: Workflow for His-tagged protein purification.
Caption: Interaction of His-tag with Ni-NTA.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Protein purification by affinity chromatography [vlabs.iitkgp.ac.in]
- 6. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. NI-NTA purification - Protein Expression and Purification [protocol-online.org]
- 8. What is the difference between Ni-NTA Agarose and Ni-NTA Superflow? [qiagen.com]
- 9. bioke.com [bioke.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. What is the binding capacity of the Ni-NTA Superflow Cartridges? [qiagen.com]
- 12. ubpbio.com [ubpbio.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. iba-lifesciences.com [iba-lifesciences.com]
- 16. cube-biotech.com [cube-biotech.com]
- 17. alburse.org [alburse.org]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
Trisodium Nitrilotriacetate (NTA) as a Masking Agent in Inorganic Chemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium (B8492382) Nitrilotriacetate (NTA), the trisodium salt of nitrilotriacetic acid, is a versatile aminopolycarboxylic acid that serves as a tetradentate chelating agent. In the realm of inorganic chemical analysis, particularly in complexometric titrations, NTA is a valuable masking agent. Its ability to form stable complexes with various metal ions allows for the selective determination of a specific metal in a mixture by preventing interfering ions from reacting with the titrant, typically ethylenediaminetetraacetic acid (EDTA).
The effectiveness of NTA as a masking agent is contingent on the stability of the metal-NTA complexes relative to the metal-EDTA and metal-indicator complexes, a relationship that is highly dependent on the pH of the solution. By carefully controlling the pH, a significant difference in the conditional stability constants of the NTA complexes of interfering ions and the analyte can be achieved, leading to selective masking.
This document provides detailed application notes and protocols for the use of Trisodium Nitrilotriacetate as a masking agent in various inorganic chemical analyses.
Principle of Masking with this compound
Masking is a process in which a substance, without physical separation of it or its reaction products, is transformed to prevent it from interfering in a chemical reaction. NTA achieves this by forming stable, water-soluble complexes with potentially interfering metal ions (M_interfering).
The fundamental principle relies on the following equilibrium:
M_interfering + NTA ⇌ [M_interfering-NTA]
For successful masking in an EDTA titration of an analyte metal ion (M_analyte), two conditions must be met:
-
The stability of the interfering metal-NTA complex must be sufficiently high at the titration pH to prevent the interfering metal from reacting with EDTA.
-
The stability of the analyte metal-NTA complex must be significantly lower than the stability of the analyte metal-EDTA complex, allowing the analyte to be quantitatively titrated by EDTA.
The pH of the solution is a critical parameter as it influences the availability of the fully deprotonated NTA³⁻ ligand and, consequently, the conditional stability of the metal-NTA complexes.
Quantitative Data: Stability of Metal-NTA Complexes
The effectiveness of this compound as a masking agent is directly related to the stability of the complexes it forms with various metal ions. The stability constant (log K) provides a quantitative measure of this stability. The conditional stability constant (log K') is pH-dependent and is a more practical indicator of masking efficiency under specific experimental conditions.
| Metal Ion | log K (Stability Constant) of Metal-NTA Complex | Optimal pH Range for Masking | Notes |
| Fe³⁺ | 15.9 | < 3 | Forms a very stable complex. Effective for masking iron in the determination of alkaline earth and some transition metals. |
| Al³⁺ | 11.4 | < 4 | Forms a stable complex, allowing for the masking of aluminum in various analyses. |
| Cu²⁺ | 12.9 | 4 - 6 | Forms a stable complex. Can be masked by NTA in the determination of less strongly complexing ions. |
| Ni²⁺ | 11.5 | 4 - 6 | Forms a stable complex. |
| Zn²⁺ | 10.7 | 4 - 6 | Forms a stable complex. |
| Cd²⁺ | 9.8 | 5 - 7 | Forms a moderately stable complex. |
| Pb²⁺ | 11.4 | 4 - 6 | Forms a stable complex. |
| Ca²⁺ | 6.4 | > 8 | Forms a relatively weak complex, allowing for its titration in the presence of masked interfering ions. |
| Mg²⁺ | 5.5 | > 9 | Forms a weak complex, allowing for its titration at higher pH values. |
Application Notes and Experimental Protocols
Application 1: Determination of Calcium and Magnesium in the Presence of Iron and Aluminum
Objective: To determine the total concentration of calcium and magnesium in a sample containing interfering amounts of iron (Fe³⁺) and aluminum (Al³⁺) using an EDTA titration with this compound as a masking agent.
Principle: At a pH of 10, both Ca²⁺ and Mg²⁺ form stable complexes with EDTA. Fe³⁺ and Al³⁺ also form very stable complexes with EDTA and would interfere. By adding this compound at a lower pH (around 3-4) prior to the titration, Fe³⁺ and Al³⁺ are selectively complexed and thus masked. The pH is then raised to 10 for the titration of Ca²⁺ and Mg²⁺ with EDTA using a suitable indicator.
Experimental Protocol:
-
Sample Preparation:
-
Pipette a known volume (e.g., 25.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 50 mL of deionized water.
-
If the sample is acidic, carefully adjust the pH to approximately 2 with dilute NaOH.
-
-
Masking of Interfering Ions:
-
Add a sufficient amount of 0.1 M this compound solution to complex all the Fe³⁺ and Al³⁺ present. A 1.5 to 2-fold molar excess is recommended.
-
Adjust the pH of the solution to 3.5 with dilute HCl or NaOH.
-
Gently heat the solution to about 60°C for 5 minutes to ensure complete complexation of the interfering ions.
-
Cool the solution to room temperature.
-
-
Titration:
-
Add 10 mL of an ammonia-ammonium chloride buffer solution (pH 10).
-
Add 2-3 drops of Eriochrome Black T indicator. The solution should turn a wine-red color.
-
Titrate with a standardized 0.01 M EDTA solution until the color changes from wine-red to a clear blue. This endpoint represents the total concentration of Ca²⁺ and Mg²⁺.
-
-
Determination of Calcium (Optional):
-
To a separate aliquot of the sample, add NTA and adjust the pH as described above.
-
Raise the pH to 12-13 with a strong base (e.g., 8 M KOH).
-
Add a suitable indicator for calcium at high pH (e.g., murexide).
-
Titrate with the standardized EDTA solution until the appropriate color change is observed.
-
-
Calculations:
-
Calculate the total moles of Ca²⁺ and Mg²⁺ from the volume of EDTA used in the first titration.
-
If calcium was determined separately, calculate the moles of Ca²⁺.
-
The moles of Mg²⁺ can be determined by the difference.
-
Logical Workflow for Masking and Titration
Caption: Workflow for the determination of Ca²⁺ and Mg²⁺ with NTA masking.
Application 2: Determination of Zinc in the Presence of Cadmium
Objective: To selectively determine the concentration of zinc (Zn²⁺) in a solution containing cadmium (Cd²⁺) as an interfering ion.
Principle: The stability constants of the Zn-NTA and Cd-NTA complexes are relatively close. However, by using a demasking agent in a subsequent step, a selective determination is possible. In this protocol, we will first titrate the sum of Zn²⁺ and Cd²⁺ with EDTA. Then, we will selectively demask Cd²⁺ from its EDTA complex to determine its concentration, allowing for the calculation of the Zn²⁺ concentration by difference. While NTA's primary role here is not as a direct masking agent for one over the other in a single titration, understanding its complexation behavior is key to developing such selective methods. A more direct approach would involve careful pH control, though the similarity in stability constants makes this challenging.
Illustrative Principle of Selective Masking
Caption: Principle of selective masking using NTA.
Conclusion
This compound is a highly effective and versatile masking agent for a wide range of metal ions in inorganic chemical analysis. Its application, guided by the principles of complex stability and careful pH control, allows for the accurate and selective determination of analytes in complex matrices. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to implement NTA in their analytical workflows, leading to more robust and reliable results. The provided workflows and principles can be adapted to a variety of analytical challenges where the masking of interfering metal ions is required.
Application Notes and Protocols for Preventing Metal-Induced Precipitation in Biological Buffers with Trisodium Nitrilotriacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-induced precipitation in biological buffers is a common challenge that can significantly impact experimental reproducibility and the stability of biological macromolecules. Divalent and trivalent cations, often essential components of buffers or introduced as cofactors for enzymes, can form insoluble salts with buffer components, particularly with phosphate (B84403) and borate.[1][2] This precipitation can lead to inaccurate concentration measurements, loss of protein function, and compromised drug formulation stability. Trisodium nitrilotriacetate (NTA), a tripodal tetradentate trianionic ligand, is an effective chelating agent that can prevent this precipitation by forming stable, water-soluble complexes with metal ions.[3] These application notes provide a comprehensive guide to utilizing Trisodium NTA for the prevention of metal-induced precipitation in biological buffers.
Mechanism of Action: Chelation
Trisodium NTA sequesters metal ions, preventing them from reacting with buffer components to form precipitates. The nitrogen atom and the three carboxylate groups of NTA act as electron donors, forming coordinate bonds with the metal ion. This creates a stable, water-soluble metal-NTA complex, effectively keeping the metal ions in solution. The strength of this interaction is quantified by the stability constant (log K), with higher values indicating a more stable complex.
Quantitative Data
Stability Constants of NTA with Divalent Metal Ions
The stability constant (log K₁) indicates the affinity of NTA for a particular metal ion. A higher log K₁ value signifies a stronger and more stable complex.
| Metal Ion | Log K₁ |
| Ca²⁺ | 6.4 |
| Mg²⁺ | 5.4 |
| Mn²⁺ | 7.4 |
| Fe²⁺ | 8.3 |
| Co²⁺ | 10.4 |
| Ni²⁺ | 11.5 |
| Cu²⁺ | 13.0 |
| Zn²⁺ | 10.7 |
| Cd²⁺ | 9.8 |
| Pb²⁺ | 11.4 |
Data compiled from the NIST Critically Selected Stability Constants of Metal Complexes Database.[1][4][5]
Prevention of Calcium Phosphate Precipitation with NTA
The following table summarizes the effective concentrations of Trisodium NTA for preventing the precipitation of calcium phosphate in an aqueous solution.
| Calcium Concentration (mM) | Phosphate Concentration (mM) | NTA Concentration (mM) | pH Range | Observation |
| 20 | 20 | 0 | 6 - 9 | Precipitation of brushite at lower pH and hydroxyapatite (B223615) at higher pH. |
| 20 | 20 | 5 | 6 - 9 | Altered precipitate morphology; reduced precipitation. |
| 20 | 20 | 10 | 6 - 9 | Significant reduction in precipitation. |
| 20 | 20 | 15 | 6 - 9 | Prevention of precipitation, solution remains clear. |
Data adapted from a study on the effects of NTA on the mineralization of calcium phosphate.
Experimental Protocols
The following protocols provide a framework for evaluating the effectiveness of Trisodium NTA in preventing metal-induced precipitation in biological buffers.
Protocol 1: Visual Assessment of Precipitation in a 96-Well Plate
This protocol is a rapid and straightforward method for visually assessing the ability of NTA to prevent precipitation.
Materials:
-
96-well clear flat-bottom microplate
-
Biological buffer (e.g., Sodium Phosphate)
-
Metal salt solution (e.g., Calcium Chloride, Magnesium Chloride)
-
Trisodium NTA solution
-
Multichannel pipette
Procedure:
-
Prepare Stock Solutions:
-
Buffer: 100 mM Sodium Phosphate, pH 7.4
-
Metal Ion: 1 M Calcium Chloride (CaCl₂)
-
Chelator: 500 mM Trisodium NTA
-
-
Plate Setup:
-
In a 96-well plate, add 100 µL of the phosphate buffer to each well.
-
Create a serial dilution of the Trisodium NTA stock solution across the rows of the plate. For example, add 10 µL of 500 mM NTA to the first column and perform a 2-fold serial dilution across the plate. Leave one column without NTA as a positive control for precipitation.
-
To initiate the precipitation reaction, add 10 µL of the 1 M CaCl₂ solution to all wells.
-
-
Incubation and Observation:
-
Incubate the plate at room temperature for 15-30 minutes.
-
Visually inspect the plate against a dark background. Wells with precipitation will appear cloudy or contain visible particulate matter. Wells where NTA has effectively chelated the metal ions will remain clear.
-
Protocol 2: Quantitative Measurement of Turbidity using a Spectrophotometer
This protocol provides a quantitative measure of precipitation by assessing the turbidity of the solution.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Biological buffer (e.g., Sodium Phosphate)
-
Metal salt solution (e.g., Magnesium Chloride)
-
Trisodium NTA solution
Procedure:
-
Prepare Solutions:
-
Prepare a series of solutions in cuvettes. Each cuvette should contain the buffer at the desired concentration (e.g., 50 mM Sodium Phosphate, pH 7.5).
-
Include a control cuvette with only the buffer.
-
To the experimental cuvettes, add the metal salt to a final concentration known to cause precipitation (e.g., 10 mM MgCl₂).
-
To a subset of the metal-containing cuvettes, add varying concentrations of Trisodium NTA.
-
-
Spectrophotometer Measurement:
-
Set the spectrophotometer to a wavelength in the visible range, typically between 500-600 nm, where light scattering by suspended particles can be measured.
-
Use the cuvette containing only the buffer to blank the spectrophotometer.
-
Measure the absorbance (Optical Density, OD) of each solution. An increase in OD indicates increased turbidity due to precipitation.
-
-
Data Analysis:
-
Plot the measured OD against the concentration of Trisodium NTA.
-
The concentration of NTA at which the OD returns to baseline (the OD of the buffer alone) is the effective concentration required to prevent precipitation under the tested conditions.
-
Conclusion
Trisodium NTA is a valuable tool for researchers, scientists, and drug development professionals to overcome the common problem of metal-induced precipitation in biological buffers. By understanding the principles of chelation and utilizing the provided protocols, experiments can be designed to maintain the solubility of buffer components, ensuring the integrity and reliability of experimental results and the stability of biological formulations. The quantitative data on stability constants and effective concentrations of NTA serve as a starting point for optimizing buffer conditions for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Signal in Assays with Trisodium Nitrilotriacetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to high background signals in assays utilizing Trisodium Nitrilotriacetate (NTA). High background can mask specific signals, reduce assay sensitivity, and lead to inaccurate results. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and optimized buffer conditions to help you achieve a clear signal and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signals in NTA-based assays?
High background signals in NTA-based assays, particularly in formats like His-tagged protein purification or immobilization on NTA-coated surfaces, can arise from several factors:
-
Non-specific Binding: The primary cause is often the non-specific binding of non-target proteins or other molecules from the sample matrix to the NTA-chelated metal ions (commonly Ni²⁺ or Co²⁺) or to the assay surface itself.
-
Suboptimal Buffer Composition: Inappropriate pH, low salt concentration, or the absence of competitive agents can promote non-specific interactions.[1]
-
Contaminants in the Sample: Host cell proteins with exposed histidine residues, nucleic acids, and lipids can bind to the NTA resin and contribute to the background.
-
Inadequate Washing: Insufficient or inefficient washing steps fail to remove all non-specifically bound molecules.
-
Suboptimal Blocking: In assays involving surface immobilization (e.g., ELISA, SPR), incomplete blocking of unoccupied sites on the surface can lead to non-specific binding of detection reagents.
-
Presence of Chelating or Reducing Agents: Substances like EDTA or DTT in the sample can strip the metal ions from the NTA, leading to protein aggregation and non-specific binding.
Q2: How can I reduce non-specific binding in my His-tag protein purification?
Several strategies can be employed to minimize non-specific binding during His-tag protein purification:
-
Optimize Imidazole (B134444) Concentration: Include a low concentration of imidazole (typically 10-40 mM) in your lysis and wash buffers.[2] Imidazole will compete with non-specifically bound proteins for binding to the resin, while the higher affinity of the His-tag for the resin will be maintained.
-
Increase Salt Concentration: High salt concentrations (e.g., 300-500 mM NaCl, and in some cases up to 1 M) can disrupt ionic interactions that contribute to non-specific binding.[2]
-
Add Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (at 0.05-0.1%) can help to reduce hydrophobic interactions that cause non-specific binding.
-
Thorough Washing: Increase the number and volume of wash steps to ensure complete removal of unbound proteins.
-
Use Additives: In some cases, adding agents like glycerol (B35011) (up to 20%) can help stabilize the target protein and reduce non-specific interactions.[2]
Q3: My target protein is not binding to the NTA resin. What could be the issue?
If your His-tagged protein is not binding to the NTA resin, consider the following possibilities:
-
Inaccessible His-tag: The His-tag may be buried within the folded protein structure. You can try performing the purification under denaturing conditions (using urea (B33335) or guanidinium (B1211019) chloride) to expose the tag.
-
Incorrect Buffer pH: The pH of the binding buffer should be optimal for His-tag binding, typically around 7.5-8.0. At lower pH, the histidine residues can become protonated, preventing their interaction with the metal ions.
-
Presence of Chelating or Reducing Agents: Ensure your buffers are free from EDTA, EGTA, DTT, or high concentrations of β-mercaptoethanol, as these can strip the metal ions from the NTA resin.
-
Old or Damaged Resin: The NTA resin may have lost its metal-chelating capacity. Try using fresh resin.
Q4: I am observing a high background signal in my NTA-based ELISA/SPR assay. How can I troubleshoot this?
For surface-based assays utilizing NTA, high background can often be attributed to issues with surface chemistry and blocking:
-
Optimize Blocking: Experiment with different blocking agents. While BSA is common, other options like non-fat dry milk, casein, or commercially available protein-free blockers might be more effective for your specific system. The concentration and incubation time of the blocking buffer are also critical parameters to optimize.
-
Increase Wash Stringency: Similar to affinity chromatography, increasing the number of washes, the volume of wash buffer, and including a mild detergent (e.g., 0.05% Tween-20) can significantly reduce background.
-
Adjust Buffer Composition: The principles of optimizing pH and salt concentration to reduce non-specific binding also apply here.[1]
-
Control for Non-Specific Binding to the Surface: Run control experiments where the analyte is flowed over a blocked NTA surface without the immobilized ligand to assess the level of non-specific binding to the surface itself.[3]
Quantitative Data Summary
The following tables provide a summary of recommended concentrations for various buffer components to help optimize your NTA-based assays and reduce background signals.
Table 1: Recommended Buffer Components for His-Tag Protein Purification on NTA Resins
| Component | Function | Recommended Concentration Range | Notes |
| Imidazole | Competitive agent to reduce non-specific binding | 10 - 50 mM in Lysis and Wash Buffers | Optimal concentration is protein-dependent and may require titration.[2] |
| NaCl | Reduces ionic interactions | 300 - 500 mM (up to 1 M) | Higher concentrations can be beneficial for highly charged proteins.[2] |
| Non-ionic Detergents | Reduce hydrophobic interactions | 0.05% - 0.1% (v/v) Tween-20 or Triton X-100 | Can be included in lysis, wash, and elution buffers. |
| Glycerol | Stabilizes proteins and reduces hydrophobic interactions | 10% - 20% (v/v) | Particularly useful for proteins prone to aggregation.[2] |
| pH | Maintains charge of His-tag for binding | 7.5 - 8.0 | Lower pH can lead to protonation of histidine and reduced binding. |
Table 2: Common Blocking Agents for NTA-Based Surface Assays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Readily available, effective for many applications. | Can have lot-to-lot variability and may cross-react with some antibodies. |
| Non-fat Dry Milk | 1% - 5% (w/v) | Inexpensive and effective. | May contain phosphoproteins that can interfere with certain assays. |
| Casein | 1% (w/v) | Effective blocker, often found in commercial blocking buffers. | Can also contain phosphoproteins. |
| Protein-Free Blockers | Varies by manufacturer | Chemically defined, low lot-to-lot variability. | May be more expensive. |
| Normal Serum | 1% - 5% (v/v) | Can be very effective, especially when from the same species as the secondary antibody. | Can contain endogenous proteins that may interfere with the assay. |
Experimental Protocols
Protocol 1: Step-by-Step Optimization of Imidazole Concentration in Wash Buffer for His-Tag Purification
This protocol outlines a method to determine the optimal imidazole concentration for washing, balancing high purity with good yield of the target His-tagged protein.
-
Prepare a Series of Wash Buffers: Prepare several small batches of your standard wash buffer, each with a different concentration of imidazole. A good starting range is 10 mM, 20 mM, 30 mM, 40 mM, and 50 mM. Ensure the pH of each buffer is readjusted after adding imidazole.
-
Equilibrate NTA Resin: Equilibrate a small amount of NTA resin with your binding buffer (containing a low imidazole concentration, e.g., 5-10 mM).
-
Bind Protein: Incubate the equilibrated resin with your cell lysate containing the His-tagged protein according to your standard protocol.
-
Aliquot the Resin: After the binding step, gently mix the resin to ensure homogeneity and aliquot equal amounts into separate microcentrifuge tubes, one for each imidazole concentration to be tested.
-
Wash with Different Imidazole Concentrations: To each tube, add one of the prepared wash buffers with varying imidazole concentrations. Incubate for a few minutes with gentle agitation, then centrifuge and collect the supernatant (wash fraction). Repeat the wash step once more with the same buffer.
-
Elute the Protein: After the final wash, add elution buffer (containing a high concentration of imidazole, e.g., 250-500 mM) to each tube to elute the bound protein. Collect the eluate.
-
Analyze the Fractions: Analyze the collected wash and elution fractions for each imidazole concentration by SDS-PAGE and Coomassie staining or Western blot.
-
Determine the Optimal Concentration: The optimal imidazole concentration for your wash buffer is the highest concentration that results in the removal of most contaminants in the wash fraction without causing significant loss of your target protein in the eluate.
Protocol 2: Screening and Optimizing Blocking Buffers for NTA-Based Surface Assays
This protocol provides a systematic approach to selecting the most effective blocking buffer for your NTA-based ELISA, SPR, or other surface-based assay.
-
Prepare a Panel of Blocking Buffers: Prepare a variety of blocking buffers to test. Include common blockers like 1% BSA in PBS, 5% non-fat dry milk in PBS, and a commercially available protein-free blocker.
-
Coat the Surface: Prepare your NTA-coated surface with the chelated metal ion as per your standard protocol. If applicable, immobilize your capture molecule.
-
Block the Surface: Add the different blocking buffers to a set of wells or sensor surfaces (at least in triplicate for each buffer). Incubate for the recommended time (e.g., 1-2 hours at room temperature).
-
Perform a "No Analyte" Control: After blocking and washing, proceed with your assay protocol but without adding the analyte (or with a zero-concentration standard). This will measure the background signal generated by the non-specific binding of your detection reagents.
-
Perform a "High Signal" Control: In a parallel set of wells for each blocking buffer, run your assay with a high concentration of your analyte or a positive control. This will determine if the blocking buffer interferes with the specific signal.
-
Measure the Signal: Read the signal (e.g., absorbance, fluorescence, or response units) for both the "no analyte" and "high signal" conditions for each blocking buffer.
-
Calculate the Signal-to-Noise Ratio: For each blocking buffer, calculate the signal-to-noise ratio by dividing the average signal from the "high signal" wells by the average signal from the "no analyte" (background) wells.
-
Select the Optimal Blocker: The blocking buffer that provides the highest signal-to-noise ratio (i.e., the lowest background without significantly diminishing the specific signal) is the optimal choice for your assay.
Mandatory Visualizations
Caption: General experimental workflow for an NTA-based assay.
Caption: A logical workflow for troubleshooting high background signals.
Caption: Interaction of His-tagged and non-specific proteins with NTA.
References
Technical Support Center: Interference of Trisodium Nitrilotriacetate in Colorimetric Biochemical Assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of Trisodium (B8492382) Nitrilotriacetate (NTA) in common colorimetric biochemical assays. It is intended for researchers, scientists, and drug development professionals who may encounter NTA in their experimental samples, often as a result of protein purification using Ni-NTA affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: What is Trisodium Nitrilotriacetate (NTA) and why is it in my sample?
This compound is the trisodium salt of nitrilotriacetic acid, a powerful tetradentate chelating agent.[1] In biochemical applications, it is most commonly used to immobilize metal ions for affinity chromatography. For instance, Nickel-NTA (Ni-NTA) resin is widely used to purify proteins that have been engineered to include a polyhistidine tag (His-tag).[1] If your protein was purified using this method, residual NTA or Ni-NTA complexes may be present in your final eluate.
Q2: How does NTA interfere with colorimetric biochemical assays?
NTA's primary function is to chelate (bind strongly to) metal ions. This property is the main source of interference in certain colorimetric assays. Many popular protein quantification assays, such as the Bicinchoninic Acid (BCA) assay and the Lowry assay, depend on the reduction of copper ions (Cu²⁺) by protein in an alkaline environment.[2][3][4] NTA present in the sample will chelate these essential copper ions, making them unavailable for the color-forming reaction with the protein.[3] This leads to a reduced signal and a significant underestimation of the actual protein concentration.[3]
Q3: Which protein assays are most affected by NTA?
Assays that rely on metal ions are the most susceptible to interference.
-
Highly Susceptible:
-
Less Susceptible:
-
Bradford Assay: This method is generally less affected because its mechanism is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily with arginine, histidine, and lysine (B10760008) residues, a process that does not directly involve metal ions.[3][5] However, very high concentrations of any non-protein substance can still potentially cause interference.[6]
-
Q4: What are the typical signs of NTA interference in my assay?
Suspect NTA interference if you observe the following during your experiment:
-
Unexpectedly Low Readings: Protein concentrations are significantly lower than what you would expect based on other purification metrics (e.g., UV absorbance at 280 nm, gel electrophoresis).[3]
-
Poor Standard Curve Linearity: Your standard curve is not linear, especially if the standards are prepared in a buffer that does not contain NTA while your samples do.[3]
-
Inconsistent Replicate Results: High variability between identical samples.[3]
-
High Background Signal: Blank samples that contain NTA but no protein show an unusually high or low background signal, depending on the specific assay and interfering mechanism.[3]
Troubleshooting Guide for NTA Interference
Problem: My protein concentration, as measured by the BCA or Lowry assay, is unexpectedly low or results are inconsistent. I suspect NTA from my purification elution buffer is the cause.
Here are three primary strategies to address this issue, ranging from circumvention to removal.
Solution A: Use an NTA-Compatible Assay
The simplest solution is often to switch to a protein quantification method that is not based on copper chelation. The Bradford assay is the most common and recommended alternative.
Caption: Recommended workflow for circumventing NTA interference.
Solution B: Remove NTA from the Sample Before the Assay
If you must use a copper-based assay, you can physically remove the NTA from your sample.
-
Protein Precipitation: This method uses a solvent like acetone (B3395972) or an acid like trichloroacetic acid (TCA) to precipitate the protein, leaving the NTA and other buffer components in the supernatant, which can then be discarded.[7][8] The protein pellet is then resolubilized in an NTA-free buffer.
-
Buffer Exchange: Techniques like dialysis or the use of desalting columns can efficiently exchange the NTA-containing buffer for one that is compatible with your assay.[7]
Caption: Experimental workflow for NTA removal by acetone precipitation.
Solution C: Compensate for NTA Interference
If the NTA concentration is known and consistent across samples, you can compensate for its effect by preparing your protein standards (e.g., BSA standards) in the exact same NTA-containing buffer as your unknown samples. This ensures that the interference affects the standards and the samples equally, allowing for a more accurate relative quantification.
Data Presentation
Table 1: Compatibility of Common Protein Assays with Trisodium NTA
| Protein Assay | Assay Principle | Susceptibility to NTA | Reason for Interference/Compatibility |
| BCA Assay | Copper (Cu²⁺) reduction by protein in an alkaline medium, followed by colorimetric detection with bicinchoninic acid.[3] | High | NTA chelates the Cu²⁺ ions, preventing the primary reaction and leading to signal reduction.[3] |
| Lowry Assay | Two-step reaction involving a copper-protein complex and the reduction of Folin-Ciocalteu reagent by specific amino acids.[2][4] | High | The initial formation of the copper-protein complex is inhibited by NTA's chelation of Cu²⁺. |
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to protein, causing a shift in the dye's absorbance maximum.[5] | Low | The mechanism does not depend on metal ions, making it largely immune to chelating agents like NTA.[3] |
Table 2: Troubleshooting Summary for NTA Interference
| Symptom | Possible Cause | Recommended First Action | Alternative Solutions |
| Unexpectedly low protein concentration with BCA or Lowry assay. | NTA from purification elution buffer is chelating copper ions. | Re-assay a small aliquot of the sample using the Bradford method. | 1. Perform protein precipitation or buffer exchange to remove NTA. 2. Prepare standards in the same NTA-containing buffer as the samples. |
| Non-linear standard curve. | Mismatch between the buffer of the standards and the samples (which contain NTA). | Prepare a new set of standards using the exact same buffer as your samples. | Switch to the Bradford assay, which is less sensitive to buffer components.[3] |
| High variability between replicates. | Inconsistent chelation effect, possibly due to pipetting inaccuracies or non-homogenous samples. | Ensure thorough mixing of samples. Verify pipette calibration. | Use a more robust method like the Bradford assay or remove the interfering NTA. |
Detailed Experimental Protocols
Protocol 1: Bradford Protein Assay (NTA-Compatible Method)
This protocol is adapted for a 96-well microplate format.
-
Prepare Protein Standards: Create a series of protein standards (e.g., using Bovine Serum Albumin, BSA) with concentrations ranging from 0 to 1500 µg/mL. Dilute the standards using the same buffer as your unknown samples, if possible, to minimize other buffer mismatches.
-
Sample Preparation: Dilute your unknown protein samples to fall within the linear range of your standard curve.
-
Assay Procedure:
-
Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 250 µL of Bradford reagent (room temperature) to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank (0 µg/mL standard) from all other readings. Plot the standard curve (Absorbance vs. Concentration) and determine the concentration of the unknown samples.
Protocol 2: Acetone Precipitation to Remove NTA
This protocol is for removing interfering substances from a protein sample.[7]
-
Sample Preparation: Place a known volume of your protein sample (e.g., 100 µL) into a microcentrifuge tube.
-
Precipitation: Add four times the sample volume (400 µL) of ice-cold acetone (-20°C) to the tube. Vortex briefly.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour to allow the protein to fully precipitate.
-
Centrifugation: Centrifuge the tube at 12,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Removal of Supernatant: Carefully aspirate and discard the supernatant, which contains the NTA and other soluble buffer components.
-
Wash Pellet (Optional): Add 200 µL of cold acetone, vortex briefly, and centrifuge again. This can help remove any remaining contaminants. Discard the supernatant.
-
Dry Pellet: Allow the protein pellet to air-dry for 5-10 minutes to evaporate residual acetone. Do not over-dry, as it can make resuspension difficult.
-
Resuspension: Resuspend the protein pellet in a buffer that is compatible with your downstream colorimetric assay (e.g., PBS or a simple Tris buffer).
Protocol 3: Preparing NTA-Matched Standards for a BCA Assay
Use this method only if the NTA concentration in your samples is known and consistent.
-
Prepare NTA-Containing Buffer: Create a buffer that has the exact same composition as your protein sample elution buffer, including the same concentration of NTA (and imidazole, if present). This will be your "Standard Diluent."
-
Prepare Protein Standards: Use a stock solution of a known protein standard (e.g., 2 mg/mL BSA). Perform serial dilutions using the "Standard Diluent" you prepared in Step 1 to create a standard curve (e.g., 0, 25, 125, 250, 500, 750, 1000 µg/mL).
-
Assay Samples: Run the BCA assay according to the manufacturer's instructions, using your NTA-matched standards alongside your unknown samples.
-
Analysis: The interference from NTA should affect both the standards and the samples similarly, yielding a more accurate standard curve for interpolating your sample concentrations.
Visual Guides
Caption: Mechanism of NTA interference in copper-based protein assays.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 3. benchchem.com [benchchem.com]
- 4. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 5. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Trisodium Nitrilotriacetate (NTA) for Efficient Metal Chelation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Trisodium (B8492382) Nitrilotriacetate (NTA) for effective metal chelation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Trisodium Nitrilotriacetate (NTA) and how does it work as a chelating agent?
A1: Trisodium NTA is the trisodium salt of nitrilotriacetic acid, a powerful chelating agent.[1][2] It functions by forming stable, water-soluble complexes with metal ions, effectively sequestering them and preventing them from participating in other reactions.[3][4] This process, known as chelation, involves the NTA molecule's multiple binding sites (a tetradentate chelator) wrapping around a central metal ion.[5]
Q2: What are the primary applications of Trisodium NTA in a laboratory setting?
A2: Trisodium NTA is utilized in a variety of laboratory applications, including:
-
Water Treatment: To soften water by binding with calcium and magnesium ions, preventing scale formation.[3][4]
-
Detergents and Cleaning Solutions: To enhance cleaning efficiency by sequestering metal ions that can interfere with surfactants.[4][6]
-
Biochemistry and Molecular Biology: In Immobilized Metal Affinity Chromatography (IMAC) for the purification of histidine-tagged proteins.[5][7]
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Heavy Metal Remediation: In the removal of heavy metal ions from contaminated samples.[8][9]
-
Cosmetics and Personal Care Products: As a stabilizing agent to prevent metal-catalyzed degradation.[1][10]
Q3: What factors influence the efficiency of metal chelation by Trisodium NTA?
A3: The efficiency of metal chelation is primarily influenced by:
-
pH of the solution: The stability of the metal-NTA complex is highly dependent on the pH. Optimal pH ranges vary for different metal ions.[6][11]
-
Concentration of NTA and the metal ion: The molar ratio of NTA to the metal ion is a critical factor in achieving complete chelation.
-
Stability Constant (K) of the metal-NTA complex: This value indicates the strength of the bond between NTA and the metal ion. A higher stability constant signifies a more stable complex and more effective chelation.[12]
-
Presence of competing ions: Other ions in the solution can compete with the target metal ion for binding to NTA, potentially reducing chelation efficiency.
Q4: Is Trisodium NTA biodegradable and what are its safety considerations?
A4: Yes, Trisodium NTA is readily biodegradable, making it a more environmentally friendly alternative to other chelating agents like EDTA.[6][13] While generally considered safe for its intended applications, it can be irritating to the skin and eyes.[14][15] At very high doses in animal studies, NTA has been associated with urinary tract tumors, a mechanism linked to the alteration of metal ion transport.[13][15] It is important to handle Trisodium NTA with appropriate laboratory safety measures, including wearing gloves and eye protection.[14]
Troubleshooting Guide
Issue 1: Incomplete metal chelation or lower than expected chelation efficiency.
-
Possible Cause: Suboptimal pH of the solution.
-
Possible Cause: Insufficient concentration of Trisodium NTA.
-
Solution: Increase the molar ratio of Trisodium NTA to the metal ion. A common starting point is a 1:1 molar ratio, but an excess of NTA may be required depending on the specific application and the presence of competing ions.
-
-
Possible Cause: Presence of high concentrations of competing metal ions.
-
Solution: If possible, pretreat the sample to remove interfering ions. Alternatively, a higher concentration of Trisodium NTA may be necessary to overcome the competition.
-
Issue 2: Precipitation is observed upon addition of Trisodium NTA.
-
Possible Cause: Formation of an insoluble metal-NTA complex.
-
Solution: While most metal-NTA complexes are soluble, some, like the sodium-calcium NTA complex, can be relatively insoluble, especially at high concentrations.[3] Adjusting the pH or diluting the sample may help to redissolve the precipitate.
-
-
Possible Cause: The pH of the solution is causing the metal ion to precipitate as a hydroxide.
-
Solution: Ensure the pH of the solution is maintained within a range where the target metal ion is soluble. This may require buffering the solution before adding Trisodium NTA.
-
Issue 3: Interference with downstream analytical assays.
-
Possible Cause: Trisodium NTA or the metal-NTA complex is interfering with the assay chemistry.
-
Solution: Chelating agents can interfere with assays that rely on metal ions as cofactors or for signal generation (e.g., some colorimetric or fluorescent assays).[16] To mitigate this, consider removing excess NTA and the metal-NTA complex before performing the assay, for example, through dialysis or size-exclusion chromatography. Alternatively, choose an analytical method that is not susceptible to interference from chelating agents.
-
Data Presentation
Table 1: Stability Constants (log K) of NTA with Various Metal Ions
The stability constant (K) is a measure of the strength of the interaction between NTA and a metal ion. A higher log K value indicates a more stable complex.
| Metal Ion | log K |
| Ca²⁺ | 6.4 |
| Mg²⁺ | 5.4 |
| Fe³⁺ | 15.9 |
| Cu²⁺ | 13.0 |
| Ni²⁺ | 11.5 |
| Zn²⁺ | 10.7 |
| Co²⁺ | 10.4 |
| Pb²⁺ | 11.4 |
| Mn²⁺ | 7.4 |
| Cd²⁺ | 9.5 |
Note: These values are approximate and can vary with experimental conditions such as temperature and ionic strength.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Optimal Trisodium NTA Concentration for Metal Chelation
This protocol outlines a general method to determine the optimal concentration of Trisodium NTA required to chelate a specific metal ion using a UV-Vis spectrophotometer and a metallochromic indicator.
Materials:
-
Standard solution of the metal ion of interest (e.g., 1 mM)
-
Trisodium NTA stock solution (e.g., 10 mM)
-
Appropriate buffer solution to maintain a constant pH
-
Metallochromic indicator (e.g., Murexide, Eriochrome Black T, or Xylenol Orange, depending on the metal ion)
-
UV-Vis spectrophotometer and cuvettes
Methodology:
-
Indicator and Wavelength Selection:
-
Choose a metallochromic indicator that forms a colored complex with the target metal ion at the desired pH. The indicator should have a lower affinity for the metal ion than NTA.
-
Prepare two solutions in the buffer: one containing the metal ion and the indicator, and another with only the indicator.
-
Scan both solutions across a suitable wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance difference (λmax).
-
-
Blank Preparation:
-
Prepare a blank solution containing the buffer and the metallochromic indicator. Use this to zero the spectrophotometer at λmax.
-
-
Titration:
-
To a cuvette, add the buffered solution containing a known concentration of the metal ion and the indicator.
-
Measure the initial absorbance at λmax. This represents the absorbance of the metal-indicator complex.
-
Incrementally add small, known volumes of the Trisodium NTA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before measuring the absorbance at λmax.
-
Continue the additions until the absorbance value stabilizes, indicating that all the metal ions have been chelated by NTA.
-
-
Data Analysis:
-
Plot the absorbance at λmax against the molar ratio of NTA to the metal ion.
-
The point at which the absorbance plateaus corresponds to the stoichiometric endpoint, indicating the optimal molar ratio of NTA required for complete chelation of the metal ion under the tested conditions.
-
Visualizations
Caption: Logical workflow of the metal chelation process using Trisodium NTA.
References
- 1. paulaschoice.se [paulaschoice.se]
- 2. This compound | C6H6NO6Na3 | CID 21152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trisodium NTA Powder: Your One-Stop Solution for Industrial Cleaning and Chelation - AVA CHEMICALS [avachemicals.com]
- 5. sterogene.com [sterogene.com]
- 6. shivchem.com [shivchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Removal of Heavy Metals from Wastewaters: A Challenge from Current Treatment Methods to Nanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. sid.ir [sid.ir]
- 12. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 15. www2.mst.dk [www2.mst.dk]
- 16. benchchem.com [benchchem.com]
Addressing stability issues of Trisodium Nitrilotriacetate in acidic or basic solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Trisodium (B8492382) Nitrilotriacetate (NTA) in acidic and basic solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is Trisodium Nitrilotriacetate (NTA) in aqueous solutions?
A1: this compound is a chemically stable compound in its solid form and in aqueous solutions under typical laboratory conditions.[1] It exhibits high thermal stability, even at elevated temperatures, and is resistant to hydrolysis in both acidic and basic environments.[2][3][4] Unlike some other organic chelating agents, NTA does not readily hydrolyze, making it suitable for a wide range of applications.[2] However, its stability can be affected by the presence of strong oxidizing agents, which can cause it to decompose.[5]
Q2: What is the expected stability of NTA solutions at different pH values?
A2: NTA is stable over a wide pH range.[4][6] The protonation of the carboxylate groups is dependent on the pH, which in turn affects its chelation properties. The pKa values for Nitrilotriacetic Acid are approximately pKa1 = 1.89, pKa2 = 2.49, and pKa3 = 9.73.[7][8] This means that in strongly acidic solutions, the carboxylate groups will be protonated, while in strongly basic solutions, they will be fully deprotonated. While NTA itself is stable across this range, the stability of its metal complexes can be pH-dependent.
Q3: I am observing a loss of chelating capacity in my NTA solution. What could be the cause?
A3: While NTA is generally stable, a perceived loss of chelating capacity could be due to several factors:
-
pH Shift: The effectiveness of NTA as a chelating agent is pH-dependent. A significant shift in the pH of your solution outside the optimal range for the metal you are chelating can lead to a decrease in chelation efficiency.
-
Presence of Oxidizing Agents: Strong oxidizing agents can degrade NTA.[5] If your experimental setup includes such agents, this could be the cause of NTA degradation.
-
Photodegradation: In the presence of certain metal ions, particularly iron (Fe³⁺), NTA can undergo photodegradation when exposed to light, especially sunlight or UV radiation.[5][9]
-
Microbial Contamination: Although NTA is resistant to breakdown by many microorganisms, some bacteria can biodegrade it, especially with acclimatization.[2][10][11][12] If your solutions are stored for extended periods without sterile precautions, microbial degradation could be a factor.
Q4: Are there any known degradation products of NTA under acidic or basic conditions?
A4: Under typical acidic or basic conditions at ambient temperatures, significant degradation of NTA via hydrolysis is not expected. At very high temperatures (above 260°C) and alkaline pH (e.g., pH 9.5), thermal decomposition of NTA has been shown to occur through a stepwise decarboxylation.[13][14] In the presence of strong oxidizing agents, NTA can be broken down.[5] Photodegradation in the presence of Fe³⁺ can yield products such as iminodiacetic acid (IDA), glyoxylate, and formaldehyde.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate formation in NTA solution | pH of the solution is too low, causing the precipitation of the less soluble free acid form of NTA. | Adjust the pH of the solution to be more alkaline (pH > 8) to ensure NTA remains in its fully deprotonated and highly soluble trisodium salt form. |
| Reduced chelating efficiency | The pH of the solution is not optimal for the specific metal-NTA complex formation. | Refer to literature for the optimal pH range for the chelation of your target metal ion with NTA and adjust the pH of your solution accordingly. |
| Degradation of NTA due to incompatible reagents. | Review your experimental protocol for the presence of strong oxidizing agents. If present, consider alternative reagents or experimental conditions. | |
| Photodegradation of NTA-metal complexes. | Protect your NTA solutions, especially those containing metal ions like iron, from light by using amber-colored containers or storing them in the dark. | |
| Change in solution color over time | Formation of colored metal-NTA complexes or degradation of other components in the solution. | Verify the purity of your NTA and other reagents. If working with metal ions that form colored complexes, this may be expected. If not, consider potential contamination or degradation of other solution components. |
| Unexpected analytical results | NTA interference with the analytical method. | Ensure your analytical method is validated for use with NTA. NTA's chelating properties can interfere with certain assays. Consider sample preparation steps to remove or mask NTA if necessary. |
Quantitative Data on NTA Stability
Quantitative data on the chemical degradation of NTA under a wide range of acidic and basic conditions at ambient temperatures is limited in the scientific literature, primarily due to its high stability. However, data from high-temperature studies can provide some insight into its degradation profile.
Table 1: Thermal Decomposition of NTA at High Temperature
| pH | Temperature (°C) | Degradation Pathway | Pseudo First-Order Rate Constant (k) | Reference(s) |
| 9.3 | 293 | Stepwise Decarboxylation | 0.19 ± 0.01 h⁻¹ | [13][14] |
Note: This data is from high-temperature studies and may not be representative of stability at ambient temperatures, where degradation is expected to be significantly slower.
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard Trisodium NTA Solution
-
Materials:
-
This compound (NTA, analytical grade)
-
High-purity, deionized water
-
Calibrated pH meter
-
Sterile, amber-colored storage bottles
-
-
Procedure:
-
Weigh the desired amount of Trisodium NTA powder.
-
In a clean beaker, dissolve the NTA powder in approximately 80% of the final desired volume of deionized water.
-
Stir the solution with a magnetic stirrer until the NTA is completely dissolved.
-
Measure the pH of the solution. For Trisodium NTA, the pH of a 1% solution is typically between 10.5 and 11.5. Adjust the pH if necessary for your specific application using a dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Transfer the solution to a volumetric flask and add deionized water to the final volume.
-
For long-term storage, filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Store the solution in a tightly sealed, amber-colored bottle at room temperature or refrigerated, protected from light.
-
Protocol 2: Forced Degradation Study of NTA Solution
This protocol is a general guideline for assessing the stability of an NTA solution under forced degradation conditions.
-
Materials:
-
Prepared NTA solution (from Protocol 1)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Constant temperature water bath or incubator
-
UV light chamber
-
Analytical method for NTA quantification (e.g., HPLC, titration)
-
-
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the NTA solution and 1 M HCl.
-
Incubate a sample at room temperature and another at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the NTA solution and 1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Add a defined volume of 3% H₂O₂ to the NTA solution.
-
Incubate at room temperature and an elevated temperature.
-
Withdraw and analyze aliquots at specified time points.
-
-
Photodegradation:
-
Expose the NTA solution to a controlled UV light source.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw and analyze aliquots from both the exposed and control samples at specified time points.
-
-
Analysis:
-
Quantify the remaining NTA in each aliquot using a validated analytical method.
-
Analyze for potential degradation products if your analytical method allows.
-
Calculate the degradation rate for each condition.
-
-
Visualizations
Caption: pH-dependent speciation of Nitrilotriacetic Acid (NTA).
Caption: Troubleshooting workflow for NTA solution instability.
Caption: Experimental workflow for a forced degradation study of NTA.
References
- 1. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of biodegradation of nitrilotriacetic acid (NTA) in an estuarine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nitrilotriacetic acid (NTA) - Ataman Kimya [atamanchemicals.com]
- 6. Anaerobic degradation of nitrilotriacetate (NTA) in a denitrifying bacterium: purification and characterization of the NTA dehydrogenase-nitrate reductase enzyme complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. westgard.com [westgard.com]
- 9. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. This compound | C6H6NO6Na3 | CID 21152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Alkaline hydrolysis of trinitrotoluene, TNT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
Degradation products of Trisodium Nitrilotriacetate under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trisodium Nitrilotriacetate (NTA). Here you will find information on the degradation products of NTA under various experimental conditions, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound (NTA)?
A1: Under most experimental conditions, the primary degradation products of NTA are iminodiacetic acid (IDA), glyoxylate, and glycine (B1666218). Further degradation can lead to the formation of carbon dioxide, water, ammonia, and nitrate.[1][2]
Q2: What are the main pathways for NTA degradation?
A2: NTA can be degraded through several pathways, including:
-
Biodegradation: Primarily by microorganisms such as Pseudomonas species. This involves enzymatic cleavage of the NTA molecule.[1][2]
-
Advanced Oxidation Processes (AOPs): These include methods like the Fenton process, photo-Fenton, and ozonation, which utilize highly reactive radicals to break down NTA.
-
Photodegradation: Degradation induced by light, often in the presence of a photocatalyst like titanium dioxide (TiO2).
Q3: How can I analyze and quantify NTA and its degradation products?
A3: Several analytical techniques can be used, including:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying NTA and its primary degradation product, IDA.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used after a derivatization step to make the analytes volatile.
-
Polarography: An electrochemical method that can be used for the determination of NTA in water samples.
Degradation Pathways and Mechanisms
Biodegradation Pathway
The biodegradation of NTA is a well-studied process, particularly in wastewater treatment and soil environments. Microorganisms, especially bacteria from the Pseudomonas genus, play a crucial role. The degradation can occur under both aerobic and anaerobic conditions.
Under aerobic conditions, the degradation is initiated by the enzyme NTA monooxygenase, which cleaves NTA into iminodiacetic acid (IDA) and glyoxylate. IDA can be further metabolized by the same enzyme to glycine and another molecule of glyoxylate.[1][2]
Under anaerobic conditions, NTA degradation is initiated by NTA dehydrogenase, which also yields IDA and glyoxylate.
Advanced Oxidation Processes (AOPs)
AOPs are effective for the rapid degradation of NTA in aqueous solutions. These processes generate highly reactive hydroxyl radicals (•OH) that attack the NTA molecule.
-
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) (Fenton) or Fe²⁺ with UV light (photo-Fenton) to generate hydroxyl radicals. The degradation of NTA by these processes is rapid, with significant removal of NTA and its degradation products.
-
Ozonation: Ozone (O₃) can directly react with NTA or decompose to form hydroxyl radicals, both of which lead to the degradation of NTA. The reaction kinetics are influenced by pH and the presence of other substances in the water.
Photodegradation
The photodegradation of NTA can occur in the presence of photosensitizers or photocatalysts.
-
UV/TiO₂ Process: When irradiated with UV light, titanium dioxide (TiO₂) generates electron-hole pairs, which lead to the formation of reactive oxygen species (ROS) like hydroxyl radicals. These ROS then degrade the NTA molecule. The initial step is believed to be the cleavage of a C-N bond, leading to the formation of IDA and formaldehyde.
Quantitative Data
The degradation rate of NTA is influenced by various experimental parameters. The following tables summarize some of the reported quantitative data.
Table 1: Biodegradation Rates of NTA
| Condition | NTA Concentration | Degradation Rate / Half-life | Reference |
| Estuarine Water | - | Half-life: ~2 days | [3] |
| Groundwater | 1 - 100 µg/L | Half-life: ~31 hours | [2] |
| River Water (acclimated) | 5 - 50 mg/L | Complete degradation in 2-6 days | [2] |
| Soil | 40 ppm | 8 - 10 ppm/day (muck soils) | [4] |
| Soil | 40 ppm | 0.5 - 6 ppm/day (mineral soils) | [4] |
Table 2: Advanced Oxidation Process Parameters for NTA Degradation
| Process | Key Parameters | NTA Removal Efficiency | Reference |
| Ozonation | pH 7, 5 min | >80% for 35-350 µg/L NTA | [5] |
| Neutral Photo-Fenton | 0.178 mM Fe(III)-NTA, 4.54 mM H₂O₂, UVA | >92% | [6] |
Experimental Protocols
Protocol 1: HPLC Analysis of NTA and IDA
This protocol provides a general guideline for the analysis of NTA and its primary degradation product, IDA, in water samples using HPLC.
1. Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes.
2. HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is often used. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
-
Injection Volume: Typically 10-100 µL.
-
Flow Rate: Around 1.0 mL/min.
3. Calibration:
-
Prepare a series of standard solutions of NTA and IDA of known concentrations in deionized water.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.
4. Analysis:
-
Inject the prepared sample and identify the peaks of NTA and IDA based on their retention times compared to the standards.
-
Quantify the concentration of NTA and IDA in the sample using the calibration curve.
Protocol 2: GC-MS Analysis of NTA and Degradation Products
This protocol outlines the general steps for analyzing NTA and its degradation products by GC-MS, which requires a derivatization step.
1. Sample Preparation and Derivatization:
-
Concentrate the water sample, for example, by evaporation.
-
Derivatize the analytes to make them volatile. A common method is esterification (e.g., with butanol in an acidic medium) followed by trifluoroacetylation for compounds containing amino groups.
2. GC-MS System and Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., a mid-polar phase) should be used.
-
Injector: Operate in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized compounds. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity.
3. Calibration and Analysis:
-
Follow a similar calibration procedure as for HPLC, using derivatized standards.
-
Identify the derivatized products based on their retention times and mass spectra.
-
Quantify the analytes using the calibration curve.
Troubleshooting Guide
Issue 1: No or incomplete degradation of NTA in biodegradation experiments.
-
Possible Cause: The microbial culture is not acclimated to NTA.
-
Solution: Acclimatize the microorganisms by gradually introducing NTA into the culture medium over a period of several days to weeks.[2]
-
-
Possible Cause: Unfavorable environmental conditions (e.g., pH, temperature, oxygen levels).
-
Solution: Optimize the experimental conditions. For most NTA-degrading bacteria, a neutral pH and mesophilic temperatures are optimal. Ensure adequate aeration for aerobic degradation.
-
-
Possible Cause: Presence of toxic substances that inhibit microbial activity.
-
Solution: Analyze the sample for potential inhibitors. If present, consider a pre-treatment step to remove them.
-
Issue 2: Poor peak shape (tailing, fronting, or splitting) in HPLC analysis.
-
Possible Cause: Secondary interactions between the analytes and the stationary phase.
-
Solution: Adjust the mobile phase pH to ensure the analytes are in a single ionic form. Adding a competing amine to the mobile phase can sometimes reduce tailing for amine-containing compounds.
-
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Possible Cause: Mismatch between the sample solvent and the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Issue 3: Low recovery of NTA or its degradation products during sample preparation for GC-MS.
-
Possible Cause: Incomplete derivatization.
-
Solution: Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is completely dry before adding the derivatization reagents.
-
-
Possible Cause: Loss of volatile derivatives during solvent evaporation.
-
Solution: Use a gentle stream of nitrogen for evaporation and avoid excessive heating.
-
-
Possible Cause: Adsorption of analytes onto glassware.
-
Solution: Silanize the glassware to reduce active sites.
-
Issue 4: Matrix interference in the analysis of environmental samples.
-
Possible Cause: Co-elution of other compounds with the analytes of interest.
-
Solution: Optimize the chromatographic separation (e.g., change the gradient, use a different column). For MS detection, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to improve selectivity.
-
-
Possible Cause: Ion suppression or enhancement in LC-MS due to co-eluting matrix components.
-
Solution: Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent). Use an isotopically labeled internal standard to correct for matrix effects.
-
References
- 1. Kinetics of biodegradation of nitrilotriacetic acid (NTA) in an estuarine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway of degradation of nitrilotriacetate by a Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of Nitrilotriacetate (NTA) in Soils [agris.fao.org]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
Impact of pH on the chelating efficiency of Trisodium Nitrilotriacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Trisodium Nitrilotriacetate (NTA) as a chelating agent, with a specific focus on the impact of pH on its efficiency. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NTA) and what is it used for?
A1: this compound, often referred to as NTA, is a versatile aminopolycarboxylic acid chelating agent. It is widely used in various applications, including water treatment to control water hardness by sequestering divalent cations like Ca²⁺ and Mg²⁺, in industrial cleaning formulations, and in laboratories for applications such as immobilized metal affinity chromatography (IMAC) for protein purification.[1][2] NTA forms stable, water-soluble complexes with a wide range of polyvalent metal ions.
Q2: How does pH affect the chelating efficiency of NTA?
A2: The chelating efficiency of NTA is highly dependent on the pH of the solution. NTA has three carboxylic acid groups and one amine group, which can be protonated at low pH values.[1] For NTA to effectively chelate a metal ion, its carboxylate groups must be deprotonated to be available for coordination. As the pH decreases, these groups become protonated, reducing the availability of lone pair electrons for chelation and thus decreasing the stability of the metal-NTA complex. Conversely, as the pH increases, the carboxylate groups deprotonate, leading to a significant increase in chelating efficiency. Generally, NTA is most effective in neutral to alkaline conditions.
Q3: What are the pKa values for Nitrilotriacetic Acid?
A3: The protonation of the NTA carboxylate groups occurs at specific pH values, which are described by its pKa values. The reported pKa values for Nitrilotriacetic Acid are approximately pKa₁ = 1.89, pKa₂ = 2.49, and pKa₃ = 9.73.[1] These values indicate that the first two carboxylic acid protons dissociate at very low pH, while the third proton, associated with the amine group, dissociates at a much higher pH.
Q4: Can NTA be used in acidic conditions?
A4: While NTA's chelating efficiency is significantly reduced in acidic conditions due to protonation of the ligand, it can still form complexes with some metal ions, particularly those with a very high affinity for NTA, such as Fe³⁺.[1] However, for most applications, especially those involving divalent metal ions, the use of NTA in strongly acidic solutions is not recommended. The optimal pH range for NTA chelation is generally above 7.
Data Presentation: Stability of Metal-NTA Complexes
The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for various metal-NTA complexes. Note that these values are generally reported for the fully deprotonated NTA³⁻ ligand and the effective stability will decrease at lower pH values.
| Metal Ion | Log K₁ |
| Ca²⁺ | 6.4 |
| Mg²⁺ | 5.5 |
| Mn²⁺ | 7.4 |
| Fe²⁺ | 8.8 |
| Co²⁺ | 10.4 |
| Zn²⁺ | 10.7 |
| Cd²⁺ | 9.8 |
| Cu²⁺ | 13.0 |
| Ni²⁺ | 11.5 |
| Pb²⁺ | 11.4 |
| Fe³⁺ | 15.9 |
| Al³⁺ | 11.4 |
Source: Data compiled from various sources, primarily based on critically evaluated data by G. Anderegg.
Experimental Protocols
Determining NTA Chelating Efficiency via Potentiometric Titration
This protocol outlines a method to determine the chelating efficiency of NTA by titrating it with a standardized metal salt solution and monitoring the change in potential.
Materials:
-
This compound (NTA) solution of known approximate concentration
-
Standardized metal salt solution (e.g., 0.1 M CuSO₄ or ZnSO₄)
-
pH meter with a suitable ion-selective electrode (ISE) or a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beakers
-
Deionized water
-
Buffer solutions (for pH calibration and adjustment)
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation:
-
Pipette a known volume of the NTA solution into a beaker.
-
Add a sufficient amount of deionized water to ensure the electrode is properly immersed.
-
Adjust the pH of the solution to the desired experimental value using a suitable buffer or dilute acid/base. For optimal NTA performance, a pH of 8-10 is recommended.
-
-
Titration:
-
Place the beaker on the magnetic stirrer and begin gentle stirring.
-
Immerse the calibrated electrode into the solution.
-
Record the initial potential (in mV) or pH.
-
Begin adding the standardized metal salt solution from the burette in small, known increments.
-
After each addition, allow the reading to stabilize and record the potential/pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, which is indicated by a sharp change in the potential/pH.
-
-
Data Analysis:
-
Plot the potential (or pH) versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve. A first or second derivative plot can be used for more accurate determination.
-
Calculate the concentration of NTA in the original solution based on the stoichiometry of the metal-NTA complex (typically 1:1).
-
References
Technical Support Center: Purification of Trisodium Nitrilotriacetate (NTA) Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when removing contaminating metal ions from Trisodium Nitrilotriacetate (NTA) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove contaminating metal ions from my Trisodium NTA solution?
A1: Contaminating metal ions in your Trisodium NTA solution can significantly impact your experiments. These ions can compete with the target metal ion in chelation-based applications, lead to the formation of unwanted precipitates, and potentially interfere with sensitive biological assays. For drug development professionals, metal contamination can affect the stability and efficacy of metallodrugs or protein-based therapeutics that utilize chelation chemistry.
Q2: What are the common metal ion contaminants found in commercial Trisodium NTA?
A2: Analysis of commercial-grade this compound monohydrate has revealed the presence of several metal impurities. The typical contaminants and their approximate concentrations are detailed in the table below.[1]
Q3: How can I detect the presence of metal ion contamination in my NTA solution?
A3: Several analytical techniques can be employed to detect and quantify metal ion contamination in your NTA solution. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are highly sensitive methods for determining the concentration of specific metal ions. For a less quantitative but quicker assessment, colorimetric assays can sometimes indicate the presence of certain metal ions.
Q4: At what pH is the chelation of metal ions by NTA most effective?
A4: The chelation of most metal ions by NTA is pH-dependent. Generally, NTA is a more effective chelator in neutral to alkaline conditions. In acidic solutions, the carboxylate groups of NTA become protonated, which competes with metal ion binding.[1]
Troubleshooting Guides
Issue 1: Unexpected Precipitation in NTA Solution
Problem: I observed unexpected precipitation when preparing or using my Trisodium NTA solution.
| Possible Cause | Troubleshooting Steps |
| Contaminating Metal Hydroxides | The pH of your solution may be in a range that causes the precipitation of metal hydroxides from contaminating metal ions. Each metal hydroxide (B78521) has a specific pH at which it is least soluble.[2][3][4][5][6] |
| Formation of Insoluble Metal-NTA Complexes | While many metal-NTA complexes are soluble, some may precipitate under specific concentration and pH conditions. |
| Low Solution Temperature | The solubility of Trisodium NTA and some metal complexes can decrease at lower temperatures, leading to precipitation. |
Issue 2: Reduced Efficacy of a Metal-Dependent Reaction
Problem: A reaction that relies on a specific metal-NTA complex is showing lower than expected yield or activity.
| Possible Cause | Troubleshooting Steps |
| Competition from Contaminating Metal Ions | If your NTA solution is contaminated with other metal ions that form stable complexes with NTA, these can compete with your target metal ion, reducing the concentration of the desired active complex.[1] |
| Incorrect pH | The formation of the desired metal-NTA complex is pH-dependent. If the pH is not optimal, the concentration of the active complex will be reduced. |
| Degradation of NTA | In the presence of strong oxidizing agents and UV light, NTA can be degraded, reducing its ability to chelate the target metal ion. |
Data Presentation
Table 1: Common Metal Impurities in Commercial this compound Monohydrate [1]
| Impurity | Typical Concentration (ppm or mg/kg) |
| Iron (Fe) | < 10 |
| Zinc (Zn) | 2 |
| Copper (Cu) | 1 |
| Lead (Pb) | 1–2 |
| Potassium (K) | 6 |
Table 2: Formation Constants of NTA with Common Metal Ions [1]
| Metal Ion | Log Kf |
| Mg2+ | 5.41 |
| Ca2+ | 6.41 |
| Mn2+ | 7.44 |
| Fe2+ | 8.83 |
| Co2+ | 10.38 |
| Zn2+ | 10.66 |
| Cd2+ | 9.8 |
| Pb2+ | 11.39 |
| Ni2+ | 11.53 |
| Cu2+ | 12.96 |
| Fe3+ | 15.87 |
| Hg2+ | 14.6 |
Note: Higher Log Kf values indicate a more stable complex.
Experimental Protocols
Protocol 1: Metal Ion Removal by Hydroxide Precipitation
This protocol is designed to remove contaminating metal ions from a Trisodium NTA solution by adjusting the pH to precipitate the metals as hydroxides.
Methodology:
-
Determine the Target pH: Based on the suspected metal contaminants and their hydroxide solubility at different pH values, determine the optimal pH for precipitation. For many divalent metals, a pH between 9 and 11 is effective.[7][8]
-
pH Adjustment: Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) to the contaminated NTA solution while continuously monitoring the pH with a calibrated pH meter.
-
Precipitation: Once the target pH is reached, stir the solution gently for 30-60 minutes to allow for the formation of metal hydroxide precipitates.
-
Separation: Separate the precipitate from the purified NTA solution using either centrifugation followed by decantation of the supernatant, or by vacuum filtration through a fine filter paper (e.g., 0.22 µm).
-
Readjust pH (Optional): If required for your application, carefully readjust the pH of the purified NTA solution back to the desired level using a suitable acid (e.g., HCl).
Workflow for Hydroxide Precipitation
Caption: Workflow for removing metal ions via hydroxide precipitation.
Protocol 2: Metal Ion Removal by Sulfide (B99878) Precipitation
This method is particularly effective for heavy metals that form highly insoluble sulfides, even in the presence of chelating agents.
Methodology:
-
pH Adjustment: Adjust the pH of the contaminated NTA solution to a range where the target metal sulfides are insoluble. This is often in the neutral to slightly acidic or alkaline range depending on the specific metal.
-
Sulfide Addition: Slowly add a solution of sodium sulfide (Na₂S) to the NTA solution while stirring. A stoichiometric amount or a slight excess relative to the contaminating metal ion concentration is typically used.
-
Precipitation: Continue stirring for 30-60 minutes to ensure complete precipitation of the metal sulfides.
-
Separation: Separate the metal sulfide precipitate from the purified NTA solution by centrifugation and decantation or by vacuum filtration.
-
Handle with Care: Sulfide reagents can release toxic hydrogen sulfide gas, especially under acidic conditions. This procedure should be performed in a well-ventilated fume hood.
Logical Relationship for Precipitation Method Selection
Caption: Decision logic for choosing a precipitation method.
Protocol 3: Analytical Quantification of Metal Ions
This outlines the general steps for quantifying metal ion contamination using ICP-MS or AAS.
Methodology:
-
Sample Preparation: Dilute the Trisodium NTA solution to be tested with high-purity deionized water to a concentration that falls within the linear range of the instrument for the suspected metals.
-
Standard Preparation: Prepare a series of calibration standards of the metal ions of interest in a matrix that mimics the diluted NTA solution to account for any matrix effects.
-
Instrumental Analysis: Analyze the prepared samples and standards according to the instrument manufacturer's instructions for ICP-MS or AAS.
-
Data Analysis: Construct a calibration curve from the standards and use it to determine the concentration of the metal ion contaminants in the NTA solution.
Experimental Workflow for Metal Ion Quantification
Caption: Workflow for quantifying metal ions in NTA solutions.
References
- 1. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciforschenonline.org [sciforschenonline.org]
- 8. INFLUENCE OF pH AND PRECIPITATING AGENT ON THE REMOVAL OF HEAVY METAL CATIONS FROM INDUSTRIAL SAMPLES [ouci.dntb.gov.ua]
Adjusting imidazole concentration for elution from Ni-NTA columns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the elution of His-tagged proteins from Nickel-Nitrilotriacetic Acid (Ni-NTA) columns by adjusting the imidazole (B134444) concentration.
Frequently Asked Questions (FAQs)
1. What is the role of imidazole in Ni-NTA chromatography?
Imidazole is a structural analog of the histidine side chain. In Ni-NTA chromatography, it is used as a competitive agent to elute His-tagged proteins from the nickel-charged resin. At low concentrations, it helps to reduce the non-specific binding of contaminating host cell proteins that have surface-exposed histidine residues.[1] At higher concentrations, it outcompetes the His-tag for binding to the Ni-NTA resin, thus eluting the target protein.
2. What are the typical starting concentrations of imidazole for washing and elution?
The optimal imidazole concentrations are protein-dependent and often require empirical optimization.[2][3] However, general starting points are:
-
Binding and Wash Buffers: 10-40 mM imidazole is commonly used to minimize the binding of untagged contaminating proteins.[4][5][6]
-
Elution Buffer: A concentration of 250-500 mM imidazole is typically sufficient to elute the His-tagged protein of interest.[5][7]
3. Should I use a step or gradient elution?
Both step and gradient elutions have their advantages:
-
Step Elution: This method uses a single, high concentration of imidazole to elute the target protein. It is a quicker method and generally results in a more concentrated protein sample.
-
Gradient Elution: This method involves a gradual increase in the imidazole concentration. It can be beneficial for optimizing elution conditions and may help to separate the target protein from contaminants that have different binding affinities to the resin.[1][8][9]
4. Can I add imidazole to my lysis buffer?
Yes, adding a low concentration of imidazole (e.g., 10-20 mM) to the lysis and binding buffer can be an effective way to prevent non-specific binding of host proteins from the start.[3][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the elution step of Ni-NTA chromatography.
Problem: No or Low Yield of Target Protein in Elution Fractions
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| His-tag is inaccessible: The tag may be buried within the protein's folded structure. | Purify under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) chloride) and subsequently refold the protein. Consider re-engineering the protein with a longer, more flexible linker between the protein and the His-tag. |
| Elution conditions are too mild: The imidazole concentration in the elution buffer may be insufficient to displace the protein from the resin.[10] | Increase the imidazole concentration in the elution buffer. For strongly binding proteins, concentrations up to 1 M or even 2 M may be necessary.[7][11] Alternatively, a decrease in pH to around 4.5 can also be used for elution, but be mindful of your protein's stability at low pH.[1][4] |
| Protein precipitated on the column: High protein concentration or inappropriate buffer conditions can lead to precipitation.[10] | Try eluting with a linear imidazole gradient instead of a step elution to reduce the instantaneous protein concentration.[10] You can also try adding non-ionic detergents (e.g., 0.2% Tween-20) or adjusting the NaCl concentration in your buffers.[10] |
| Imidazole concentration in wash buffer is too high: This can cause premature elution of the target protein.[10] | Analyze the wash fractions by SDS-PAGE to check for the presence of your target protein. If present, reduce the imidazole concentration in the wash buffer. |
| Presence of chelating or reducing agents: Agents like EDTA and DTT can strip the nickel ions from the resin, leading to poor binding.[12] | Ensure your buffers are free of chelating agents. If a reducing agent is necessary, use it at a low concentration (e.g., <5 mM β-mercaptoethanol). |
Problem: Presence of Contaminating Proteins in Elution Fractions
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient washing: Non-specifically bound proteins are not adequately removed before elution. | Increase the number of wash steps (e.g., up to 5 washes).[2] Also, ensure the resin is fully resuspended during each wash. |
| Non-specific binding of host proteins: Some host proteins naturally have histidine-rich regions.[5] | Increase the imidazole concentration in the wash buffer incrementally (e.g., in 10 mM steps) to find the optimal concentration that removes contaminants without eluting the target protein.[2] |
| Non-specific ionic interactions: Charged proteins may interact with the resin. | Increase the NaCl concentration in the wash buffer (up to 1 M) to disrupt these interactions.[2][6] |
| Hydrophobic interactions: Hydrophobic proteins may be binding non-specifically to the resin. | Add non-ionic detergents (e.g., 0.05-0.1% Triton X-100 or Tween 20) or glycerol (B35011) (up to 20%) to the wash and elution buffers.[2][10] |
| Contaminants are associated with the target protein: Chaperones or other interacting proteins may co-purify.[10] | Consider adding detergents or reducing agents during cell lysis to disrupt these interactions.[10] A secondary purification step, such as size-exclusion or ion-exchange chromatography, may be necessary.[10] |
Quantitative Data Summary
The optimal imidazole concentration is highly dependent on the specific protein being purified. The following table provides a general guideline for imidazole concentrations at different stages of Ni-NTA chromatography.
| Chromatography Stage | Imidazole Concentration Range (mM) | Purpose |
| Binding Buffer | 10 - 40 | Reduce non-specific binding of host proteins.[4][5] |
| Wash Buffer | 20 - 50 | Remove weakly bound contaminating proteins.[4][13] |
| Elution Buffer | 250 - 500 | Elute the His-tagged target protein.[4][5][7] |
| Stringent Elution | > 500 - 2000 | Elute very tightly bound proteins.[7][11] |
Experimental Protocols
Protocol: Optimization of Imidazole Concentration for Elution
This protocol describes a general method for optimizing the imidazole concentration for washing and eluting a novel His-tagged protein.
-
Prepare a series of buffers:
-
Lysis Buffer: (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffers: Prepare a series of wash buffers with increasing imidazole concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM imidazole in a base buffer of 50 mM NaH2PO4, 300 mM NaCl, pH 8.0).
-
Elution Buffer: (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). A higher concentration (e.g., 500 mM) can also be prepared.
-
-
Equilibrate the Ni-NTA column: Equilibrate the column with 5-10 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate: Apply the cleared cell lysate containing the His-tagged protein to the column.
-
Wash with increasing imidazole concentrations:
-
Wash the column with 5-10 CV of Lysis Buffer (containing 10 mM imidazole). Collect the flow-through.
-
Sequentially wash the column with 5-10 CV of each of the prepared Wash Buffers (20 mM, 40 mM, 60 mM, etc.). Collect each wash fraction separately.
-
-
Elute the target protein: Elute the protein with 5-10 CV of Elution Buffer. Collect the eluate in fractions.
-
Analyze the fractions: Analyze all collected fractions (flow-through, washes, and elutions) by SDS-PAGE to determine:
-
The imidazole concentration at which the target protein starts to elute.
-
The imidazole concentration that effectively removes the majority of contaminants without significantly eluting the target protein.
-
-
Optimize further: Based on the SDS-PAGE results, you can refine the imidazole concentrations for your standard protocol. For example, if your protein starts to elute at 60 mM imidazole, a wash with 40 mM imidazole would be appropriate.
Visualizations
Caption: General workflow for His-tagged protein purification using Ni-NTA chromatography.
Caption: A decision tree for troubleshooting common elution problems in Ni-NTA chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 4. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]
- 5. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
Minimizing non-specific binding in Ni-NTA protein purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding during Ni-NTA purification of His-tagged proteins.
Troubleshooting Guides & FAQs
Q1: I am observing a high amount of contaminating proteins in my elution fraction. What is the first thing I should optimize?
A1: The first and most critical parameter to optimize is the imidazole (B134444) concentration in your lysis and wash buffers.[1][2][3][4] Imidazole competes with the His-tag for binding to the Ni-NTA resin, and including a low concentration in your lysis and wash buffers can significantly reduce the binding of host proteins with low affinity for the resin.
Experimental Protocol: Imidazole Optimization
-
Prepare a range of buffers: Prepare lysis and wash buffers containing varying concentrations of imidazole (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).[1][5] It is crucial to pH-adjust the buffers after adding imidazole, as it can alter the pH.[6][7]
-
Small-scale purification: Perform small-scale pilot purifications with your protein of interest using each imidazole concentration.
-
Analyze results: Run SDS-PAGE gels of the elution fractions from each condition to determine the optimal imidazole concentration that removes the most contaminants without significantly reducing the yield of your target protein.[8]
Q2: Increasing imidazole concentration is reducing my target protein yield. What other buffer components can I adjust?
A2: Besides imidazole, you can optimize the salt concentration, pH, and include various additives to your buffers to minimize non-specific binding.
-
Salt Concentration: Increasing the sodium chloride (NaCl) concentration in your lysis and wash buffers can disrupt non-specific ionic interactions between contaminating proteins and the resin.[1][2] Concentrations can be tested in a range from 300 mM up to 1-2 M.[2][5][9][10]
-
pH: The pH of your buffers is crucial for efficient binding of the His-tag. The optimal binding pH is typically between 7.5 and 8.0.[11] At lower pH values (below pH 7), the histidine residues become protonated, which weakens their interaction with the nickel ions, potentially leading to elution.[6][7][11][12] You can perform a pH screen to find the optimal balance for binding your target protein while minimizing contaminant binding.
-
Additives: Various additives can be included in the buffers to reduce different types of non-specific interactions:
-
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (typically at 0.05-2%) can help to reduce hydrophobic interactions.[1][2][13]
-
Glycerol (B35011): Adding glycerol (up to 50%) can help to reduce hydrophobic interactions and can also stabilize your protein.[2]
-
Reducing Agents: To prevent the co-purification of proteins that form disulfide bonds with your target protein, you can add reducing agents.[2] It is important to use them at concentrations compatible with the Ni-NTA resin.
-
Q3: My protein precipitates on the column or after elution. How can I prevent this?
A3: Protein precipitation during or after Ni-NTA purification can be caused by several factors, including high protein concentration, buffer composition, and instability of the protein itself.
-
Buffer Composition:
-
Ensure the pH of your elution buffer is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.[14]
-
Consider using alternative buffers to phosphate, such as Tris or HEPES, which are more soluble at lower temperatures.[14]
-
Including additives like glycerol (e.g., 10-20%) or L-Arginine (50-100 mM) in your elution buffer can help to increase protein stability and prevent aggregation.[14]
-
-
Elution Strategy: Elute your protein in a larger volume to reduce its final concentration.
-
Chelating Agents: Leached nickel ions from the resin can sometimes promote protein aggregation.[15] Adding a small amount of a chelating agent like EDTA to your elution collection tubes (not to the buffers applied to the column) can chelate these free nickel ions.[15]
Q4: I'm still getting contaminants. What other strategies can I try?
A4: If optimizing buffer conditions is not sufficient, consider the following:
-
Increase Wash Steps: Performing additional or more stringent wash steps can help to remove persistent contaminants.[1]
-
Use a Longer His-tag: Increasing the number of histidine residues from 6 to 8 or 10 can increase the binding affinity of your target protein, allowing for more stringent wash conditions.[5]
-
Reduce the Amount of Resin: Using an excessive amount of Ni-NTA resin can lead to increased non-specific binding. Try to match the amount of resin to the expected yield of your His-tagged protein.[2]
-
Alternative Resins: Consider using a different immobilized metal affinity chromatography (IMAC) resin, such as one charged with cobalt (Co-NTA). Cobalt resins can sometimes offer higher specificity, resulting in a purer product, although potentially with a lower yield.[16][17][18]
-
Secondary Purification Step: For very high purity requirements, a second purification step, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), is often necessary after the initial Ni-NTA purification.[4][8]
Data Presentation
Table 1: Recommended Buffer Component Concentrations for Minimizing Non-Specific Binding
| Component | Lysis & Binding Buffer | Wash Buffer | Elution Buffer | Purpose |
| Imidazole | 10-20 mM[2] | 20-50 mM[5] | 250-500 mM | Competes with His-tag for binding |
| NaCl | 300-500 mM | 300 mM - 1 M[1] | 300-500 mM | Reduces ionic interactions |
| pH | 7.5 - 8.0[11] | 7.5 - 8.0[11] | 7.5 - 8.0[11] | Optimal for His-tag binding |
| Tween-20 / Triton X-100 | 0.05-2%[2] | 0.05-2%[2] | Optional | Reduces hydrophobic interactions |
| Glycerol | up to 50%[2] | up to 50%[2] | 10-20%[14] | Reduces hydrophobic interactions, stabilizes protein |
| β-mercaptoethanol | up to 20 mM[2] | up to 20 mM[2] | Optional | Reduces disulfide bonds |
| TCEP | 0.5-1 mM[14][19] | 0.5-1 mM[14][19] | Optional | Reduces disulfide bonds (more stable than BME/DTT) |
Experimental Protocols
Protocol: Ni-NTA Resin Regeneration
It is recommended to regenerate the Ni-NTA resin after 1-5 uses, or when a color change from blue to brown/gray is observed.[20][21]
-
Wash: Wash the column with 3-5 column volumes of water.[22]
-
Strip: To remove the bound nickel ions, wash the column with 3-5 column volumes of 100 mM EDTA, pH 8.0.[22] The resin should turn white.
-
Wash: Wash the column with 5 column volumes of water to remove the EDTA.[22]
-
Base Wash: Wash with 1 column volume of 0.2 M NaOH.[22]
-
Wash: Wash again with 5 column volumes of water.[22]
-
Recharge: Recharge the resin by washing with 2 column volumes of 0.1 M NiSO₄ or NiCl₂.[22] The resin should turn blue again.
-
Final Wash: Wash the column with 5 column volumes of water to remove excess nickel ions.[22]
-
Storage: For storage, equilibrate the resin with 20% ethanol.[22]
Visualizations
Caption: Troubleshooting workflow for minimizing non-specific binding.
This guide provides a starting point for troubleshooting and optimizing your Ni-NTA protein purification. Remember that the optimal conditions are often protein-dependent and may require empirical determination.
References
- 1. neb.com [neb.com]
- 2. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. His tag protein purification problem - Protein Expression and Purification [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. protocol-online.org [protocol-online.org]
- 20. cube-biotech.com [cube-biotech.com]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. alburse.org [alburse.org]
Technical Support Center: NTA-Metal Complex Stability in the Presence of Reducing Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of reducing agents in the purification of His-tagged proteins using Nitrilotriacetic Acid (NTA)-metal affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are reducing agents necessary in my protein purification buffers?
A1: Reducing agents are crucial for preventing the oxidation of cysteine residues within your protein of interest. The cytoplasm of cells is a reducing environment, and when proteins are extracted, they are exposed to oxidizing conditions. This can lead to the formation of incorrect disulfide bonds, leading to protein aggregation and loss of function. Adding a reducing agent to your buffers maintains the protein in its reduced, native state.
Q2: Which reducing agents are compatible with Ni-NTA resins?
A2: The most commonly used reducing agents in protein purification are Dithiothreitol (DTT), β-mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP). However, their compatibility with Ni-NTA resins varies significantly. TCEP is generally the most recommended as it does not reduce the nickel ions on the resin.[1][2] BME is moderately compatible, while DTT is the least compatible and can cause issues.[1][2]
Q3: What happens if I use an incompatible reducing agent or too high a concentration?
A3: Using a strong reducing agent like DTT, or a high concentration of BME, can reduce the nickel ions (Ni²⁺) chelated by the NTA resin to metallic nickel (Ni⁰).[1][2] This reduction compromises the binding capacity of the resin and can lead to a visible discoloration, often turning the resin brown or black.[1]
Q4: Can I regenerate a Ni-NTA column that has been discolored by a reducing agent?
A4: In some cases, it is possible to regenerate a discolored column. The process typically involves stripping the reduced nickel and any bound protein from the resin with a strong chelator like EDTA, followed by washing and recharging the column with a fresh nickel solution. However, severe reduction may permanently damage the resin.
Q5: Are there any alternatives to Ni-NTA that are more resistant to reducing agents?
A5: Yes, some specialized chromatography resins are designed to be more resistant to reducing agents. For instance, cobalt-based IMAC resins (Co-NTA) can sometimes offer better performance in the presence of reducing agents, although they may have a lower overall binding capacity compared to Ni-NTA. Additionally, some commercially available Ni-NTA resins are engineered for enhanced tolerance to reducing agents.
Troubleshooting Guides
Issue 1: My Ni-NTA resin has turned brown/black after equilibration with a buffer containing a reducing agent.
-
Possible Cause: The reducing agent in your buffer has reduced the Ni²⁺ ions on the resin. This is a common issue with DTT and, to a lesser extent, with higher concentrations of BME.[1]
-
Solution:
-
Immediate Action: If you are in the middle of a purification, proceed with caution, but be aware that the binding capacity of your column may be compromised.
-
For future purifications:
-
If you must use BME, ensure the concentration is as low as possible while still being effective for your protein (typically ≤ 20 mM).[2]
-
Avoid using DTT with standard Ni-NTA resins. If DTT is essential, use the lowest effective concentration (ideally ≤ 1 mM) and be prepared for reduced performance.[2] Some specialized resins tolerate higher DTT concentrations.
-
Issue 2: My His-tagged protein is not binding, or binding poorly, to the Ni-NTA column in the presence of a reducing agent.
-
Possible Cause 1: The His-tag is inaccessible. The tag may be buried within the folded protein, preventing its interaction with the Ni-NTA resin.
-
Solution 1:
-
Perform a trial purification under denaturing conditions (e.g., using 8M urea (B33335) or 6M guanidinium (B1211019) hydrochloride). If the protein binds under these conditions, it indicates a hidden tag. You can then choose to purify under denaturing conditions and refold the protein later.
-
Consider re-engineering your protein to include a longer, flexible linker between the protein and the His-tag.
-
-
Possible Cause 2: The reducing agent has compromised the resin. As described above, reduction of the nickel ions will lead to poor binding of your His-tagged protein.
-
Solution 2: Refer to the solutions for "Issue 1".
-
Possible Cause 3: Incorrect buffer composition. Other components in your buffer, such as chelating agents (e.g., EDTA), can strip the nickel from the column. The pH of the buffer is also critical for binding.
-
Solution 3:
-
Ensure your buffers are free from EDTA or other strong chelators.
-
Verify that the pH of your binding buffer is appropriate for His-tag binding (typically pH 7.5-8.0).
-
Data Presentation
Table 1: Compatibility of Common Reducing Agents with Standard Ni-NTA Resins
| Reducing Agent | Recommended Max. Concentration | Observed Effects on Ni-NTA Resin | Notes |
| Dithiothreitol (DTT) | ≤ 1-2 mM[1] | High potential for resin discoloration (browning/blackening) due to Ni²⁺ reduction, leading to decreased binding capacity.[1] | Not generally recommended for standard Ni-NTA. Some specialized resins may tolerate up to 10 mM. |
| β-mercaptoethanol (BME) | ≤ 20 mM[2] | Can cause some discoloration at higher concentrations, but is generally more compatible than DTT.[1] | A commonly used and more economical alternative to TCEP. |
| Tris(2-carboxyethyl)phosphine (TCEP) | ≤ 5 mM[2] | Generally does not reduce Ni²⁺ ions and does not cause resin discoloration.[1] | The most compatible, but also the most expensive option. Odorless and more stable over a wider pH range. |
Experimental Protocols
Protocol 1: General His-Tagged Protein Purification under Native Conditions with a Reducing Agent
This protocol provides a general framework. Optimization of buffer components, especially imidazole (B134444) and reducing agent concentrations, is recommended for each specific protein.
Materials:
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0. Add fresh reducing agent just before use (e.g., 1 mM TCEP or 5 mM BME).
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0. Add fresh reducing agent.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0. Add fresh reducing agent.
-
Ni-NTA Agarose Resin
-
Chromatography Column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CVs) of Lysis Buffer (containing the reducing agent).
-
Protein Binding: Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min).
-
Washing: Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 5-10 CVs of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
Mandatory Visualization
Caption: Interaction of His-tagged protein with Ni-NTA and the disruptive effect of a strong reducing agent.
Caption: A troubleshooting workflow for poor protein binding during Ni-NTA purification with reducing agents.
References
Validation & Comparative
A Comparative Analysis of Trisodium Nitrilotriacetate (NTA) and EDTA for Copper Ion Sequestration
For researchers, scientists, and professionals in drug development, the efficient removal of metal ion contaminants is a critical concern. Copper (Cu²⁺), while an essential trace element, can be toxic at elevated concentrations and interfere with various chemical and biological processes. This guide provides an objective comparison of two common chelating agents, Trisodium Nitrilotriacetate (NTA) and Ethylenediaminetetraacetic acid (EDTA), for the removal of copper ions from aqueous solutions. The comparison is supported by a summary of experimental data and detailed experimental protocols.
Performance Comparison: NTA vs. EDTA for Copper Ion Removal
This compound (NTA) and Ethylenediaminetetraacetic acid (EDTA) are both aminopolycarboxylic acids capable of forming stable complexes with metal ions, including copper. The primary difference in their structure lies in the number of chelation sites; EDTA is a hexadentate ligand, meaning it can form six bonds with a metal ion, while NTA is a tetradentate ligand, forming four bonds. This structural difference significantly influences their chelating strength and efficiency in copper removal.
Generally, EDTA exhibits a higher affinity for copper ions compared to NTA, as reflected in their stability constants (log K). The log K value for the Cu-EDTA complex is approximately 18.8, indicating a very stable complex.[1][2] While a specific log K value for Cu-NTA was not found in the immediate search results, it is generally understood to be lower than that of Cu-EDTA. This higher stability of the Cu-EDTA complex often translates to more effective copper removal under certain conditions.
Experimental studies have demonstrated the high efficiency of both chelators. For instance, in a study using membrane filtration, the removal efficiency for Cu-EDTA chelates was higher than 97% under specific conditions, while for Cu-NTA chelates, it was over 96%.[3] However, the optimal conditions for each chelating agent, such as pH and the molar ratio of chelating agent to copper ion, can vary.
The pH of the solution plays a crucial role in the chelation process. The effectiveness of both NTA and EDTA is pH-dependent, as the protonation of the carboxylate and amine groups affects their ability to bind to the metal ion. For EDTA, significant copper removal has been observed over a wide pH range.[4] One study showed effective removal of EDTA-chelated copper at a pH of 3.0.[5] Another study indicated that for the removal of Cu(II) using an EDTA-functionalized adsorbent, the optimal pH range was 5-6.[6]
Quantitative Data Summary
The following table summarizes key quantitative data comparing the performance of NTA and EDTA in copper ion removal, based on available experimental findings.
| Parameter | This compound (NTA) | Ethylenediaminetetraacetic acid (EDTA) | Source(s) |
| Log K (Stability Constant) of Copper Complex | Lower than EDTA | ~18.8 | [1][2] |
| Reported Removal Efficiency | >96% (at pH 4, specific conditions) | >97% (at pH 4, specific conditions) | [3] |
| Optimal pH Range | Generally effective in acidic to neutral pH | Effective over a wide pH range, with optimals often in the acidic to slightly alkaline region (e.g., pH 3.0, pH 5-6) | [4][5][6] |
Experimental Protocols
While specific, detailed protocols for a direct comparative study were not available in the search results, the following are representative experimental methodologies for assessing copper ion removal using NTA and EDTA in a laboratory setting.
Batch Adsorption Study for Copper Ion Removal
This protocol outlines a typical batch experiment to determine the copper removal efficiency of NTA and EDTA.
Materials:
-
Stock solution of Copper (II) sulfate (B86663) (CuSO₄·5H₂O) of known concentration (e.g., 1000 mg/L).
-
Solutions of this compound (NTA) and Ethylenediaminetetraacetic acid (EDTA) of known concentrations (e.g., 0.1 M).
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment (e.g., 0.1 M).
-
Deionized water.
-
Conical flasks or beakers.
-
Orbital shaker.
-
pH meter.
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for copper analysis.
Procedure:
-
Preparation of Copper Solutions: Prepare a series of copper solutions of a desired initial concentration (e.g., 50 mg/L) by diluting the stock solution with deionized water.
-
pH Adjustment: Adjust the pH of the copper solutions to the desired experimental values (e.g., 3, 5, 7, 9) using HCl or NaOH.
-
Addition of Chelating Agent: To separate flasks containing the pH-adjusted copper solutions, add a specific volume of the NTA or EDTA solution to achieve a desired molar ratio of chelating agent to copper ion (e.g., 1:1, 2:1).
-
Equilibration: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 60 minutes) at a constant temperature (e.g., 25 °C).
-
Sample Collection and Analysis: After the equilibration period, withdraw a sample from each flask.
-
Copper Concentration Measurement: Determine the final concentration of copper in the supernatant using AAS or ICP-OES.
-
Calculation of Removal Efficiency: Calculate the percentage of copper removed using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where:
-
C₀ = Initial copper concentration (mg/L)
-
Cₑ = Final (equilibrium) copper concentration (mg/L)
-
Membrane Filtration for Removal of Copper-Chelate Complexes
This protocol is based on the methodology for removing pre-formed copper-chelate complexes.
Materials:
-
Solutions of Cu-NTA and Cu-EDTA complexes of known concentrations.
-
Ultrafiltration membrane (e.g., regenerated cellulose).
-
Stirred ultrafiltration cell.
-
Nitrogen gas supply.
-
pH meter.
-
AAS or ICP-OES.
Procedure:
-
Preparation of Chelate Solutions: Prepare aqueous solutions containing the Cu-NTA and Cu-EDTA complexes at the desired concentrations.
-
pH Adjustment: Adjust the pH of the feed solutions to the target experimental value.
-
Filtration: Place a known volume of the feed solution into the stirred ultrafiltration cell.
-
Pressurization: Pressurize the cell with nitrogen gas to a specific transmembrane pressure.
-
Permeate Collection: Collect the permeate (the liquid that passes through the membrane) over a set period.
-
Analysis: Measure the copper concentration in both the initial feed solution and the collected permeate using AAS or ICP-OES.
-
Calculation of Rejection Coefficient: Calculate the rejection coefficient (R) as a measure of removal efficiency: R (%) = [1 - (Cₚ / Cբ)] x 100 Where:
-
Cₚ = Copper concentration in the permeate
-
Cբ = Copper concentration in the feed
-
Visualizing the Chelation Mechanism
The following diagrams, generated using the DOT language, illustrate the fundamental chelation mechanisms of NTA and EDTA with a copper ion.
Caption: Chelation of a copper ion by NTA and EDTA to form stable complexes.
Conclusion
Both this compound and EDTA are effective chelating agents for the removal of copper ions from aqueous solutions. EDTA generally forms a more stable complex with copper due to its hexadentate nature, which can lead to higher removal efficiencies under a broader range of conditions. However, the choice between NTA and EDTA may also depend on other factors such as cost, biodegradability, and the specific requirements of the application. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and optimize the conditions for efficient copper ion sequestration.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EDTA effect on the removal of Cu(II) onto TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient removal of Cu( ii ) from aqueous solution using a novel magnetic EDTA functionalized CoFe 2 O 4 - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26821H [pubs.rsc.org]
NTA vs. IDA Resins: A Comparative Guide to Purity and Yield in His-Tag Protein Purification
For researchers and professionals in drug development, the efficient purification of recombinant proteins is a critical step. The polyhistidine (His-tag) system is the most widely used method for affinity purification of proteins, primarily due to its versatility and ease of use. The choice of chelating resin is a crucial factor that can significantly impact the final purity and yield of the target protein. This guide provides an objective comparison of the two most common types of resins used in Immobilized Metal Affinity Chromatography (IMAC): Nitrilotriacetic acid (NTA) and Iminodiacetic acid (IDA) resins.
The fundamental difference between NTA and IDA lies in their structure as chelating agents that immobilize metal ions (typically Ni²⁺ or Co²⁺) to the chromatography matrix.[1][2][3] NTA is a tetradentate chelator, meaning it uses four coordination sites to bind the metal ion, leaving two sites free to interact with the His-tag.[3][4][5][6] In contrast, IDA is a tridentate chelator, binding the metal ion with three sites and leaving three sites available for protein interaction.[3][4] This structural difference has significant implications for the performance of each resin in terms of binding capacity, protein purity, and resistance to interfering agents.
Key Performance Metrics: Purity and Yield
The selection between NTA and IDA often represents a trade-off between achieving the highest possible purity and maximizing the overall yield of the target protein.
NTA resins are generally recognized for yielding proteins of higher purity.[2] The stronger coordination of the metal ion by the tetradentate NTA ligand results in lower metal ion leaching, which can be a concern for downstream applications.[1][2] This stronger binding also contributes to a higher specificity for the His-tag, reducing the co-purification of host cell proteins that may have patches of histidine residues on their surface.[6]
IDA resins , on the other hand, often exhibit a higher binding capacity.[1][4] With three available sites for interaction with the His-tag, IDA resins can theoretically bind more protein per volume of resin.[4] This can be advantageous when the primary goal is to obtain a large quantity of the target protein and downstream polishing steps can be employed to remove impurities. However, the weaker coordination of the metal ion can lead to increased metal leaching and lower purity of the eluted protein.[1][4]
Quantitative Data Summary
The following table summarizes experimental data comparing the binding capacity of Ni-NTA and Ni-IDA resins for different His-tagged proteins.
| Resin Type | Target Protein | Binding Capacity (mg/mL of resin) | Reference |
| Ni-NTA | IL-1β-His | 22 | [7] |
| Ni-IDA | IL-1β-His | 21 | [7] |
| Ni-NTA | JNK1-His | 61 | [7] |
| Ni-IDA | JNK1-His | 100 | [7] |
| Ni-NTA | GFP-His | 80 | [7] |
| Ni-IDA | GFP-His | 100 | [7] |
Note: Binding capacity can be highly dependent on the specific protein, expression levels, and the experimental conditions.
Experimental Protocols
Below are detailed, generalized protocols for the purification of a His-tagged protein using NTA and IDA resins under native conditions. These protocols are intended to serve as a starting point and may require optimization for specific proteins.
I. Cell Lysis
-
Thaw the cell pellet (e.g., from a 1 L E. coli culture) on ice for 15 minutes.
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
-
Lysis Buffer Composition: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
-
(Optional) Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble His-tagged protein.
II. Protein Binding
For both NTA and IDA resins:
-
Equilibrate the required amount of resin (e.g., 1-2 mL of 50% slurry per 10-20 mg of expected protein) by washing it twice with 5-10 bed volumes of Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin in a suitable tube.
-
Incubate on a rotator at 4°C for 1-2 hours to allow for binding of the His-tagged protein to the resin.
III. Washing
-
Pellet the resin by centrifugation at 500 x g for 5 minutes. Carefully remove the supernatant.
-
Wash the resin with 10-20 bed volumes of Wash Buffer.
-
Wash Buffer Composition: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
-
Repeat the wash step at least two more times to remove non-specifically bound proteins.
IV. Elution
-
After the final wash, remove the supernatant.
-
Add 1-2 bed volumes of Elution Buffer to the resin.
-
Elution Buffer Composition: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
-
-
Incubate for 10-15 minutes at 4°C with gentle agitation.
-
Pellet the resin by centrifugation at 500 x g for 5 minutes.
-
Carefully collect the supernatant, which contains the purified His-tagged protein.
-
Repeat the elution step 1-2 more times and collect the fractions separately.
-
Analyze the eluted fractions by SDS-PAGE to assess purity and pool the fractions containing the protein of interest.
Visualizing the Workflow and Chemical Differences
To better understand the processes and the key structural differences between NTA and IDA, the following diagrams have been generated.
Caption: A generalized workflow for His-tag protein purification.
Caption: Chelation of Ni²⁺ by NTA and IDA ligands.
Conclusion
The choice between NTA and IDA resins for His-tag protein purification is dependent on the specific goals of the experiment. For applications where the highest purity is paramount, such as structural biology or functional assays, NTA resins are generally the preferred choice.[2] Conversely, if the primary objective is to maximize the yield of the target protein for applications like antibody production, and subsequent purification steps are planned, IDA resins may be more suitable due to their higher binding capacity.[1][4] It is often beneficial to perform small-scale pilot experiments with both types of resins to determine the optimal choice for a particular His-tagged protein.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. cube-biotech.com [cube-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. How to choose the right his-tagged purification resin [takarabio.com]
- 5. iba-lifesciences.com [iba-lifesciences.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. cube-biotech.com [cube-biotech.com]
A Comparative Analysis of NTA and Citrate as Biodegradable Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Nitrilotriacetic Acid (NTA) and Citrate (B86180) as biodegradable chelating agents. The following sections present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and toxicological pathways.
Executive Summary
Both Nitrilotriacetic Acid (NTA) and Citrate are effective and biodegradable alternatives to traditional, more persistent chelating agents like EDTA. Citrate, a naturally occurring organic acid, is widely recognized for its excellent biodegradability and low toxicity profile. NTA, a synthetic aminopolycarboxylic acid, also demonstrates ready biodegradability and strong chelation capabilities, particularly for certain metal ions. The choice between NTA and Citrate will depend on the specific application, including the target metal ions, required chelation strength at a given pH, and the acceptable ecotoxicological profile.
Data Presentation
Chelation Efficiency: Stability Constants
The stability constant (Log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher Log K value indicates a more stable complex.
| Metal Ion | NTA (Log K) | Citrate (Log K) |
| Ca²⁺ | 6.4 | 3.5 |
| Mg²⁺ | 5.4 | 3.4 |
| Fe³⁺ | 15.9 | 11.4 |
| Cu²⁺ | 12.7 | 6.1 |
| Zn²⁺ | 10.7 | 5.0 |
| Ni²⁺ | 11.5 | 5.5 |
| Pb²⁺ | 11.4 | 6.5 |
| Cd²⁺ | 9.8 | 4.8 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are representative figures from published literature.
Biodegradability: OECD 301 Guidelines
Both NTA and Citrate are classified as "readily biodegradable" according to the Organization for Economic Co-operation and Development (OECD) guidelines. This classification is based on their ability to be mineralized by microorganisms in a relatively short period.
| Chelating Agent | OECD Test Method | Biodegradation (%) | Time (days) | Classification |
| NTA | OECD 301B | >60% | <10 day window within 28 days | Readily Biodegradable |
| Trisodium (B8492382) Citrate | OECD 301B | 97% | 28 | Readily Biodegradable[1] |
| Trisodium Citrate | OECD 301E | 100% | 19 | Readily Biodegradable[1] |
Ecotoxicity: Acute Toxicity to Aquatic Organisms
The acute toxicity is often evaluated by determining the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population over a specified period.
| Chelating Agent | Organism | Exposure Time | LC50 (mg/L) |
| NTA (as trisodium salt) | Daphnia magna (Water Flea) | 21 days | 98 - 955 |
| Trisodium Citrate | Daphnia magna (Water Flea) | 24 hours | 1,535[1] |
| Trisodium Citrate | Leuciscus idus (Golden orfe) | 48 hours | 440[1] |
Experimental Protocols
Determination of Chelation Capacity by Potentiometric Titration
Objective: To quantify the metal chelation capacity of NTA and citrate.
Materials:
-
pH meter with a combination glass electrode or a metal ion-selective electrode.
-
Automated titrator or manual burette.
-
Standardized solution of a metal salt (e.g., 0.1 M CuSO₄).
-
Standardized solutions of NTA and sodium citrate (e.g., 0.1 M).
-
pH buffers for calibration.
-
Deionized water.
-
Stir plate and stir bar.
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0). If using an ion-selective electrode, calibrate it according to the manufacturer's instructions with standard solutions of the metal ion.
-
Sample Preparation: Accurately pipette a known volume of the chelating agent solution into a beaker. Dilute with a known volume of deionized water.
-
Titration Setup: Place the beaker on the stir plate, add a stir bar, and immerse the calibrated electrode in the solution.
-
Titration: Begin adding the standardized metal salt solution in small increments. After each addition, allow the potential reading to stabilize and record the potential (in mV or pH) and the volume of titrant added.
-
Endpoint Determination: Continue the titration past the equivalence point, which is indicated by a sharp change in potential. The equivalence point can be determined from the inflection point of the titration curve (a plot of potential vs. volume of titrant) or by plotting the first or second derivative of the curve.[2][3]
-
Calculation: The metal chelation capacity is calculated from the volume of the metal salt solution required to reach the equivalence point and the known concentrations of the solutions.
Assessment of Ready Biodegradability by OECD 301B (CO₂ Evolution Test)
Objective: To determine the ultimate biodegradability of NTA and citrate by measuring the amount of CO₂ produced.
Materials:
-
Biometer flasks or similar vessels.
-
CO₂-free air supply.
-
CO₂-absorbent solution (e.g., Ba(OH)₂ or NaOH).
-
Activated sludge from a municipal wastewater treatment plant as the inoculum.
-
Mineral medium as specified in OECD 301B.
-
Test substances (NTA and citrate).
-
Reference substance (e.g., sodium benzoate).
-
Titration equipment or an inorganic carbon analyzer.
Procedure:
-
Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301B guideline.
-
Inoculum Preparation: Collect fresh activated sludge, and prepare it as described in the guideline to obtain a suitable microbial inoculum.
-
Test Setup: For each test substance, set up replicate flasks containing the mineral medium, the inoculum, and the test substance at a concentration of 10-20 mg of dissolved organic carbon (DOC) per liter. Also, prepare blank flasks (inoculum only) and reference control flasks (inoculum + reference substance).[4]
-
Incubation: Incubate the flasks in the dark or diffuse light at a constant temperature (20-24°C) for 28 days.[4] Aerate the flasks with CO₂-free air, and pass the effluent gas through a CO₂-absorbent solution.
-
CO₂ Measurement: At regular intervals, measure the amount of CO₂ produced by titrating the remaining absorbent in the CO₂ traps or by using an inorganic carbon analyzer.
-
Calculation of Biodegradation: Calculate the percentage of biodegradation by comparing the cumulative amount of CO₂ produced from the test substance (corrected for the CO₂ from the blank) with the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete mineralization of the test substance.
-
Evaluation: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.[4]
Mandatory Visualization
NTA-Induced Cellular Toxicity Pathway
Caption: NTA-Induced Cellular Toxicity Pathway.
Citrate-Induced Hypocalcemia Pathway
Caption: Citrate-Induced Hypocalcemia Pathway.
Experimental Workflow for Biodegradability Testing (OECD 301B)
Caption: OECD 301B Biodegradability Test Workflow.
References
A Comparative Guide to HPLC and Alternative Methods for the Quantification of Trisodium Nitrilotriacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the accurate quantification of Trisodium (B8492382) Nitrilotriacetate (NTA). Trisodium NTA is a widely used chelating agent in various pharmaceutical and industrial applications, making its precise measurement critical for quality control, formulation development, and stability studies.
This document details the experimental protocols and performance data for reversed-phase HPLC, ion chromatography, and gas chromatography, offering a comparative overview to aid in selecting the most suitable method for your specific analytical needs.
Comparison of Analytical Methods for Trisodium NTA Quantification
The following table summarizes the performance characteristics of different analytical methods for the quantification of Trisodium NTA. While specific performance data can vary based on the instrument and exact experimental conditions, this table provides a comparative overview based on available data and typical method performance.
| Parameter | HPLC with UV Detection (Post-derivatization) | Reversed-Phase HPLC | Ion Chromatography | Gas Chromatography (GC-MS) |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% | 103 - 115%[1] |
| Precision (% RSD) | < 2% | < 2% | < 5% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~10 µg/L | 0.006 mg/L[1] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~30 µg/L | Not explicitly stated |
| Throughput | Moderate | Moderate | High | Low to Moderate |
| Sample Preparation | Derivatization required | Minimal | Minimal | Derivatization required |
| Instrumentation | HPLC with UV/Vis Detector | HPLC with UV/Vis Detector | Ion Chromatograph | GC-MS |
Note: Some of the validation parameters in the table are based on typical performance characteristics for the respective analytical techniques when specific data for Trisodium NTA was not available in the searched literature.
Experimental Protocols
Method 1: HPLC with UV Detection after Complexation with Iron(III)
This method involves the formation of a stable complex between NTA and iron(III), which can then be detected by UV-Vis spectrophotometry.
1. Preparation of Solutions:
-
NTA Standard Stock Solution (1 mg/mL): Accurately weigh 5 mg of Trisodium Nitrilotriacetate and dissolve it in a 5 mL volumetric flask with deionized water, using sonication if necessary.[2]
-
Iron(III) Chloride Solution (10 mg/mL): Accurately weigh 50 mg of FeCl₃ and dissolve it in a 5 mL volumetric flask with deionized water.[2]
2. Sample Preparation:
-
Mix 100 µL of the NTA standard or sample solution, 100 µL of the Iron(III) chloride solution, and 800 µL of deionized water.
-
Vortex the mixture and transfer it to an HPLC vial.
3. Chromatographic Conditions:
-
Column: Newcrom BH[2]
-
Mobile Phase: An isocratic mixture of water and acetonitrile (B52724) (MeCN).[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 260 nm
4. Analysis:
-
Construct a calibration curve by plotting the peak area of the Fe(III)-NTA complex against the concentration of the NTA standards.
-
Determine the concentration of NTA in the sample by comparing its peak area to the calibration curve.
Method 2: Reversed-Phase HPLC
This method allows for the direct analysis of Trisodium NTA without derivatization.
1. Preparation of Solutions:
-
NTA Standard Stock Solution (1 mg/mL): Prepare as described in Method 1.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[3]
2. Sample Preparation:
-
Dilute the sample containing Trisodium NTA with the mobile phase to a concentration within the calibration range.
3. Chromatographic Conditions:
-
Column: Newcrom R1[3]
-
Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid).[3] The exact ratio should be optimized for the specific column and instrument.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
4. Analysis:
-
Generate a calibration curve with a series of NTA standards.
-
Quantify the NTA concentration in the sample based on the calibration curve.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization of NTA to increase its volatility for gas chromatography.
1. Derivatization (Esterification):
-
NTA is converted to its trimethyl, tri-n-propyl, or tri-n-butyl ester. For example, by reacting with n-propyl-HCl or n-butyl-HCl solutions.[1]
2. Sample Preparation:
-
The derivatized sample is extracted into a suitable organic solvent.
3. GC-MS Conditions:
-
Column: A suitable capillary column, such as one with a non-polar stationary phase.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: An optimized temperature gradient to separate the NTA ester from other components.
-
MS Detection: Electron Ionization (EI) with scanning in the appropriate mass range.
4. Analysis:
-
A calibration curve is prepared using derivatized NTA standards.
-
The concentration of NTA in the sample is determined by comparing the peak area of the derivatized NTA to the calibration curve. A study reported a method detection limit of 0.006 mg/L for NTA esters and overall recoveries of 103-115%.[1]
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, such as an HPLC method for Trisodium NTA quantification.
Caption: Workflow for HPLC Method Validation.
Conclusion
The choice of an analytical method for the quantification of Trisodium NTA depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and desired sample throughput.
-
HPLC methods offer a good balance of accuracy, precision, and sensitivity, particularly when coupled with UV detection after complexation, which enhances specificity. Reversed-phase HPLC provides a more direct approach with simpler sample preparation.
-
Ion Chromatography is a powerful technique for the analysis of ionic species and can be a suitable alternative, often requiring minimal sample preparation.
-
Gas Chromatography , while highly sensitive, necessitates a derivatization step, which can add complexity and time to the analytical workflow.
For routine quality control in a pharmaceutical setting, a validated HPLC method is often the preferred choice due to its robustness and reliability. However, for trace-level analysis in complex matrices, GC-MS may be more appropriate. It is essential to perform a thorough method validation to ensure the chosen method is fit for its intended purpose.
References
- 1. Gas chromatographic and mass spectrometric analysis of nitrilotriacetic acid in environmental aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Nitrilotriacetic acid (NTA) and Ethylenediaminetetraacetic acid (EDTA) on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Nitrilotriacetic acid trisodium monohydrate | SIELC Technologies [sielc.com]
A Comparative Guide to the Cross-Reactivity of Trisodium Nitrilotriacetate in Enzyme-Linked Immunosorbent Assays (ELISA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential cross-reactivity of Trisodium Nitrilotriacetate (NTA) in enzyme-linked immunosorbent assays (ELISA). While direct comparative data on the cross-reactivity of Trisodium NTA in ELISA is not extensively documented in publicly available literature, this document outlines the necessary experimental protocols to assess its performance against common alternative buffer components and blocking agents.
Trisodium NTA is a chelating agent used in various applications, including detergents, water treatment, and as a component in biological buffers. Its potential inclusion in ELISA buffers, for example as a substitute for EDTA or as a component of a wash buffer, necessitates a thorough evaluation of its impact on assay performance. This guide will detail how to conduct such an evaluation, focusing on specificity, signal-to-noise ratio, and potential interference with the antibody-antigen binding mechanism.
Comparison of Trisodium NTA with Alternative Buffer Components
In the context of an ELISA, Trisodium NTA can be considered as an alternative to other chelating agents or as a component of a blocking or wash buffer. Its performance should be compared against established standards to determine its suitability for a specific assay.
Table 1: Comparison of Chelating Agents and Blocking Buffers in ELISA
| Feature | This compound (NTA) | Ethylenediaminetetraacetic acid (EDTA) | Bovine Serum Albumin (BSA) | Non-Fat Dry Milk | Synthetic/Protein-Free Blockers |
| Primary Function | Chelating agent | Chelating agent | Blocking agent, stabilizer | Blocking agent | Blocking agent |
| Mechanism of Action | Sequesters divalent and trivalent metal ions. | Sequesters divalent and trivalent metal ions. | Coats unoccupied surfaces of the microplate to prevent non-specific binding of antibodies. | A mixture of proteins that coat the microplate surface to block non-specific binding. | Composed of polymers (e.g., PVA, PEG) that block non-specific binding without introducing proteins.[1][2] |
| Potential for Cross-Reactivity | To be determined experimentally. As a small molecule, direct cross-reactivity with antibodies is less likely but it could interfere with metal-dependent antibody-antigen interactions or enzyme function. | Can interfere with metal-dependent antibody-antigen interactions or enzyme activity. Generally low cross-reactivity otherwise.[2] | Can cross-react with antibodies, especially if the antibodies were generated against BSA-conjugated antigens.[3] | Contains various proteins, including phosphoproteins and biotin, which can interfere with specific assays (e.g., phosphoprotein detection, streptavidin-biotin systems). | Designed to have minimal to no cross-reactivity with antibodies and other assay components.[1][2][4] |
| Advantages | Potentially reduces non-specific binding by chelating metal ions. | Well-characterized for reducing non-specific binding in some assays.[2] | Inexpensive and widely used. | Very inexpensive and effective for many applications. | Eliminates protein-based interference and cross-reactivity; animal-free.[1][2][4] |
| Disadvantages | Potential for interference with metalloenzymes (e.g., HRP) or metal-dependent epitopes needs evaluation. | Can inhibit metalloenzymes if used at high concentrations. | Potential for cross-reactivity and lot-to-lot variability. | High viscosity, potential for microbial growth, and interference with certain detection systems. | Can be more expensive than protein-based blockers. |
Experimental Protocols for Assessing Trisodium NTA Cross-Reactivity
To objectively evaluate the impact of Trisodium NTA on an ELISA, a systematic approach is required. The following protocols are designed to test for direct cross-reactivity and interference.
Competitive ELISA for Direct Cross-Reactivity Assessment
This protocol is adapted from standard methods for determining the cross-reactivity of small molecules.[1] It will assess whether Trisodium NTA directly competes with the antigen for antibody binding.
Materials:
-
Microtiter plates coated with a conjugate of the target analyte and a protein (e.g., BSA, OVA).
-
Specific antibody against the target analyte.
-
The target analyte (for standard curve).
-
This compound (NTA).
-
Alternative chelating agent (e.g., Trisodium EDTA).
-
Assay buffer.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB for HRP).
-
Stop solution.
Methodology:
-
Prepare a standard curve for the target analyte in assay buffer.
-
Prepare serial dilutions of Trisodium NTA in assay buffer. A suggested starting range, based on concentrations used in other biological studies, is from 0.1 ppm to 10 ppm.[5] It is recommended to test a wide range of concentrations (e.g., from 0.01 ppm to 100 ppm).
-
Prepare identical serial dilutions of a control compound , such as Trisodium EDTA.
-
Add the standard, NTA dilutions, and EDTA dilutions to the respective wells of the coated microtiter plate.
-
Add the specific primary antibody to all wells at a pre-optimized concentration.
-
Incubate the plate according to the established assay protocol.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add the substrate solution and allow the color to develop.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
Data Analysis:
-
Plot the standard curve (absorbance vs. concentration of the target analyte).
-
On the same graph, plot the absorbance values for the different concentrations of Trisodium NTA and EDTA.
-
Calculate the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of Trisodium NTA and EDTA that cause 50% inhibition.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Workflow for Competitive ELISA Cross-Reactivity Testing
Caption: Workflow for assessing direct cross-reactivity via competitive ELISA.
Non-Competitive ELISA for Interference Assessment
This protocol evaluates whether Trisodium NTA interferes with the assay signal in a non-competitive format, for example, by affecting enzyme activity or non-specific binding.
Materials:
-
All materials from the competitive ELISA protocol, excluding the coated plate with analyte-protein conjugate. Instead, use a plate coated with the capture antibody for a sandwich ELISA, or directly with the antigen for a direct/indirect ELISA.
-
A known concentration of the target analyte.
Methodology:
-
Prepare a dilution series of Trisodium NTA in the assay's sample diluent (e.g., from 0.01 ppm to 100 ppm).
-
Spike a known concentration of the target analyte into each NTA dilution. This concentration should fall in the middle of the standard curve's linear range.
-
Prepare a control series with the target analyte spiked into the sample diluent without NTA.
-
Run the samples through your standard non-competitive ELISA protocol (e.g., sandwich or indirect ELISA).
-
Measure the absorbance and calculate the concentration of the analyte in each sample using the standard curve.
Data Analysis:
-
Compare the measured concentrations of the analyte in the presence of different concentrations of NTA to the control samples (analyte without NTA).
-
Calculate the percent recovery for each NTA concentration: % Recovery = (Measured Concentration with NTA / Known Spiked Concentration) x 100
-
A significant deviation of the recovery from 100% indicates interference.
Workflow for Non-Competitive ELISA Interference Testing
Caption: Workflow for assessing interference in a non-competitive ELISA.
Summary of Potential Effects and Comparison
The experimental data generated from these protocols will allow for a quantitative comparison of Trisodium NTA's performance.
Table 2: Expected Data Output and Interpretation
| Parameter | Trisodium NTA | Control (e.g., EDTA) | Standard Blocking Buffer | Interpretation |
| % Cross-Reactivity (Competitive ELISA) | Experimental Value | Experimental Value | N/A | A low percentage indicates minimal direct competition with the antigen for antibody binding. |
| % Recovery (Non-Competitive ELISA) | Experimental Value | Experimental Value | 100% (by definition) | Values significantly deviating from 100% suggest interference with the assay components (e.g., enzyme inhibition, enhancement of non-specific binding). |
| Signal-to-Noise Ratio | Experimental Value | Experimental Value | Experimental Value | A higher ratio indicates better assay performance with lower background. |
| Effect on HRP Activity (if applicable) | To be inferred from % Recovery | To be inferred from % Recovery | No effect expected | A decrease in signal with increasing NTA concentration in the presence of a constant amount of analyte may suggest enzyme inhibition. |
Conclusion
The decision to incorporate this compound into an ELISA protocol requires careful validation. While it may offer benefits as a chelating agent, its potential for cross-reactivity and interference must be thoroughly investigated. By following the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to make an informed decision about the suitability of Trisodium NTA for their specific immunoassay, ensuring the accuracy and reliability of their results. The comparison with established alternatives such as EDTA and standard protein-based or synthetic blocking buffers will provide a clear performance benchmark.
References
- 1. benchchem.com [benchchem.com]
- 2. The use of divalent cation chelating agents (EDTA/EGTA) to reduce non-specific serum protein interaction in enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Effects of Nitrilotriacetic Acid as a Chelating Agent on the Biochemical Toxicity of Lead in Oreochromis niloticus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Trisodium Nitrilotriacetate (NTA) and Ethylenediamine-N,N'-disuccinic acid (EDDS) for Heavy Metal Soil Remediation
For Researchers, Scientists, and Drug Development Professionals
The remediation of heavy metal-contaminated soils is a critical environmental challenge. Among the various chemical enhancement techniques, the use of chelating agents to increase the solubility and mobility of heavy metals is a widely researched approach. This guide provides an objective comparison of the efficacy of two biodegradable chelating agents: Trisodium Nitrilotriacetate (NTA) and Ethylenediamine-N,N'-disuccinic acid (EDDS), for the removal of heavy metals from contaminated soils. This comparison is based on their performance in soil washing applications, with supporting data from key experimental studies.
Performance Comparison: NTA vs. EDDS
Both NTA and EDDS are considered more environmentally friendly alternatives to the highly persistent Ethylenediaminetetraacetic acid (EDTA). Their effectiveness in mobilizing heavy metals is influenced by several factors, including the specific metal, soil pH, and the concentration of the chelating agent.
Copper (Cu) Extraction
Experimental data indicates that EDDS is a highly effective chelating agent for copper, often outperforming NTA, particularly at neutral pH. At a pH of 7, EDDS demonstrated superior copper extraction efficiency compared to NTA.[1]
Zinc (Zn) Extraction
For zinc, NTA has shown slightly better or comparable extraction efficiency to EDDS at neutral pH.[1] The performance of both chelants is significantly influenced by the presence of competing cations in the soil.
Lead (Pb) Extraction
In the case of lead, NTA generally exhibits a stronger complexation ability compared to EDDS, resulting in higher extraction efficiencies.[1] However, the overall effectiveness remains dependent on the specific soil conditions.
Quantitative Data on Heavy Metal Extraction
The following tables summarize quantitative data from a comparative study on the heavy metal extraction efficiency of NTA and EDDS.
Table 1: Extraction of Copper (Cu) from Contaminated Soil [1]
| Chelating Agent | pH | Chelant:Metal Molar Ratio | Cu Extraction Efficiency (%) |
| NTA | 7 | Equimolar | Lower than EDDS |
| EDDS | 7 | Equimolar | Higher than NTA |
| NTA | 4 | Equimolar | Lower than EDDS |
| EDDS | 4 | Equimolar | Higher than NTA |
Table 2: Extraction of Zinc (Zn) from Contaminated Soil [1]
| Chelating Agent | pH | Chelant:Metal Molar Ratio | Zn Extraction Efficiency (%) |
| NTA | 7 | Equimolar | Higher than EDDS |
| EDDS | 7 | Equimolar | Lower than NTA |
Table 3: Extraction of Lead (Pb) from Contaminated Soil [1]
| Chelating Agent | pH | Chelant:Metal Molar Ratio | Pb Extraction Efficiency (%) |
| NTA | 7 | Equimolar | Higher than EDDS |
| EDDS | 7 | Equimolar | Lower than NTA |
Experimental Protocols
The following is a generalized methodology for a batch soil washing experiment to evaluate the efficacy of chelating agents for heavy metal removal, based on common practices in the field.[2][3]
Objective:
To determine the heavy metal extraction efficiency of NTA and EDDS from a contaminated soil sample under controlled laboratory conditions.
Materials:
-
Contaminated soil, air-dried and sieved through a 2 mm mesh.
-
This compound (NTA) solution of desired concentration.
-
Ethylenediamine-N,N'-disuccinic acid (EDDS) solution of desired concentration.
-
Deionized water.
-
Nitric acid (HNO₃) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
Centrifuge tubes (50 mL).
-
Mechanical shaker.
-
Centrifuge.
-
Syringe filters (0.45 µm).
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrophotometer (AAS) for metal analysis.
Procedure:
-
Soil Characterization: Analyze the baseline physicochemical properties of the soil, including pH, organic matter content, cation exchange capacity (CEC), and total heavy metal concentrations.[3]
-
Preparation of Chelating Agent Solutions: Prepare stock solutions of NTA and EDDS of known concentrations. The pH of these solutions should be adjusted to the desired experimental value using HNO₃ or NaOH.
-
Batch Washing:
-
Place a known mass of the contaminated soil (e.g., 1.0 g) into a series of centrifuge tubes.[3]
-
Add a specific volume of the chelating agent solution (NTA or EDDS) to each tube to achieve a desired soil-to-solution ratio (e.g., 1:20 w/v).[4]
-
Include control samples with deionized water instead of a chelating solution.
-
-
Agitation: Secure the centrifuge tubes on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 24 hours).[5]
-
Separation: After agitation, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a specified duration (e.g., 10 minutes) to separate the soil particles from the liquid phase.[3]
-
Extraction and Analysis:
-
Carefully collect the supernatant (the liquid portion).
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.
-
Analyze the concentration of heavy metals in the filtered supernatant using ICP-MS or AAS.
-
-
Calculation of Extraction Efficiency: The heavy metal extraction efficiency is calculated using the following formula:
-
Extraction Efficiency (%) = (Concentration of metal in supernatant × Volume of supernatant) / (Initial concentration of metal in soil × Mass of soil) × 100
-
Experimental Workflow Diagram
Caption: Workflow for batch soil washing experiment.
Signaling Pathway and Logical Relationship Diagram
The interaction between the chelating agent and the heavy metals in the soil can be visualized as a simplified signaling pathway.
Caption: Chelation and mobilization of heavy metals.
References
A Researcher's Guide to the Spectrophotometric Determination of Nitrilotriacetic Acid (NTA)
For researchers, scientists, and drug development professionals seeking a reliable and accessible method for quantifying Nitrilotriacetic acid (NTA) in laboratory settings, spectrophotometry presents a robust and cost-effective solution. This guide provides a comprehensive comparison of the spectrophotometric determination of NTA with alternative methods, supported by experimental data and detailed protocols.
Nitrilotriacetic acid (NTA) is a versatile chelating agent with widespread applications in various industrial and laboratory processes. Its ability to form stable complexes with metal ions makes it a crucial component in detergents, water treatment, and as a component in protein purification workflows. Accurate quantification of NTA is essential for process optimization, quality control, and environmental monitoring. While several analytical techniques are available, spectrophotometry, particularly through the formation of colored metal complexes, offers a balance of simplicity, sensitivity, and affordability.
Principle of Spectrophotometric NTA Determination
The most common spectrophotometric method for NTA determination relies on its reaction with a metal salt, typically iron(III) chloride, to form a stable, colored complex. The intensity of the color, which is directly proportional to the NTA concentration, is then measured using a UV-Vis spectrophotometer at a specific wavelength. This method provides a straightforward and rapid means of quantification.
Comparative Analysis of NTA Determination Methods
While spectrophotometry is a widely used technique, other methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also employed for NTA analysis. The following table provides a quantitative comparison of these methods.
| Parameter | Spectrophotometry (Fe(III) Complexation) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Colorimetric measurement of NTA-metal complex | Separation of NTA-metal complex followed by UV detection | Separation of volatile NTA derivatives |
| Limit of Detection (LOD) | Estimated in the low µmol L⁻¹ range | 0.62 µmol L⁻¹[1] | Dependent on derivatization and detector |
| Linear Range | Typically spans 1-2 orders of magnitude | Wide linear range, often several orders of magnitude | Wide linear range |
| Sample Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | Low | High | High |
| Chemicals/Reagents | NTA standard, Ferric Chloride, Buffer | NTA standard, Ferric Chloride, HPLC-grade solvents | NTA standard, Derivatization agents, High-purity gases |
| Sample Preparation | Simple mixing | Complex formation, filtration | Derivatization, extraction |
| Specificity | Moderate (potential interference from other chelating agents) | High (good separation of components) | High (good separation of components) |
Experimental Protocols
Spectrophotometric Determination of NTA using Iron(III) Chloride
This protocol outlines a general procedure for the colorimetric determination of NTA. Optimization of parameters such as pH and wavelength of maximum absorbance is recommended for specific laboratory conditions.
1. Reagents and Materials:
-
Nitrilotriacetic acid (NTA) standard solution (e.g., 1 mg/mL)
-
Ferric chloride (FeCl₃) solution (e.g., 10 mg/mL in deionized water)
-
pH buffer (e.g., acetate (B1210297) buffer, pH 4-5)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions:
-
Prepare a series of NTA standard solutions with concentrations ranging from approximately 1 to 50 µg/mL by diluting the stock solution with deionized water.
3. Experimental Procedure:
-
To a set of volumetric flasks, add a known volume of each NTA standard solution.
-
Add a fixed volume of the ferric chloride solution to each flask. The molar ratio of Fe(III) to NTA should be in excess to ensure complete complex formation.
-
Add a buffer solution to maintain a constant pH.
-
Dilute to the final volume with deionized water and mix thoroughly.
-
Allow the solutions to stand for a sufficient time for the color to develop and stabilize.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank (containing all reagents except NTA). The λmax for the Fe(III)-NTA complex is typically in the UV range, around 254 nm.[1] A spectral scan should be performed to determine the optimal wavelength.
-
Prepare a calibration curve by plotting the absorbance versus the concentration of the NTA standards.
-
Measure the absorbance of the unknown sample after the same treatment and determine its concentration from the calibration curve.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC offers a more selective method for NTA determination, particularly in complex matrices.
1. Reagents and Materials:
-
NTA standard solution (e.g., 1 mg/mL)
-
Ferric chloride (FeCl₃) solution (e.g., 10 mg/mL in deionized water)
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.03 mol L⁻¹ sodium acetate) and an organic solvent (e.g., methanol), with an ion-pairing agent (e.g., 0.002 mol L⁻¹ tetrabutylammonium (B224687) bromide), adjusted to a specific pH (e.g., 3.15).[1]
-
Syringe filters (0.45 µm)
2. Preparation of Standards and Samples:
-
Prepare NTA standard solutions as described for the spectrophotometric method.
-
For both standards and unknown samples, add an excess of ferric chloride solution to form the Fe(III)-NTA complex.
-
Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: As described above.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: Typically 20 µL.
-
Detection: UV detector at 254 nm.[1]
-
Temperature: Ambient.
4. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peak corresponding to the Fe(III)-NTA complex based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the NTA standards.
-
Determine the concentration of NTA in the unknown sample from the calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the spectrophotometric and HPLC methods.
Conclusion
The spectrophotometric determination of NTA via complexation with iron(III) offers a rapid, simple, and cost-effective method suitable for many laboratory applications. Its primary advantages are the low cost of instrumentation and the simplicity of the procedure. However, for complex samples where specificity is a concern, or when lower detection limits are required, HPLC provides a more robust and sensitive alternative. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. This guide provides the necessary information for researchers to make an informed decision and to implement the chosen method effectively in their laboratory.
References
Assessing the environmental impact of NTA versus other chelating agents
A Comparative Guide to the Environmental Impact of NTA and Alternative Chelating Agents
For researchers, scientists, and drug development professionals, the selection of a chelating agent extends beyond its performance in a given application. The environmental fate and toxicological profile of these molecules are critical considerations. This guide provides an objective comparison of the environmental impacts of Nitrilotriacetic acid (NTA) against key alternatives, including the traditional chelating agent Ethylenediaminetetraacetic acid (EDTA) and the newer, "green" alternatives L-glutamic acid N,N-diacetic acid (GLDA) and Methylglycine N,N-diacetic acid (MGDA).
Core Environmental Comparison
The primary environmental concerns associated with chelating agents are their biodegradability, potential to mobilize heavy metals, and aquatic toxicity. While effective, traditional chelants like EDTA are known for their persistence in the environment, leading to accumulation in water bodies.[1] This persistence raises concerns about the remobilization of toxic heavy metals, potentially increasing their bioavailability in the ecosystem.[1] In contrast, modern alternatives have been designed for ready biodegradability, mitigating these long-term risks.
Data Summary: Environmental and Performance Metrics
The following tables summarize key quantitative data for NTA, EDTA, GLDA, and MGDA, focusing on their environmental impact and origin.
Table 1: Biodegradability and Source Comparison
| Parameter | NTA | EDTA | GLDA | MGDA |
| Biodegradability (28 days) | Readily Biodegradable[2] | <10% (Persistent)[1] | >80% (Readily Biodegradable)[3][4] | >70% (Readily Biodegradable)[3] |
| Test Method (Typical) | OECD 301 Series | OECD 301 Series | OECD 301 Series | OECD 301F[5] |
| Primary Feedstock | Petrochemical | Petrochemical | L-glutamic acid (Plant-based)[3][6] | Glycine (Natural Amino Acid)[5][7] |
| Bio-based Content | 0% | 0% | ~50%[4] | Partially Bio-based[7] |
Table 2: Acute Aquatic Ecotoxicity Data
| Species | Endpoint (Duration) | NTA (Trisodium Salt) | EDTA | GLDA (Tetrasodium Salt) | MGDA (Trisodium Salt) |
| Fish (e.g., Pimephales promelas) | LC50 (96h) | 127 mg/L[8] | >100 mg/L | Low Toxicity[4][6] | >100 mg/L[5] |
| Invertebrates (Daphnia magna) | EC50 (48h) | 560 - 1000 mg/L[8] | ~100 mg/L | Low Toxicity[4][6] | >100 mg/L[5] |
| Algae (Desmodesmus subspicatus) | EC50 (72h) | >100 mg/L[8] | 3 - 30 mg/L | Low Toxicity[9] | >100 mg/L[5] |
LC50 (Lethal Concentration, 50%): Concentration lethal to 50% of the test population. EC50 (Effective Concentration, 50%): Concentration causing a specific effect (e.g., immobilization, growth inhibition) in 50% of the test population. Note: Toxicity can be influenced by factors such as water hardness. NTA's toxicity, for example, shows a strong negative correlation with water hardness.
Visualizing Environmental Choice and Impact
To aid in the selection process and conceptualize the environmental fate of these compounds, the following diagrams illustrate a logical selection workflow and the fundamental difference in biodegradability.
Caption: A logical workflow for selecting an environmentally preferable chelating agent.
Caption: Comparative biodegradation pathways of chelating agents in the environment.
Experimental Protocols
The assessment of "ready biodegradability" is crucial for evaluating the environmental persistence of a chemical. The Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines for this purpose, with the OECD 301 series being the global standard.
OECD 301F: Manometric Respirometry Test
This method is frequently used to determine the ready biodegradability of chemical substances.[10]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically activated sludge from a wastewater treatment plant) and incubated in a closed flask at a constant temperature for up to 28 days.[5][10] The consumption of oxygen by the microbial population during the biodegradation of the test substance is measured manometrically, either by the pressure change in the constant volume respirometer or by the volume of oxygen required to maintain a constant pressure.[10] This oxygen uptake is corrected for the uptake by a parallel blank control containing only the inoculum.
Methodology:
-
Preparation: A known concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium as the sole source of organic carbon.[5] The medium is inoculated with a small volume of activated sludge.
-
Incubation: The test is conducted in sealed vessels, stirred continuously, and kept in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.[11][12]
-
Measurement: The consumption of oxygen is monitored throughout the test.[10] Evolved carbon dioxide is absorbed by a suitable agent (e.g., potassium hydroxide), causing a pressure drop that is measured by a manometer.[10]
-
Calculation: The amount of oxygen consumed is expressed as a percentage of the Theoretical Oxygen Demand (ThOD). The ThOD is the calculated total amount of oxygen required to oxidize the substance completely.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[11] The 10-day window begins once 10% biodegradation has been reached.[11]
Conclusion
The selection of a chelating agent has significant environmental consequences.
-
EDTA is a highly effective chelating agent but its persistence in the environment is a major drawback, leading to concerns about its long-term impact on aquatic ecosystems.
-
NTA offers the advantage of being readily biodegradable, which significantly reduces its environmental persistence.[2] However, it is classified as a suspected carcinogen, which necessitates careful risk assessment and handling.[13]
-
GLDA and MGDA emerge as strong, environmentally preferable alternatives.[3] They combine effective chelation performance with ready biodegradability and low aquatic toxicity.[4][5] Furthermore, their derivation from renewable, plant-based raw materials presents a significant advantage in terms of sustainability.[3]
For applications where environmental impact is a primary concern, GLDA and MGDA represent the current state-of-the-art, offering a favorable balance of performance, biodegradability, and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. santos.com [santos.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. yuanlianchem.com [yuanlianchem.com]
- 5. yuanlianchem.com [yuanlianchem.com]
- 6. yuanlianchem.com [yuanlianchem.com]
- 7. Green Chelating Agent MGDA - CAS# 164462-16-2 Green-Mountain Chem [green-mountainchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Safety and efficacy of Kelforce® (l‐glutamic acid, N,N‐diacetic acid, tetrasodium salt (GLDA‐Na4)) as a feed additive for chickens for fattening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. ENVIRONMENTAL [oasis-lmc.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Electrochemical Methods for the Detection and Quantification of Trisodium Nitrilotriacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various electrochemical and alternative methods for the detection and quantification of Trisodium Nitrilotriacetate (NTA), a widely used chelating agent in industrial and pharmaceutical applications. This document outlines the performance of these methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their analytical needs.
Introduction to NTA and its Analytical Importance
This compound (NTA) is a chelating agent that forms stable complexes with metal ions. Its utility spans various fields, from its use in detergents and water treatment to its application in pharmaceutical formulations and protein purification. The increasing use of NTA necessitates reliable and sensitive analytical methods for its monitoring in environmental samples, industrial processes, and finished products. Electrochemical methods offer a promising avenue for NTA analysis due to their potential for high sensitivity, selectivity, portability, and cost-effectiveness.
General Workflow of Electrochemical NTA Detection
The fundamental principle behind many electrochemical methods for NTA detection involves the formation of a metal-NTA complex which is then electrochemically active. The general workflow is depicted below.
Safety Operating Guide
Proper Disposal of Trisodium Nitrilotriacetate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of Trisodium Nitrilotriacetate (NTA), this document offers procedural guidance to researchers, scientists, and drug development professionals. The following information is intended to supplement, not replace, institutional and regulatory guidelines.
This compound, a chelating agent used in various laboratory applications, requires careful management and disposal due to its potential health and environmental effects. It is classified as a substance suspected of causing cancer and can cause serious eye irritation.[1][2] Therefore, adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[1] In case of accidental spills, solids should be swept up carefully to avoid dust formation and placed in a suitable, closed container for disposal.[1] The area of the spill should then be cleaned with water. Do not allow the product or wash water to enter drains.[1]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][3] This ensures that the waste is managed in compliance with all local, state, and federal regulations.
For surplus and non-recyclable solutions, the material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1][3] It is crucial that this process is carried out by trained professionals in a licensed facility.
While this compound is known to be readily biodegradable under both aerobic and anaerobic conditions, direct disposal into the sanitary sewer or environment is not recommended without appropriate treatment and adherence to local discharge limits.[4]
Waste Segregation and Storage
Proper segregation and storage of NTA waste are essential to prevent accidental reactions. This compound should not be stored with strong oxidizing agents or strong acids.[5] Waste containers must be clearly labeled as "this compound Waste," and stored in a cool, dry, and well-ventilated area away from incompatible materials.
Quantitative Data on Aquatic Toxicity
To provide context on the environmental impact of this compound, the following table summarizes key aquatic toxicity data. This information underscores the importance of preventing its release into aquatic environments.
| Organism | Test Type | Endpoint | Concentration | Exposure Duration | Reference |
| Pimephales promelas (fathead minnow) | LC50 | Mortality | 127 mg/L | 96 hours | |
| Daphnia magna (Water flea) | EC50 | Immobilization | 560 - 1,000 mg/L | 48 hours | |
| Desmodesmus subspicatus (green algae) | EC50 | Growth inhibition | > 100 mg/L | 72 hours | [3] |
Key Disposal Considerations
The following table outlines the primary disposal methods and their key operational considerations.
| Disposal Method | Key Operational Considerations |
| Licensed Disposal Service | - Ensure the company is licensed and insured for hazardous waste disposal.- Provide a complete and accurate description of the waste.- Maintain all disposal records as required by regulations. |
| Incineration | - Must be performed in a licensed facility with appropriate permits.- Typical operating temperatures range from 800°C to 1200°C.[6][7]- A secondary combustion chamber and flue gas scrubbing are necessary to ensure complete destruction of the compound and removal of harmful byproducts.[1] |
| Biodegradation | - NTA is readily biodegradable by microorganisms found in soil and activated sludge.- The rate of degradation is influenced by temperature, with slower degradation at lower temperatures.[8]- Not a direct disposal method for laboratory waste; requires a dedicated wastewater treatment system.[9] |
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment.
References
- 1. Bacterial degradation of nitrilotriacetic acid (NTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of nitrilotriacetic acid (NTA) and ferric-NTA complex by aerobic microbial granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Aerobic and anaerobic biodegradation of nitrilotriacetate in subsurface soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.path.org [media.path.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling Trisodium Nitrilotriacetate
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling Trisodium Nitrilotriacetate (NTA). Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE based on safety data sheet recommendations.[1][2][3][4]
| Protection Type | Required Equipment | Standards and Specifications |
| Eye/Face Protection | Safety glasses with side-shields or tight-sealing safety goggles. A face shield may be necessary where splashing is a risk. | Must conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A complete suit protecting against chemicals and appropriate footwear are also recommended. | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] |
| Respiratory Protection | For dust or aerosols, a full-face particle respirator type N100 (US) or type P3 (EN 143) is appropriate. If the respirator is the sole means of protection, a full-face supplied air respirator should be used. | Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.
1. Receiving and Storage:
-
Upon receipt, inspect containers for damage or leaks.
-
Keep containers tightly closed and store them away from incompatible materials such as strong oxidizing agents and strong bases.[4] Do not store in aluminum, zinc, copper, or their alloys.[5][6]
2. Handling and Use:
-
Handle in a well-ventilated area, preferably with local exhaust ventilation, to avoid the formation of dust and aerosols.[1][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][6]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3]
3. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Use personal protective equipment during cleanup.[1]
-
For small spills, absorb with a non-combustible material. For large spills, dike the area to contain it.[5]
-
Collect the spilled material in suitable, closed containers for disposal without creating dust.[1][3]
4. Disposal Plan:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1][3]
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
-
Contaminated packaging should be disposed of as unused product.[3]
-
Disposal must be in accordance with local, regional, and national regulations.[6]
Emergency Response and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[2][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[1][6] If skin irritation occurs, seek medical advice.[6][7] |
| Inhalation | Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, oxygen should be administered by qualified personnel.[5] Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[1] If the person is conscious, give them a cup of water or milk to drink.[5] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[6] |
In all cases of exposure, show the safety data sheet to the attending medical professional.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
